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Aldol

Cat. No.: B089426
CAS No.: 107-89-1
M. Wt: 88.11 g/mol
InChI Key: HSJKGGMUJITCBW-UHFFFAOYSA-N
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Description

Aldol, or 3-hydroxybutanal, is the prototypical β-hydroxy carbonyl compound and a fundamental intermediate in the namesake this compound reaction, a cornerstone methodology for carbon-carbon bond formation in synthetic organic chemistry . This reaction is paradigmatic for building molecular complexity, allowing two carbonyl compounds to couple into a single molecule with up to two new stereocenters . This compound structural units are prevalent in many naturally occurring molecules and pharmaceuticals, making this compound and its reaction pathways highly valuable for constructing complex target molecules . The product of an this compound addition reaction can undergo dehydration to form an α,β-unsaturated carbonyl compound, a transformation known as the this compound condensation . This sequence is critical in industrial-scale synthesis, used in the production of chemicals like pentaerythritol and the plasticizer precursor 2-ethylhexanol . Modern synthetic applications rely on controlled, stereoselective versions of the this compound reaction, such as the Evans this compound reaction, which uses chiral auxiliaries to achieve high diastereocontrol, a key consideration for synthesizing biologically active compounds . Beyond traditional stoichiometric methods, catalytic asymmetric this compound reactions have been extensively developed, using both metal complexes and organocatalysts to create chiral building blocks efficiently . Ongoing research continues to optimize this transformation, exploring diverse catalysts including acidic, basic, and acid-base amphoteric catalysts for applications ranging from fine chemical to biomass-based fuel precursor synthesis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B089426 Aldol CAS No. 107-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybutanal
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InChI

InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3
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InChI Key

HSJKGGMUJITCBW-UHFFFAOYSA-N
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Canonical SMILES

CC(CC=O)O
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Molecular Formula

C4H8O2
Record name ALDOL
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DSSTOX Substance ID

DTXSID2050407
Record name 3-Hydroxybutyraldehyde
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Molecular Weight

88.11 g/mol
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Physical Description

Aldol appears as a clear white to yellow syrupy liquid. Denser than water. Contact may irritate skin and eyes. Moderately toxic by ingestion, inhalation and skin absorption., Liquid, Colorless to yellow liquid; [HSDB] Clear viscous liquid; [MSDSonline]
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Boiling Point

Decomposes at about 83 °C, Boiling point = 83 °C at 20 mm
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Flash Point

150 °F (NFPA, 2010), 150 °F (66 °C) (open cup)
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Solubility

Miscible with water /1.00X10+6 mg/L/, Miscible with water, Miscible with ethanol; soluble in diethyl ether; very soluble in acetone, Miscible with alcohol, ether, organic solvents
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Density

1.103 g/cu cm at 20 °C, Specific heat: 0.737; bulk density: 9.17 lb/gal at 20 degC
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Vapor Density

3.00 (Air = 1)
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Vapor Pressure

21.0 [mmHg], 21 mm Hg at 20 °C
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Color/Form

Clear, white-to-yellow syrupy liquid, Colorless, thick liquid

CAS No.

107-89-1
Record name ALDOL
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Foundational & Exploratory

The Genesis of a Cornerstone Reaction: A Technical History of the Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aldol condensation, a fundamental carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists, boasts a rich history stretching back to the mid-19th century. Its discovery, independently reported by two chemists, Charles-Adolphe Wurtz and Alexander Porfirievich Borodin, laid the groundwork for a century and a half of innovation in chemical synthesis, profoundly impacting the fields of natural product synthesis and drug development. This in-depth technical guide explores the origins of the this compound condensation, delving into the seminal experiments that first brought this pivotal reaction to light and tracing its evolution into the sophisticated methodologies employed today.

The Dawn of an Era: Independent Discoveries

The mid-1800s was a period of fervent discovery in organic chemistry, with chemists diligently working to understand the reactivity of organic molecules. It was in this environment that the self-condensation of aldehydes was first observed.

Alexander Borodin's Investigations (1869)

Working at the Medico-Surgical Academy in St. Petersburg, the Russian chemist and composer Alexander Borodin was investigating the reactions of aldehydes. In 1869, he reported his observations on the reaction of valeraldehyde (pentanal) and oenanthaldehyde (heptanal).[1] While detailed experimental records from this specific publication are scarce, later accounts of his work describe the use of sodium metal as a reactant with valeraldehyde. This reaction yielded a complex mixture of products, from which Borodin was able to isolate substances with the empirical formulas C₁₀H₂₂O and C₁₀H₁₈O.[2] These findings, though not fully characterized as the this compound addition and subsequent condensation products we know today, represented the first documented observation of aldehyde self-condensation.

Experimental Protocol: Borodin's Reaction of Valeraldehyde with Sodium (1864)

  • Reactants: Valeraldehyde (pentanal) and metallic sodium.

  • Procedure: Metallic sodium was added to valeraldehyde. The reaction was observed to displace hydrogen from the aldehyde.

  • Work-up: Upon treatment with water, the resulting product mixture decomposed to yield sodium hydroxide, amyl alcohol, and valeric acid, in addition to the higher molecular weight products.

  • Observations: Borodin noted the formation of a mixture rather than a single, clean product, highlighting the complexity of the reaction under these conditions.

Charles-Adolphe Wurtz's "Aldehyde-Alcohol" (1872)

Three years after Borodin's initial report, the French chemist Charles-Adolphe Wurtz, working at the École de Médecine in Paris, published his findings on the reaction of acetaldehyde in the presence of a dilute acid.[3] In his 1872 paper titled "Sur un aldéhyde-alcool" (On an aldehyde-alcohol), he described the formation of a new substance that possessed the properties of both an aldehyde and an alcohol.[3][4] He named this new molecule "this compound," a portmanteau of ald ehyde and alcohol , a term that has since become ingrained in the lexicon of organic chemistry.

Experimental Protocol: Wurtz's Synthesis of this compound (1872)

The following is a reconstruction of the experimental procedure based on Wurtz's 1872 publication.

  • Reactant: Acetaldehyde.

  • Catalyst: Dilute hydrochloric acid.

  • Procedure: Acetaldehyde was treated with dilute hydrochloric acid. The reaction mixture was likely kept at a low temperature to control the reaction rate.

  • Product Isolation: The resulting product, 3-hydroxybutanal (this compound), was isolated from the reaction mixture. Wurtz characterized the product and noted its dual functionality.

Unfortunately, specific quantitative data such as the yield of this compound from these initial experiments by Borodin and Wurtz are not well-documented in accessible sources. The focus of these early investigations was primarily on the discovery and preliminary characterization of the new reaction and its products.

Early Mechanistic Understanding

The initial discoveries by Borodin and Wurtz were observational. The mechanism of the reaction, involving the formation of an enolate ion as the key nucleophilic species, would not be fully elucidated until much later. The early understanding was simply that two aldehyde molecules could combine to form a larger molecule with a new carbon-carbon bond.

Caption: Early conceptualization of the this compound reaction.

The Evolution of the this compound Reaction: Towards Control and Asymmetry

The true power of the this compound reaction began to be unlocked in the 20th century as chemists developed a deeper understanding of reaction mechanisms and stereochemistry. Key developments transformed this historical curiosity into a versatile and predictable synthetic tool.

The Zimmerman-Traxler Model (1957)

A major breakthrough in understanding the stereochemical outcome of the this compound reaction came with the proposal of the Zimmerman-Traxler model in 1957. Howard Zimmerman and Marjorie D. Traxler proposed a chair-like six-membered transition state to explain the diastereoselectivity of the reaction between an enolate and an aldehyde. This model rationalized how the geometry of the enolate (E or Z) dictates the relative stereochemistry (syn or anti) of the this compound product.

Zimmerman_Traxler cluster_TS Zimmerman-Traxler Transition State M M O1 O M->O1 C1 C O1->C1 C2 C C1->C2 R1 C1->R1 C3 C C2->C3 R2 C2->R2 O2 O C3->O2 R3 C3->R3 H H C3->H O2->M

Caption: A representation of the Zimmerman-Traxler transition state.

The Mukaiyama this compound Addition (1973)

In 1973, Teruaki Mukaiyama introduced a significant variation of the this compound reaction using silyl enol ethers as enolate equivalents. The Mukaiyama this compound addition, typically catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), allows for a clean and high-yielding reaction between a ketone-derived silyl enol ether and an aldehyde, avoiding issues of self-condensation often encountered under basic conditions.

Experimental Workflow: Mukaiyama this compound Addition

Mukaiyama_Workflow Start Silyl Enol Ether + Aldehyde LewisAcid Lewis Acid Catalyst (e.g., TiCl₄) Start->LewisAcid Reaction Reaction at low temperature (e.g., -78 °C) LewisAcid->Reaction Workup Aqueous Work-up Reaction->Workup Product β-Hydroxy Ketone Workup->Product

Caption: General workflow for a Mukaiyama this compound Addition.

The Dawn of Asymmetric this compound Reactions

The development of methods to control the absolute stereochemistry of the this compound reaction marked a paradigm shift in organic synthesis. The ability to selectively generate a single enantiomer of a chiral molecule is of paramount importance in drug development.

Proline-Catalyzed Asymmetric this compound Reactions

In the early 2000s, the use of small organic molecules as catalysts for asymmetric reactions, a field now known as organocatalysis, gained significant traction. The amino acid proline was found to be a remarkably effective catalyst for the direct asymmetric this compound reaction between two different aldehydes. This discovery opened up new avenues for the efficient synthesis of enantiomerically pure compounds.

Proline_Catalysis Aldehyde1 Aldehyde (Donor) Enamine Enamine Intermediate Aldehyde1->Enamine + Proline Proline Proline Catalyst TransitionState Asymmetric Transition State Enamine->TransitionState Aldehyde2 Aldehyde (Acceptor) Aldehyde2->TransitionState Product Enantioenriched this compound Product TransitionState->Product

References

An In-depth Technical Guide to the Principles of Aldol Addition and Condensation: Core Concepts for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The Aldol addition and subsequent condensation reaction stands as a cornerstone of carbon-carbon bond formation in organic chemistry, offering a powerful tool for the construction of complex molecular architectures. Its significance is particularly pronounced in the field of drug development, where the precise control of stereochemistry is paramount. This guide provides a comprehensive overview of the fundamental principles of the this compound reaction, its mechanistic pathways, and key variations, with a focus on applications relevant to pharmaceutical synthesis.

Core Principles and Reaction Mechanisms

The this compound reaction, in its most fundamental form, involves the nucleophilic addition of an enol or enolate of an aldehyde or ketone to the carbonyl group of another aldehyde or ketone.[1][2] This initial addition product is a β-hydroxy aldehyde or β-hydroxy ketone, aptly named an "this compound" (aldehyde-alcohol) or "ketol," respectively.[3] Under more forcing conditions, typically with heat or strong acid or base, this this compound adduct can undergo dehydration to yield an α,β-unsaturated carbonyl compound, a process known as the this compound condensation.[2][3]

The versatility of the this compound reaction stems from its ability to be catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed this compound Reaction

Under basic conditions, the reaction is initiated by the deprotonation of an α-hydrogen of the carbonyl compound by a base (e.g., hydroxide, alkoxide) to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the carbonyl compound. The resulting alkoxide intermediate is subsequently protonated by the solvent (e.g., water, alcohol) to yield the β-hydroxy carbonyl product.

G Enolate Enolate Enolate2 Enolate2 Carbonyl Carbonyl Alkoxide Alkoxide Alkoxide2 Alkoxide2 Solvent Solvent This compound This compound Aldol2 Aldol2 Base2 Base2 Ketone Ketone Base Base

Caption: Base-Catalyzed this compound Addition and Condensation Mechanism.

Acid-Catalyzed this compound Reaction

In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The first step involves the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A weak base (e.g., the conjugate base of the acid catalyst or the solvent) then removes an α-hydrogen to form an enol. The enol, being a nucleophile, attacks the protonated carbonyl of a second molecule. Subsequent deprotonation of the resulting oxonium ion yields the this compound addition product.

G Enol Enol Enol2 Enol2 Protonated_Carbonyl Protonated_Carbonyl Oxonium Oxonium Oxonium2 Oxonium2 Base2 Base2 This compound This compound Aldol2 Aldol2 Acid3 Acid3 Ketone Ketone Acid Acid

Caption: Acid-Catalyzed this compound Addition and Condensation Mechanism.

Types of this compound Reactions

The scope and utility of the this compound reaction are significantly expanded through several key variations that address challenges such as self-condensation and the formation of product mixtures.

Self-Aldol vs. Crossed-Aldol Reactions

A self-Aldol reaction occurs when two molecules of the same aldehyde or ketone react. In contrast, a crossed-Aldol reaction (or mixed-Aldol reaction) involves two different carbonyl compounds.[2] A significant challenge in crossed-Aldol reactions is the potential for the formation of a mixture of four different products, which can complicate purification and reduce the yield of the desired product.

To achieve a single major product in a crossed-Aldol reaction, one of the carbonyl compounds should ideally not have α-hydrogens (e.g., benzaldehyde, formaldehyde) and thus cannot form an enolate. This non-enolizable partner can only act as the electrophile. Alternatively, one of the carbonyl compounds can be significantly more acidic, favoring the formation of a single enolate.

Directed this compound Reactions

To overcome the limitations of crossed-Aldol reactions, directed this compound reactions are employed. In this approach, a specific enolate is pre-formed by reacting a carbonyl compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. This kinetically controlled enolate is then reacted with a different carbonyl compound, which acts as the electrophile. This method provides excellent control over the regioselectivity of enolate formation and ensures that only one desired crossed-Aldol product is formed.

G Enolate Enolate Enolate2 Enolate2 Aldehyde Aldehyde Alkoxide Alkoxide Alkoxide2 Alkoxide2 Water Water Ketone Ketone LDA LDA

Caption: Workflow for a Directed this compound Addition Reaction.

Intramolecular this compound Reactions

When a molecule contains two carbonyl groups, it can undergo an intramolecular this compound reaction to form a cyclic product. This reaction is particularly favorable when it leads to the formation of stable five- or six-membered rings. The mechanism is analogous to the intermolecular version, with the enolate of one carbonyl group attacking the other carbonyl group within the same molecule.

Stereocontrol in this compound Reactions

The formation of up to two new stereocenters in an this compound reaction makes stereocontrol a critical aspect, especially in the synthesis of chiral drugs. The diastereoselectivity (syn vs. anti) of the this compound addition is often influenced by the geometry (E or Z) of the enolate and the nature of the metal counterion.

The Zimmerman-Traxler model is a widely accepted model that predicts the diastereoselectivity of this compound additions involving metal enolates. It proposes a chair-like six-membered transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile. The substituents on the enolate and the aldehyde occupy equatorial or axial positions to minimize steric interactions, thus determining the stereochemical outcome. Generally, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products.

Key Variations of the this compound Reaction

Mukaiyama this compound Addition

The Mukaiyama this compound addition is a Lewis acid-catalyzed reaction between a silyl enol ether (a stable, isolable enol equivalent) and a carbonyl compound.[4] Common Lewis acids used include TiCl₄, SnCl₄, and BF₃·OEt₂. The Lewis acid activates the carbonyl electrophile by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the weakly nucleophilic silyl enol ether. This reaction offers a milder alternative to the traditional base- or acid-catalyzed this compound reactions and allows for greater control over the reaction conditions.

G Activated_Complex Activated_Complex Activated_Complex2 Activated_Complex2 Intermediate Intermediate Intermediate2 Intermediate2 Workup Workup Aldehyde Aldehyde LewisAcid LewisAcid SilylEnolEther SilylEnolEther

Caption: General Workflow of the Mukaiyama this compound Addition.

Application in Drug Development: The Synthesis of Atorvastatin

A prominent example of the application of the this compound reaction in pharmaceutical synthesis is in the production of Atorvastatin (Lipitor®), a widely prescribed drug for lowering cholesterol.[5] Several synthetic routes to Atorvastatin utilize a diastereoselective this compound reaction to establish the key chiral centers in the side chain of the molecule.[6]

In one approach, an enzymatic this compound addition catalyzed by a deoxyribose-5-phosphate aldolase (DERA) is employed to construct a key chiral intermediate with high enantiomeric and diastereomeric excess.[6] This biocatalytic approach offers a green and highly selective method for the synthesis of the statin side chain.[6][7]

Another strategy involves a boron-mediated this compound reaction, which proceeds with high 1,5-asymmetric induction to set the stereochemistry of the β-hydroxy group. The use of chiral auxiliaries or catalysts in these this compound reactions is crucial for obtaining the desired enantiomer of the drug.

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound reactions, providing a comparative overview of yields, diastereoselectivities, and enantioselectivities under different conditions.

Table 1: Proline-Catalyzed Asymmetric this compound Reaction of Acetone with Substituted Benzaldehydes [8]

EntryAldehydeCatalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)ee (%)
14-Nitrobenzaldehyde10Benzoic AcidDCM248558
24-Chlorobenzaldehyde10Benzoic AcidDCM487552
34-Methoxybenzaldehyde10Benzoic AcidDCM726045
4Benzaldehyde20DNPAcetone487061

DCM = Dichloromethane, DNP = 2,4-dinitrophenol

Table 2: Diastereoselective Mukaiyama this compound Addition with Different Lewis Acids

EntrySilyl Enol EtherAldehydeLewis Acid (1.1 eq)SolventTemp (°C)Yield (%)dr (syn:anti)
1Cyclohexanone TMS EtherBenzaldehydeTiCl₄CH₂Cl₂-789523:77
2Cyclohexanone TMS EtherBenzaldehydeSnCl₄CH₂Cl₂-789210:90
3Cyclohexanone TMS EtherBenzaldehydeBF₃·OEt₂CH₂Cl₂-788588:12
4Z-Enol Silane of PropiophenoneIsobutyraldehydeTiCl₄CH₂Cl₂-788895:5
5E-Enol Silane of PropiophenoneIsobutyraldehydeTiCl₄CH₂Cl₂-788510:90

TMS = Trimethylsilyl

Experimental Protocols

General Procedure for the Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed crossed-Aldol condensation of an aromatic aldehyde with an acetophenone derivative.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Acetophenone derivative (e.g., Acetophenone, 10 mmol)

  • Sodium hydroxide (20 mmol)

  • Ethanol (95%, 50 mL)

  • Water

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (10 mmol) and the acetophenone derivative (10 mmol) in 30 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (20 mmol) in 20 mL of water and cool it in an ice bath.

  • Slowly add the cold sodium hydroxide solution to the stirred solution of the carbonyl compounds.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The product will often precipitate out of the solution as a solid.

  • After the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product and determine its yield and melting point.

Protocol for a Directed this compound Addition using LDA

This protocol outlines the formation of a specific lithium enolate followed by its reaction with an aldehyde.

Materials:

  • Ketone (e.g., Cyclohexanone, 10 mmol)

  • Diisopropylamine (11 mmol)

  • n-Butyllithium (1.6 M in hexanes, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF (30 mL) and diisopropylamine (11 mmol) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (11 mmol) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • To the freshly prepared LDA solution, slowly add a solution of the ketone (10 mmol) in 10 mL of anhydrous THF, keeping the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Add a solution of the aldehyde (10 mmol) in 10 mL of anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for a Mukaiyama this compound Addition

This protocol describes the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde.

Materials:

  • Silyl enol ether (e.g., 1-(Trimethylsilyloxy)cyclohexene, 10 mmol)

  • Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Lewis acid (e.g., Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane, 11 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Apparatus for reactions under inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add a solution of the aldehyde (10 mmol) in 20 mL of anhydrous dichloromethane to the flask and cool it to -78 °C.

  • Slowly add the titanium tetrachloride solution (11 mmol) to the stirred aldehyde solution. A colored complex may form.

  • After stirring for 15 minutes, add a solution of the silyl enol ether (10 mmol) in 20 mL of anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by carefully adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate clearly.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The this compound addition and condensation reaction remains an indispensable transformation in modern organic synthesis. Its ability to form carbon-carbon bonds with a high degree of stereocontrol has cemented its role in the synthesis of complex natural products and pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the principles, mechanisms, and variations of the this compound reaction is essential for the rational design of synthetic routes to novel and effective therapeutic agents. The continued development of new catalysts and methodologies for asymmetric this compound reactions promises to further expand the capabilities of this classic yet ever-evolving reaction.

References

The Stereochemistry of the Aldol Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aldol reaction, a cornerstone of carbon-carbon bond formation, is fundamental to the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. The ability to control the stereochemical outcome of this reaction is paramount for accessing specific stereoisomers with desired biological activities. This technical guide provides a comprehensive overview of the principles governing the stereochemistry of the this compound reaction, focusing on key models and methodologies that enable precise stereocontrol.

Diastereoselectivity in the this compound Reaction: The Zimmerman-Traxler Model

The diastereoselectivity of the this compound reaction, which is the selective formation of one diastereomer over another, can often be predicted and controlled by understanding the geometry of the enolate and the transition state of the reaction. The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for the reaction of a metal enolate with an aldehyde.[1][2] This model is highly effective in predicting the relative stereochemistry of the newly formed stereocenters.

The geometry of the enolate, whether (E) or (Z), plays a crucial role in determining the syn or anti configuration of the this compound adduct.

  • (Z)-enolates generally lead to the formation of the syn-diastereomer . In the chair-like transition state, the substituent on the enolate (R1) occupies an axial position to avoid steric interactions with the substituent on the aldehyde (R2), which preferentially occupies an equatorial position.

  • (E)-enolates typically result in the formation of the anti-diastereomer . In this case, to avoid a 1,3-diaxial interaction, the R1 group is in an equatorial position, leading to the anti product.

The metal cation is crucial for the formation of this organized transition state, as it chelates to both the enolate oxygen and the aldehyde carbonyl oxygen.[2] Boron enolates are particularly effective in promoting high levels of diastereoselectivity due to the short B-O bond lengths, which lead to a more compact and organized transition state.[3]

Quantitative Data on Diastereoselectivity

The choice of enolate geometry, metal counterion, and substrate has a profound impact on the diastereomeric ratio (d.r.) of the this compound reaction. The following table summarizes representative data.

Enolate Source (R1)Aldehyde (R2)Enolate GeometryMetalSolventTemp (°C)Diastereomeric Ratio (syn:anti)Reference
PropiophenoneBenzaldehyde(Z)LiTHF-7890:10[4]
PropiophenoneBenzaldehyde(E)LiTHF-7815:85[4]
Ethyl KetoneIsobutyraldehyde(Z)B(n-Bu)2CH2Cl2-78>98:2[2]
Ethyl KetoneBenzaldehyde(E)B(c-Hex)2CH2Cl2-783:97[2]
CyclopentanoneBenzaldehyde(E)LiTHF-78<10:>90[3]
Visualizing the Zimmerman-Traxler Transition States

The following diagrams illustrate the chair-like transition states for (Z)- and (E)-enolates, leading to syn and anti products, respectively.

Zimmerman-Traxler model for a (Z)-enolate.

Zimmerman-Traxler model for an (E)-enolate.

1,2-Asymmetric Induction in this compound Reactions

When a chiral aldehyde is used in an this compound reaction, the existing stereocenter can influence the stereochemical outcome at the newly formed stereocenters. The Felkin-Anh and Cram-chelate models are used to predict the major diastereomer formed.

The Felkin-Anh Model

The Felkin-Anh model is applied when the reaction is not under chelation control.[5][6] It predicts the stereochemical outcome by considering the steric hindrance around the chiral center adjacent to the carbonyl group. The largest substituent (L) on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.[7][8]

The Cram-Chelate Model

In the presence of a chelating metal (e.g., Mg2+, Zn2+, Ti4+) and a Lewis basic group (e.g., alkoxy, amino) on the α-carbon of the aldehyde, the Cram-chelate model is applied.[5][6] The metal forms a five-membered chelate ring with the carbonyl oxygen and the heteroatom of the Lewis basic group. This locks the conformation of the aldehyde, and the nucleophile attacks from the less hindered face, which is typically opposite to the larger of the remaining two substituents on the α-carbon.

Visualizing Felkin-Anh and Cram-Chelate Models

Felkin_Anh_vs_Cram_Chelate cluster_Felkin Felkin-Anh Model (Non-chelating conditions) cluster_Cram Cram-Chelate Model (Chelating conditions) Felkin_Start Chiral Aldehyde L, M, S substituents Felkin_TS Transition State (L is anti to Nu) Felkin_Start->Felkin_TS Nu attack Felkin_Product Major Diastereomer (Felkin Product) Felkin_TS->Felkin_Product Cram_Start Chiral Aldehyde with Chelating Group (X) L, S substituents Cram_TS Chelated Transition State (Nu attacks from less hindered face) Cram_Start->Cram_TS Nu attack Cram_Product Major Diastereomer (Cram-Chelate Product) Cram_TS->Cram_Product

Felkin-Anh vs. Cram-Chelate pathways.

Enantioselective this compound Reactions: Chiral Auxiliaries

To achieve enantioselectivity in the this compound reaction, a chiral influence is required. One of the most reliable methods is the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the enolate-forming carbonyl compound. The auxiliary directs the facial selectivity of the enolate's attack on the aldehyde, leading to the preferential formation of one enantiomer.

Evans' Chiral Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are highly effective auxiliaries for asymmetric this compound reactions.[9][10] These auxiliaries are typically derived from readily available amino acids. The N-acylated oxazolidinone is converted to a (Z)-boron enolate, which then reacts with an aldehyde via a Zimmerman-Traxler-like transition state. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[10][11] This results in high levels of both diastereoselectivity and enantioselectivity. After the reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired β-hydroxy carbonyl compound, and the auxiliary can often be recovered and reused.[1][12]

Quantitative Data for Evans' Asymmetric this compound Reaction

The following table presents data for the Evans' asymmetric this compound reaction with various aldehydes, demonstrating the high levels of stereocontrol achievable.

N-Acyl Oxazolidinone (R1)Aldehyde (R2)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
PropionylIsobutyraldehyde>99:1>99%[2]
PropionylBenzaldehyde>99:1>99%[2]
AcetylBenzaldehyde95:598%[13]
ButyrylAcetaldehyde98:297%[14]

Visualizing the Evans' Auxiliary Mechanism

Evans_Auxiliary_Mechanism start N-Acyl Oxazolidinone enolate Formation of (Z)-Boron Enolate start->enolate Bu2BOTf, i-Pr2NEt ts Zimmerman-Traxler Transition State Chiral auxiliary blocks one face enolate->ts Addition of R-CHO adduct This compound Adduct with Auxiliary ts->adduct cleavage Cleavage of Auxiliary adduct->cleavage e.g., LiOH, H2O2 product Enantiomerically Enriched β-Hydroxy Carbonyl Compound cleavage->product

Workflow for an Evans' asymmetric this compound reaction.

Midland's Alpine-Borane in Asymmetric Synthesis

Midland's Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a chiral reducing agent and is not typically used as a direct chiral auxiliary in the this compound reaction itself. However, it is highly relevant in the context of stereoselective synthesis, as it can be used for the asymmetric reduction of the ketone functionality in the β-hydroxy ketone product of an this compound reaction. This sequential approach allows for the introduction of a third stereocenter with high stereocontrol. The reagent is particularly effective for the reduction of prochiral ketones, especially acetylenic ketones.

Experimental Protocols

General Procedure for a Diastereoselective this compound Reaction with a Lithium Enolate
  • Enolate Formation: A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.[15]

  • This compound Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound adduct. The diastereomeric ratio is typically determined by 1H NMR spectroscopy of the crude product.

General Procedure for an Evans' Asymmetric this compound Reaction
  • Enolate Formation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.[9][11]

  • This compound Addition: The aldehyde (1.5 equiv) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol and a solution of hydrogen peroxide in methanol is added slowly at 0 °C. The mixture is stirred for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification and Auxiliary Cleavage: The crude product is purified by flash chromatography. The chiral auxiliary is typically cleaved by treatment with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid, or with other reagents to afford esters, amides, or alcohols.

Conclusion

The stereochemical outcome of the this compound reaction can be effectively controlled through a deep understanding of the underlying mechanistic principles. The Zimmerman-Traxler model provides a robust framework for predicting diastereoselectivity based on enolate geometry. For reactions involving chiral aldehydes, the Felkin-Anh and Cram-chelate models are invaluable predictive tools. Furthermore, the development of powerful chiral auxiliaries, such as the Evans' oxazolidinones, has enabled the highly enantioselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in modern drug discovery and development. The judicious selection of reaction conditions, reagents, and chiral controllers allows for the precise construction of complex molecules with the desired stereochemistry.

References

Navigating Aldol Reactions: A Technical Guide to Thermodynamic and Kinetic Control for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of pharmaceutical synthesis, the precise control of chemical reactions is paramount to the development of safe and effective therapeutics. The ald-ol reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for constructing complex molecular architectures. However, the stereochemical outcome of this reaction is critically dependent on the reaction conditions, which dictate whether the product is formed under thermodynamic or kinetic control. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these controlling principles, offering a strategic advantage in the synthesis of chiral drug candidates.

Core Principles: The Dichotomy of Control

The regioselectivity of the aldol reaction hinges on the formation of an enolate from an unsymmetrical ketone. This can lead to two distinct isomers: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Control governs reactions where the product that is formed fastest is the major product. This is typically achieved under irreversible conditions.[1] In the context of the this compound reaction, kinetic control favors the formation of the less substituted enolate, as the proton on the less hindered α-carbon is more accessible to a bulky base.[2]

  • Thermodynamic Control , conversely, predominates in reversible reactions, where the most stable product is the major isomer.[1] For this compound reactions, this means the more substituted, and therefore more stable, enolate is favored.[3]

The selection between these two pathways is a critical decision in synthetic design, directly impacting the structure and stereochemistry of the final product.

Data Presentation: Quantitative Insights into Reaction Outcomes

The choice of reaction conditions has a quantifiable impact on the product distribution. The following tables summarize the outcomes of this compound reactions under both kinetic and thermodynamic control for representative substrates.

SubstrateBaseSolventTemperature (°C)Enolate FormedMajor ProductDiastereomeric Ratio (syn:anti)Reference
2-MethylcyclohexanoneLDATHF-78Kinetic (less substituted)2,6-disubstituted-[2]
2-MethylcyclohexanoneNaHTHF25Thermodynamic (more substituted)2,2-disubstituted-[2]
PropiophenoneLDATHF-78Z-enolate (>98%)syn-aldol>97:3[4]
PropiophenoneKHTHF25E-enolateanti-aldol-[4]
Cyclohexanone + Benzaldehyde (Proline catalyzed)L-ProlineDMSORoom Temp (initial)Kineticanti-aldol~40:60[5]
Cyclohexanone + Benzaldehyde (Proline catalyzed)L-ProlineDMSORoom Temp (equilibrium)Thermodynamicsyn-aldol~58:42[5]

Table 1: Comparison of Reaction Conditions and Outcomes for Kinetic vs. Thermodynamic this compound Reactions.

The Role of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[6] Many drugs are chiral, existing as enantiomers—non-superimposable mirror images.[7] These stereoisomers can exhibit profound differences in their pharmacological and toxicological profiles.[8] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[9] Therefore, the ability to selectively synthesize a single desired stereoisomer is a significant advantage in drug development, leading to safer and more effective medicines. The stereocontrolled this compound reaction is a powerful strategy to achieve this, enabling the precise construction of chiral centers within a target molecule.[10][11] An example is the synthesis of intermediates for drugs like Oxybutynin, where asymmetric this compound reactions are employed to establish the correct stereochemistry.[5]

Experimental Protocols: Practical Application of Theory

The following are detailed methodologies for achieving kinetic and thermodynamic control in the this compound reaction.

Kinetically Controlled this compound Addition (Formation of the Less Substituted Enolate)

This protocol utilizes a strong, sterically hindered base at low temperature to ensure irreversible deprotonation at the less hindered α-carbon.[12][13]

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF (typically 1.5-2.0 M)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the unsymmetrical ketone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.05 eq) dropwise to the ketone solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.

  • Add the aldehyde (1.0 eq) dropwise to the enolate solution at -78 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Thermodynamically Controlled this compound Condensation (Formation of the More Substituted Enolate)

This protocol employs a weaker, less hindered base at a higher temperature to allow for equilibration to the more stable enolate, often leading to the dehydrated condensation product.[14][15]

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (catalytic or stoichiometric amount) or solid potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the progress of the reaction by TLC. The formation of the conjugated α,β-unsaturated carbonyl product can often be visualized as a UV-active spot.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Neutralize the residue with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Pathways: Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.

Thermodynamic_vs_Kinetic_Enolate_Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone Unsymmetrical Ketone kinetic_enolate Kinetic Enolate (Less Substituted) ketone->kinetic_enolate Faster Formation thermodynamic_enolate Thermodynamic Enolate (More Substituted) ketone->thermodynamic_enolate Slower Formation kinetic_enolate->thermodynamic_enolate Equilibration k_conditions Strong, bulky base (LDA) Low Temperature (-78 °C) Irreversible t_conditions Weaker base (NaOEt, KOH) Higher Temperature (RT to reflux) Reversible

Caption: Formation of Kinetic vs. Thermodynamic Enolates.

Aldol_Reaction_Workflow cluster_kinetic Kinetic Control Workflow cluster_thermodynamic Thermodynamic Control Workflow k_start Start: Unsymmetrical Ketone k_enolate Form Kinetic Enolate (LDA, -78°C) k_start->k_enolate k_add_aldehyde Add Aldehyde k_enolate->k_add_aldehyde k_workup Aqueous Workup k_add_aldehyde->k_workup k_product β-Hydroxy Ketone (Less substituted α-carbon reacts) k_workup->k_product t_start Start: Unsymmetrical Ketone + Aldehyde t_reaction React with Weaker Base (NaOEt, Heat) t_start->t_reaction t_product α,β-Unsaturated Ketone (More substituted α-carbon reacts) t_reaction->t_product

Caption: Experimental Workflows for this compound Reactions.

Zimmerman_Traxler_Model cluster_Z Z-Enolate cluster_E E-Enolate Z_enolate Z-Enolate Z_ts Chair-like Transition State (R' axial) Z_enolate->Z_ts syn_product syn-Aldol Product Z_ts->syn_product E_enolate E-Enolate E_ts Chair-like Transition State (R' equatorial) E_enolate->E_ts anti_product anti-Aldol Product E_ts->anti_product aldehyde Aldehyde aldehyde->Z_ts aldehyde->E_ts

Caption: Zimmerman-Traxler Model for Diastereoselectivity.

Conclusion

A thorough understanding and strategic application of thermodynamic and kinetic control in this compound reactions are indispensable for the modern medicinal chemist. By carefully selecting reagents, temperature, and reaction time, researchers can steer the reaction towards the desired product with high selectivity. This control over stereochemistry is not merely an academic exercise but a critical component in the development of novel therapeutics with improved efficacy and safety profiles. The principles and protocols outlined in this guide serve as a foundational resource for scientists engaged in the synthesis of complex, biologically active molecules.

References

Core Mechanistic Principles: A Tale of Two Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Acid-Catalyzed vs. Base-Catalyzed Aldol Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The this compound reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway that influences reaction kinetics, product distribution, and stereochemical outcome. This technical guide provides a detailed comparison of the acid- and base-catalyzed this compound mechanisms, complete with quantitative data, experimental protocols, and mechanistic diagrams to inform synthetic strategy and optimization.

The fundamental difference between base-catalyzed and acid-catalyzed this compound reactions lies in the activation strategy.[1][2] In base-catalyzed pathways, the base serves to deprotonate an enolizable carbonyl compound, thereby activating the nucleophile by forming a resonance-stabilized enolate.[2][3] Conversely, in acid-catalyzed mechanisms, the acid protonates the carbonyl oxygen of the electrophile, rendering it more susceptible to nucleophilic attack by a neutral enol.[1][3][4]

Base-Catalyzed this compound Mechanism

The base-catalyzed this compound reaction proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound to form a nucleophilic enolate ion.[2][5] This step is typically a rapid equilibrium.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound, forming a tetrahedral alkoxide intermediate.[2][6]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (often water or an alcohol), yielding a β-hydroxy carbonyl compound, the this compound addition product.[7]

  • Dehydration (Condensation): Under more forcing conditions (e.g., heat), the this compound addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound. This elimination often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where an enolate is formed first, followed by the expulsion of a hydroxide leaving group.[7][8] The formation of a conjugated system provides a thermodynamic driving force for this step.[5][8]

Acid-Catalyzed this compound Mechanism

The acid-catalyzed this compound reaction follows a different sequence:

  • Tautomerization to the Enol: The acid catalyzes the tautomerization of the carbonyl compound to its enol form.[3][4] This enol serves as the nucleophile.

  • Activation of the Electrophile: The acid protonates the carbonyl oxygen of a second molecule of the carbonyl compound, activating it as a potent electrophile.[3][4][9]

  • Nucleophilic Attack: The enol attacks the protonated carbonyl carbon, leading to the formation of a protonated this compound addition product.[3][4]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) deprotonates the intermediate to give the neutral β-hydroxy carbonyl compound.[3]

  • Dehydration (Condensation): Under acidic conditions, the hydroxyl group of the this compound addition product is protonated to form a good leaving group (water). Subsequent elimination, which can occur via an E1 or E2 pathway, yields the α,β-unsaturated carbonyl compound.[4][10]

Mechanistic Diagrams

Base_Catalyzed_this compound cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (E1cB) Start R-CH2-CHO Enolate [R-CH=CHO]-  ↔  R-CH(-)-CHO Start->Enolate + B: Base B: Enolate->Start + BH+ Enolate_React [R-CH=CHO]- Carbonyl R-CH2-CHO Alkoxide R-CH2-CH(O-)-CH(R)-CHO Alkoxide_React R-CH2-CH(O-)-CH(R)-CHO Enolate_React->Alkoxide + R-CH2-CHO BH BH+ Aldol_Addition R-CH2-CH(OH)-CH(R)-CHO Aldol_Addition_React R-CH2-CH(OH)-CH(R)-CHO Alkoxide_React->Aldol_Addition + BH+ Aldol_Condensation R-CH=C(R)-CHO Aldol_Addition_React->Aldol_Condensation - H2O, Heat

Caption: Base-Catalyzed this compound Mechanism Workflow.

Acid_Catalyzed_this compound cluster_step1 Step 1: Enol Formation cluster_step2 Step 2: Carbonyl Protonation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Dehydration Start_Enol R-CH2-CHO Enol R-CH=CHOH Start_Enol->Enol + H+ Enol_React R-CH=CHOH Start_Carbonyl R-CH2-CHO Protonated_Carbonyl R-CH2-CH=OH+ Start_Carbonyl->Protonated_Carbonyl + H+ Protonated_Carbonyl_React R-CH2-CH=OH+ Protonated_this compound R-CH2-CH(OH+)-CH(R)-CHO Protonated_Aldol_React R-CH2-CH(OH+)-CH(R)-CHO Enol_React->Protonated_this compound + Protonated Carbonyl Aldol_Addition R-CH2-CH(OH)-CH(R)-CHO Aldol_Addition_React R-CH2-CH(OH)-CH(R)-CHO Protonated_Aldol_React->Aldol_Addition - H+ Aldol_Condensation R-CH=C(R)-CHO Aldol_Addition_React->Aldol_Condensation + H+, -H2O

Caption: Acid-Catalyzed this compound Mechanism Workflow.

Quantitative Comparison: Kinetics and Thermodynamics

ParameterAcid-Catalyzed this compoundBase-Catalyzed this compound
Rate-Determining Step Often the attack of the enol on the protonated carbonyl.[11]Can be the final dehydration step (E1cB) for condensation, or the C-C bond formation.[4][12]
Reaction Order Second order with respect to the aldehyde for the self-condensation of acetaldehyde.[11]Nearly second order with respect to the aldehyde for the self-condensation of acetaldehyde.[13]
Equilibrium The initial this compound addition is often reversible.[14] Dehydration drives the reaction to completion.The initial this compound addition is reversible. Dehydration to the conjugated system makes the overall condensation favorable.[14]
Representative Rate Constants For the acid-catalyzed self-condensation of acetaldehyde, the overall rate constant can be on the order of 10⁻⁷ s⁻¹ at pH 0.[3]For the base-catalyzed self-condensation of acetaldehyde, the rate constant is approximately 1.2 x 10⁻⁷ M⁻¹s⁻¹ at pH 8.[3] For the base-catalyzed conversion of benzaldehyde and acetophenone to chalcone, third-order rate constants are in the range of 0.01-0.1 M⁻²s⁻¹.[4]
Yields Generally good, especially when dehydration to the conjugated product is facile.Quantitative yields have been reported for specific reactions like the Claisen-Schmidt condensation in the absence of a solvent.[15]

Experimental Protocols

The following are representative experimental protocols for base- and acid-catalyzed this compound condensations.

Base-Catalyzed Synthesis of Dibenzalacetone (Claisen-Schmidt Condensation)

This protocol is adapted from the common undergraduate organic chemistry experiment.

Materials:

  • Benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

Procedure:

  • Prepare a solution of sodium hydroxide by dissolving 2.5 g of NaOH in a mixture of 25 mL of water and 20 mL of ethanol in a conical flask, with stirring.[10]

  • In a separate beaker, prepare a mixture of 2.55 mL of pure benzaldehyde and 1 mL of acetone.[10]

  • Add half of the benzaldehyde-acetone mixture to the stirred NaOH solution. A precipitate should form within a few minutes.[10]

  • After 15 minutes of stirring, add the remaining half of the benzaldehyde-acetone mixture.[10]

  • Continue to stir the reaction mixture for an additional 15-30 minutes.[10][16]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual NaOH.[10]

  • The crude product can be recrystallized from hot ethanol to yield pure dibenzalacetone.[10]

Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by acquiring ¹H NMR spectra of aliquots from the reaction mixture at different time points to observe the disappearance of reactant signals and the appearance of product signals.[9]

Acid-Catalyzed Self-Condensation of Acetone

Materials:

  • Acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Inert solvent (e.g., a high-boiling hydrocarbon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50 mL of acetone with 5 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

  • After several hours of reflux, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The primary products, mesityl oxide and phorone, can be purified by fractional distillation.[17]

Reaction Monitoring:

UV-Vis spectroscopy can be used to monitor the formation of the α,β-unsaturated carbonyl products, which have characteristic absorption maxima.[11]

Applications in Drug Development

The this compound reaction is a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The ability to form new carbon-carbon bonds with control over stereochemistry is particularly valuable. For instance, the Claisen-Schmidt condensation, a type of cross-aldol reaction, is used to synthesize chalcones, which are precursors to a wide variety of pharmacologically active compounds, including anticancer and anti-inflammatory agents. Understanding the nuances of acid versus base catalysis allows for the strategic design of synthetic routes to optimize the yield and purity of these important intermediates.

Conclusion

Both acid- and base-catalyzed this compound reactions are indispensable transformations in organic synthesis. The choice of catalyst dictates the reaction mechanism, influencing which intermediates are formed and which step is rate-limiting. Base catalysis proceeds through a nucleophilic enolate, while acid catalysis involves an enol nucleophile and an activated electrophile. While both methods can lead to the formation of β-hydroxy carbonyls and their corresponding α,β-unsaturated condensation products, the reaction conditions, kinetics, and potential side reactions differ significantly. A thorough understanding of these differences is crucial for researchers and drug development professionals in designing efficient and selective synthetic strategies.

References

The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The ability to control the stereochemical outcome of this reaction is of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals. The Zimmerman-Traxler model provides a powerful predictive framework for understanding and controlling the diastereoselectivity of this compound reactions, particularly those involving metal enolates. This technical guide provides an in-depth exploration of the core principles of the Zimmerman-Traxler model, quantitative data on stereoselectivity, detailed experimental protocols for key reactions, and visualizations of the critical transition states.

Core Principles of the Zimmerman-Traxler Model

In 1957, Howard Zimmerman and Marjorie Traxler proposed a model to explain the stereochemical outcome of the Ivanov and Reformatsky reactions, which was later extended to the this compound reaction. The model postulates that the reaction proceeds through a six-membered, chair-like transition state involving the metal cation of the enolate coordinating to the carbonyl oxygen of the aldehyde. This cyclic transition state minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.

The key tenet of the model is that the geometry of the enolate (E or Z) directly influences the diastereomeric outcome of the this compound product (anti or syn).

  • Z-Enolates lead to syn-aldol products: In the chair-like transition state of a Z-enolate, the substituent on the enolate (R1) occupies a pseudo-equatorial position to minimize steric hindrance. To avoid a high-energy 1,3-diaxial interaction, the substituent on the aldehyde (R2) also adopts a pseudo-equatorial orientation, resulting in a syn diastereomer.

  • E-Enolates lead to anti-aldol products: For an E-enolate, the R1 substituent is oriented in such a way that for R2 to be in a pseudo-equatorial position, the resulting product has an anti stereochemical relationship.

The stereochemical outcome is therefore a consequence of minimizing steric strain in the rigid, chair-like transition state assembly.

Factors Influencing Stereoselectivity

Several factors play a crucial role in the successful application of the Zimmerman-Traxler model to achieve high diastereoselectivity:

  • Enolate Geometry: The selective formation of either the E or Z enolate is the most critical factor. This can be controlled by the choice of the ketone/ester substrate, the base, and the reaction conditions. Bulky bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic E-enolate from ketones with a small alkyl group and a larger substituent. Conversely, the thermodynamic Z-enolate can be favored under equilibrating conditions.

  • Metal Cation: The nature of the metal cation is crucial for the formation of a well-defined, chair-like transition state. Lithium (Li+), Boron (B3+), and other metal ions that can form strong coordination bonds with oxygen are effective. Boron enolates, in particular, often exhibit very high levels of diastereoselectivity due to the shorter B-O bond lengths, which lead to a more compact and rigid transition state, amplifying the steric interactions.

  • Solvent: The solvent can influence the aggregation state of the enolate and its reactivity. Aprotic solvents like tetrahydrofuran (THF) are commonly used for reactions involving lithium enolates.

  • Temperature: this compound reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions such as retro-aldol or enolate equilibration.

Quantitative Data on this compound Diastereoselectivity

The following tables summarize the diastereomeric ratios (d.r.) observed in various this compound reactions, illustrating the predictive power of the Zimmerman-Traxler model.

Table 1: Diastereoselectivity of Lithium Enolates in the this compound Reaction

Enolate Source (Ketone)AldehydeBase/SolventEnolate GeometryDiastereomeric Ratio (syn:anti)Reference
PropiophenoneBenzaldehydeLDA/THFZ (major)>95:5Heathcock, C. H. et al. J. Org. Chem. 1980, 45, 1066-1081.
3-PentanoneIsobutyraldehydeLDA/THFE (major)20:80Heathcock, C. H. et al. J. Org. Chem. 1980, 45, 1066-1081.
Ethyl t-butyl ketoneBenzaldehydeLDA/THFZ (>98%)>98:2Heathcock, C. H. et al. J. Org. Chem. 1980, 45, 1066-1081.

Table 2: Diastereoselectivity of Boron Enolates in the this compound Reaction

Enolate Source (Ketone)AldehydeBoron ReagentEnolate GeometryDiastereomeric Ratio (syn:anti)Reference
S-tert-Butyl propanethioateIsobutyraldehyde9-BBN-OTfZ>98:2Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.
PropiophenoneBenzaldehydeBu₂BOTf/DIPEAZ97:3Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.
3-PentanoneBenzaldehydec-Hex₂BCl/Et₃NE5:95Brown, H. C. et al. J. Org. Chem. 1989, 54, 1570-1576.

Table 3: Diastereoselectivity of Evans Asymmetric this compound Reactions

Chiral AuxiliaryAcyl GroupAldehydeBoron ReagentDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionylIsobutyraldehydeBu₂BOTf/DIPEA>99:1>99%Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.
(S)-4-benzyl-2-oxazolidinonePropionylBenzaldehydeBu₂BOTf/DIPEA99:1>99%Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.
(R)-4-isopropyl-2-oxazolidinonePropionylAcetaldehydeBu₂BOTf/DIPEA95:598%Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.

Experimental Protocols

Diastereoselective this compound Reaction of a Lithium Enolate

This protocol describes a typical procedure for the reaction of a ketone with an aldehyde via a lithium enolate, aiming for high diastereoselectivity under kinetic control.

Materials:

  • Ketone (e.g., Propiophenone, 1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Lithium diisopropylamide (LDA) solution in THF (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve the ketone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 eq) dropwise to the stirred ketone solution via syringe over 15 minutes, ensuring the temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the aldehyde (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the this compound adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).

Evans Asymmetric this compound Reaction

This protocol outlines the procedure for a highly diastereoselective and enantioselective this compound reaction using an Evans chiral auxiliary.

Materials:

  • N-propionyl-oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone derivative, 1.0 eq)

  • Aldehyde (e.g., Isobutyraldehyde, 1.2 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Dilute with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the this compound adduct by flash chromatography. The chiral auxiliary can be recovered and recycled.

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of the Zimmerman-Traxler model.

Zimmerman_Traxler_Z_enolate Zimmerman-Traxler Transition State for a Z-Enolate leading to a syn-Aldol Product cluster_TS Chair-like Transition State cluster_aldehyde Aldehyde cluster_enolate Z-Enolate C1 C O1 O C1->O1 H_enol H C1->H_enol M M O1->M O2 O M->O2 C2 C O2->C2 C3 C2->C3 R2 R² (equatorial) C2->R2 H_ald H C2->H_ald C3->C1 R1 R¹ (equatorial) C3->R1 Zimmerman_Traxler_E_enolate Zimmerman-Traxler Transition State for an E-Enolate leading to an anti-Aldol Product cluster_TS Chair-like Transition State cluster_aldehyde Aldehyde cluster_enolate E-Enolate C1 C O1 O C1->O1 R1 R¹ (axial) C1->R1 M M O1->M O2 O M->O2 C2 C O2->C2 C3 C2->C3 R2 R² (equatorial) C2->R2 H_ald H C2->H_ald C3->C1 H_enol H C3->H_enol Experimental_Workflow_Evans_this compound Experimental Workflow for Evans Asymmetric this compound Reaction start Start with N-Acyl Oxazolidinone enolate_formation Enolate Formation (Bu₂BOTf, DIPEA, 0°C) start->enolate_formation aldehyde_addition Aldehyde Addition (-78°C to 0°C) enolate_formation->aldehyde_addition workup Oxidative Workup (MeOH, H₂O₂) aldehyde_addition->workup purification Purification (Flash Chromatography) workup->purification product Diastereomerically and Enantiomerically Enriched This compound Adduct purification->product

The Aldol Reaction: A Cornerstone of Carbon-Carbon Bond Formation from Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol reaction stands as one of the most powerful and versatile transformations in organic chemistry for the construction of carbon-carbon bonds. Its ability to create complex molecules from simpler carbonyl-containing precursors has made it an indispensable tool in total synthesis, industrial processes, and the development of new pharmaceuticals. This guide provides a comprehensive overview of the this compound reaction, from its historical discovery to its modern applications, with a focus on the technical details of its mechanism, stereocontrol, and practical execution in a laboratory setting.

Historical Development: A Tale of Independent Discovery

The discovery of the this compound reaction is credited to the independent work of two chemists in the latter half of the 19th century: the Russian chemist and composer Alexander Borodin and the French chemist Charles-Adolphe Wurtz .

In 1869 , Alexander Borodin reported on the dimerization of acetaldehyde under the influence of hydrochloric acid, leading to the formation of a new, higher molecular weight compound. Just a few years later, in 1872 , Charles-Adolphe Wurtz described the base-catalyzed self-condensation of acetaldehyde, coining the term "this compound" to reflect the product's dual functionality as both an ald ehyde and an alcohol . Wurtz's work also characterized the product as exhibiting the properties of both an alcohol and an aldehyde[1]. These seminal discoveries laid the groundwork for over a century of research that has expanded the scope and utility of this fundamental reaction.

The Core of the Reaction: Mechanistic Insights

The this compound reaction, in its most fundamental form, involves the nucleophilic addition of an enolate ion (the nucleophile) to a carbonyl compound (the electrophile) to form a β-hydroxy carbonyl compound. The reaction can be catalyzed by either acid or base, with each pathway proceeding through distinct intermediates.

Base-Catalyzed this compound Reaction

The base-catalyzed mechanism is the more commonly employed route and proceeds in three key steps:

  • Enolate Formation: A base removes an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate ion. The position of the equilibrium depends on the strength of the base used.

  • Nucleophilic Attack: The enolate ion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent or a conjugate acid of the base to yield the final β-hydroxy carbonyl product, regenerating the base catalyst.

Base_Catalyzed_Aldol_Reaction cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation Start Carbonyl Compound (with α-H) Enolate Resonance-Stabilized Enolate Ion Start->Enolate + Base (- BH) Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide + Carbonyl Compound Carbonyl2 Second Carbonyl Compound Product β-Hydroxy Carbonyl (this compound Product) Alkoxide->Product + BH (- Base)

Base-Catalyzed this compound Reaction Workflow
Acid-Catalyzed this compound Reaction

The acid-catalyzed pathway involves the formation of an enol intermediate:

  • Enol Formation: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A weak base (e.g., the solvent) then removes an α-hydrogen to form a neutral enol.

  • Nucleophilic Attack: The enol, with its nucleophilic α-carbon, attacks the protonated carbonyl of a second molecule.

  • Deprotonation: A base removes the proton from the carbonyl oxygen of the adduct to yield the final this compound product and regenerate the acid catalyst.

Acid_Catalyzed_Aldol_Reaction cluster_enol Step 1: Enol Formation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Start Carbonyl Compound Enol Enol Intermediate Start->Enol + H⁺, - H⁺ Adduct Protonated this compound Adduct Enol->Adduct + Protonated Carbonyl ProtonatedCarbonyl Protonated Carbonyl Product β-Hydroxy Carbonyl (this compound Product) Adduct->Product - H⁺

Acid-Catalyzed this compound Reaction Workflow

Stereoselectivity in the this compound Reaction

The formation of a new carbon-carbon bond in the this compound reaction often leads to the creation of one or two new stereocenters. Controlling the stereochemical outcome of this reaction is a central theme in modern organic synthesis.

The Zimmerman-Traxler Model

The Zimmerman-Traxler model, proposed in 1957, provides a powerful predictive tool for the diastereoselectivity of the this compound reaction. It postulates a chair-like six-membered transition state involving the enolate, the aldehyde, and the metal cation (M) from the base. The geometry of the enolate (E or Z) directly influences the relative stereochemistry (syn or anti) of the this compound product.

  • A Z-enolate generally leads to the syn-aldol product.

  • An E-enolate generally leads to the anti-aldol product.

Zimmerman_Traxler cluster_Z Z-Enolate Transition State cluster_E E-Enolate Transition State Z_Enolate Z-Enolate TS_Z Chair-like Transition State (R' equatorial) Z_Enolate->TS_Z Aldehyde1 Aldehyde Aldehyde1->TS_Z Syn_Product syn-Aldol Product TS_Z->Syn_Product E_Enolate E-Enolate TS_E Chair-like Transition State (R' equatorial) E_Enolate->TS_E Aldehyde2 Aldehyde Aldehyde2->TS_E Anti_Product anti-Aldol Product TS_E->Anti_Product

Zimmerman-Traxler Model for Stereoselectivity

The this compound Reaction in Biological Systems

Nature has long employed the this compound reaction in various metabolic pathways, catalyzed by a class of enzymes known as aldolases . These enzymes play crucial roles in both the catabolism (breakdown) and anabolism (synthesis) of carbohydrates.

Glycolysis and Gluconeogenesis

A prime example of a biological this compound reaction is the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP) by the enzyme fructose-1,6-bisphosphate aldolase.[2][3][4] This reaction is a key step in glycolysis (the breakdown of glucose) and its reverse, gluconeogenesis (the synthesis of glucose).[2][4]

  • In Glycolysis (Retro-Aldol): Fructose-1,6-bisphosphate is cleaved to form two three-carbon sugars.

  • In Gluconeogenesis (this compound Addition): GAP and DHAP are joined to form fructose-1,6-bisphosphate.

Glycolysis_Gluconeogenesis F16BP Fructose-1,6-bisphosphate GAP Glyceraldehyde-3-phosphate F16BP->GAP Glycolysis (Retro-Aldol Reaction) Catalyzed by Aldolase DHAP Dihydroxyacetone phosphate GAP->F16BP Gluconeogenesis (this compound Addition) Catalyzed by Aldolase

Role of Aldolase in Glycolysis and Gluconeogenesis

Applications in Drug Development and Industry

The ability of the this compound reaction to construct complex stereochemical architectures has made it a cornerstone in the synthesis of numerous pharmaceuticals and industrial chemicals.

Atorvastatin (Lipitor®)

A key step in the synthesis of the blockbuster cholesterol-lowering drug Atorvastatin involves a diastereoselective this compound reaction to establish two crucial stereocenters in the side chain.[5] This highlights the power of the this compound reaction in creating chiral molecules with specific biological activity.

Pentaerythritol

On an industrial scale, the this compound reaction is employed in the production of pentaerythritol, a versatile chemical used in the manufacture of explosives, plastics, paints, and lubricants. The process involves the reaction of acetaldehyde with an excess of formaldehyde in the presence of a base.

Experimental Protocols and Data

The following tables summarize quantitative data from representative this compound reaction protocols, showcasing the versatility of this transformation under various conditions.

Table 1: Proline-Catalyzed Asymmetric this compound Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
14-NitrobenzaldehydeCyclohexanone20DMSO249996
2BenzaldehydeAcetone30DMSO486276
34-ChlorobenzaldehydeCyclohexanone20DMSO249594

Table 2: Evans Asymmetric this compound Reaction

EntryAldehydeBoron Enolate PrecursorBaseSolventTemp (°C)Yield (%)dr (syn:anti)
1IsobutyraldehydeN-Propionyl oxazolidinoneBu₂BOTf, Et₃NCH₂Cl₂-78 to 08999:1
2BenzaldehydeN-Propionyl oxazolidinoneBu₂BOTf, Et₃NCH₂Cl₂-78 to 09498:2
3AcroleinN-Propionyl oxazolidinoneBu₂BOTf, Et₃NCH₂Cl₂-78 to 085>99:1
Detailed Experimental Protocol: Proline-Catalyzed Asymmetric this compound Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

To a solution of L-proline (0.05 mmol, 20 mol%) in DMSO (0.5 mL) is added 4-nitrobenzaldehyde (0.25 mmol). The mixture is stirred for 5 minutes at room temperature, after which cyclohexanone (1.0 mmol) is added. The reaction is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with the addition of saturated aqueous NH₄Cl solution (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound product.

Detailed Experimental Protocol: Evans Asymmetric this compound Reaction

A solution of the N-acyl oxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) is cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour. The reaction mixture is then re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Conclusion

From its serendipitous discovery in the 19th century to its central role in modern asymmetric synthesis and drug development, the this compound reaction has proven to be a remarkably robust and adaptable tool for chemical synthesis. The ongoing development of new catalysts and reaction conditions continues to expand the horizons of this venerable reaction, ensuring its continued importance in the molecular sciences for the foreseeable future. The detailed understanding of its mechanism and stereochemical control allows for the rational design of complex molecules, making the this compound reaction a true cornerstone of organic chemistry.

References

A Technical Guide to the Core Principles of Crossed Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The crossed aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. Its ability to construct complex molecular architectures from simpler carbonyl-containing precursors has made it an indispensable tool in the synthesis of natural products, fine chemicals, and, notably, active pharmaceutical ingredients (APIs).[1] This in-depth technical guide delves into the fundamental concepts of the crossed this compound condensation, providing a detailed overview of its mechanism, strategies for controlling selectivity, and practical experimental protocols for its successful implementation.

Fundamental Concepts of the Crossed this compound Condensation

The this compound condensation, in its broadest sense, involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone.[2][3] A crossed this compound condensation, also known as a mixed this compound condensation, occurs when two different carbonyl compounds are reacted.[4][5]

If both carbonyl compounds possess α-hydrogens, a complex mixture of up to four different products can be formed, rendering the reaction synthetically impractical.[4][6] The key to a successful crossed this compound condensation lies in controlling the reaction to favor the formation of a single desired product.

The Reaction Mechanism

The base-catalyzed crossed this compound condensation proceeds through the following general steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from one of the carbonyl compounds (the enolizable partner) to form a resonance-stabilized enolate ion.[7][8]

  • Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the second carbonyl compound (the non-enolizable or less reactive partner).[7][9]

  • Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water or ethanol) to yield a β-hydroxy aldehyde or ketone (the this compound addition product).[9]

  • Dehydration (Condensation): Under the reaction conditions, especially with heating, the this compound addition product can undergo dehydration (loss of a water molecule) to form a more stable α,β-unsaturated carbonyl compound.[7][10] This step is often favorable as it leads to an extended conjugated system.[11]

Aldol_Mechanism

Strategies for Controlling Selectivity

To achieve a synthetically useful crossed this compound condensation, it is crucial to control which carbonyl compound forms the enolate and which acts as the electrophile. Several strategies can be employed:

  • Use of a Non-Enolizable Carbonyl: One of the most common strategies is to use a carbonyl compound that lacks α-hydrogens, such as benzaldehyde or formaldehyde. This compound can only act as the electrophile, preventing self-condensation and reducing the number of possible products by half.[5][12]

  • Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group.[12][13] This inherent reactivity difference can be exploited to favor the desired cross-coupling.

  • Order of Addition: When using a non-enolizable aldehyde, the enolizable ketone or aldehyde can be added slowly to a mixture of the non-enolizable aldehyde and the base. This ensures that the concentration of the enolizable compound remains low, favoring its conversion to the enolate, which then reacts with the more abundant non-enolizable aldehyde.[6][11]

  • Directed this compound Reactions: For reactions between two enolizable carbonyls, a "directed" approach is necessary. This involves the pre-formation of a specific enolate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures.[14][15] The second carbonyl compound is then added to the pre-formed enolate, ensuring a single cross-aldol product.

  • Thermodynamic vs. Kinetic Enolate Formation: In cases where an unsymmetrical ketone is used, the regioselectivity of enolate formation can be controlled. A strong, sterically hindered base like LDA at low temperatures favors the formation of the less substituted (kinetic) enolate.[16] A weaker base at higher temperatures allows for equilibration to the more substituted (thermodynamic) enolate.[17]

Selectivity_Control

Common Variations of the Crossed this compound Condensation

The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed this compound condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen (e.g., benzaldehyde).[2][5] This reaction is particularly useful for the synthesis of α,β-unsaturated ketones, also known as chalcones, which are precursors to flavonoids and other biologically active molecules.[18] Dehydration is often spontaneous in these reactions due to the formation of a highly conjugated system.[11]

The Mukaiyama this compound Reaction

The Mukaiyama this compound addition is a Lewis acid-promoted reaction between a silyl enol ether and a carbonyl compound.[19] This method offers a powerful way to control the regioselectivity of enolate formation and can be performed under milder, non-basic conditions. Common Lewis acids used include TiCl4, BF3·OEt2, and SnCl4.[19][20]

Quantitative Data from Selected Crossed this compound Condensations

The following tables summarize quantitative data from various crossed this compound condensation reactions, highlighting the reactants, conditions, and yields.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Enolizable KetoneNon-Enolizable AldehydeBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AcetophenoneBenzaldehydeNaOHEthanolRoom Temp0.5~68[13]
4'-Chloroacetophenonep-TolualdehydeNaOHEthanolRoom Temp0.568[13]
3-Acetyl-2H-chromen-2-oneBenzaldehydeAmberlyst 26AEthanol80581[7]
AcetophenoneBenzaldehydeKOHEthanol40VariesHigh[21]
AcetoneBenzaldehydeNaOHWater/EthanolRoom Temp0.5-[2]

Table 2: Synthesis of Dibenzylideneacetone

ReactantsBaseSolventTemperatureTimeYieldReference
Acetone, Benzaldehyde (2 eq.)3M NaOH95% EthanolRoom Temp30 min-[22]
Acetone, Benzaldehyde (2 eq.)10% NaOHMethylated SpiritRoom Temp10 min shaking, 30 min standing-[23]

Table 3: Directed and Catalytic Crossed this compound Reactions

Enolate PrecursorElectrophileCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Phenylacetylene (forms vinyl gold intermediate)BenzaldehydeCyJohnPhosAu(TA-Me)OTf, Fe(acac)3, LiClO4Ethyl Acetate/WaterRoom Temp95[24]
Cyclohexanone4-NitrobenzaldehydeProlinamide OrganocatalystDMSO/Water (1:1)096[25]

Detailed Experimental Protocols

General Procedure for the Synthesis of Chalcone (Claisen-Schmidt Condensation)

This protocol is adapted from the synthesis of (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one.[26]

  • Reactant Preparation: In a porcelain mortar, combine the aromatic aldehyde (e.g., benzaldehyde, 5.0 mmol, 1 eq.), the substituted acetophenone (e.g., 4'-chloroacetophenone, 5.0 mmol, 1 eq.), and a pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol, 1 eq.).

  • Reaction: Grind the mixture with a pestle. After a few seconds, the reaction mixture will become a paste. Continue grinding for approximately 10 minutes.

  • Isolation: Add ice-cold water to the mortar and break up the solid product. Collect the crude product by suction filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining sodium hydroxide.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain the pure chalcone.

  • Characterization: Dry the purified product and determine its mass and melting point. Characterize the product using IR and NMR spectroscopy.

General Procedure for the Synthesis of Dibenzylideneacetone

This protocol is adapted from a microscale synthesis.[22]

  • Reactant Mixture: In a 50-100 mL round-bottom flask, combine benzaldehyde (2.26 g, 20 mmol), 15 mL of 95% ethanol, and 20 mL of 3M sodium hydroxide solution.

  • Addition of Ketone: Add acetone (0.9 mL, 10 mmol) to the flask.

  • Reaction: Stopper the flask and shake it vigorously. Continue to shake the flask intermittently for 30 minutes. A pale yellow precipitate should form. If no crystals appear, scratch the inside of the flask with a glass rod to induce crystallization. Cooling the flask in an ice bath can also aid in product formation.

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals three times with 5 mL portions of cold water.

  • Purification: Recrystallize the crude product from a minimum amount of a 70:30 mixture of ethanol:water.

  • Characterization: Dry the purified product under vacuum, determine its weight and melting point (expected to be in the range of 110.5-112°C), and calculate the percentage yield.

Applications in Drug Development

The this compound condensation and its crossed variants are pivotal in the pharmaceutical industry for the synthesis of complex molecules that serve as active pharmaceutical ingredients (APIs).[1] The ability to form new carbon-carbon bonds under relatively mild conditions makes this reaction highly valuable.

For instance, the synthesis of statins, a class of cholesterol-lowering drugs, often employs this compound-type reactions in the construction of their characteristic dihydroxy acid side chain.[1][27] The versatility of the crossed this compound condensation allows for the introduction of specific stereocenters, which is crucial for the biological activity of many pharmaceuticals.[27] Furthermore, chalcones, readily synthesized via the Claisen-Schmidt condensation, and their derivatives are extensively investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[18]

Drug_Development_Workflow

Conclusion

The crossed this compound condensation remains a powerful and versatile reaction in the arsenal of synthetic organic chemists. A thorough understanding of its mechanism and the various strategies to control its selectivity are paramount for its successful application. From the straightforward Claisen-Schmidt condensation for the synthesis of valuable chalcone precursors to the highly controlled directed this compound reactions, this methodology provides access to a vast array of complex molecular structures. Its continued importance in the synthesis of pharmaceuticals underscores its enduring legacy and its potential for future discoveries in drug development. The development of new catalysts and reaction conditions continues to expand the scope and efficiency of this fundamental transformation.[27]

References

Methodological & Application

Application Notes & Protocols: Directed Aldol Reaction Using Preformed Enolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Controlled C-C Bond Formation

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. However, traditional base- or acid-catalyzed this compound reactions between two different carbonyl partners (crossed this compound reactions) often result in a complex mixture of products, limiting their synthetic utility.[1][2][3] The directed this compound reaction using preformed enolates elegantly solves this problem.

By first quantitatively converting one carbonyl compound into a stable, reactive enolate using a strong, non-nucleophilic base, and then introducing a second carbonyl electrophile, chemists can achieve high levels of regioselectivity and predictability.[1][4] This method prevents self-condensation and ensures that a specific enolate reacts with a specific aldehyde or ketone.[3][4] Furthermore, the choice of metal counterion (e.g., lithium, boron, titanium) and the use of chiral auxiliaries allow for exquisite control over the stereochemical outcome, making it an indispensable tool in the synthesis of natural products and pharmaceutical agents.[5][6][7][8]

Core Concepts & Applications

Regiocontrol: Kinetic vs. Thermodynamic Enolates

For unsymmetrical ketones, the preformation step allows for the selective generation of either the kinetic or thermodynamic enolate.

  • Kinetic Enolates : Formed faster by using a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[9] The base removes the more accessible, less-hindered α-proton.

  • Thermodynamic Enolates : The more substituted, and thus more stable, enolate. It is favored under conditions that allow for equilibration, such as using a slight excess of the ketone relative to the base or employing weaker bases at higher temperatures.[10]

This selective formation is critical in directing the initial C-C bond formation to the desired position, a key consideration in multi-step synthesis.

Stereocontrol: The Zimmerman-Traxler Model

The diastereoselectivity of the directed this compound reaction is rationalized by the Zimmerman-Traxler transition state model.[11][12] This model proposes a chair-like, six-membered transition state involving the metal enolate and the aldehyde.[10][11][13] The substituents on the enolate and aldehyde prefer to occupy equatorial positions to minimize steric interactions.[11][13]

A general and powerful rule emerges from this model:

  • Z-enolates predominantly yield syn -aldol products.[10][11][12]

  • E-enolates predominantly yield anti -aldol products.[10][11][12]

The geometry of the preformed enolate, therefore, directly dictates the relative stereochemistry of the two newly formed stereocenters.

Asymmetric Synthesis: Chiral Auxiliaries

To achieve enantioselectivity, a chiral auxiliary can be temporarily attached to the carbonyl compound. These auxiliaries, such as the Evans oxazolidinones, direct the reaction to favor one enantiomer over the other by creating a diastereomeric transition state with a significant energy difference.[6][7][14]

The Evans this compound reaction, for instance, reliably uses boron enolates of N-acyl oxazolidinones to produce syn-aldol adducts with exceptionally high diastereoselectivity and enantioselectivity.[14] The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.[15] After the reaction, the auxiliary can be cleaved and recycled.[6]

Visualization of Key Processes

General Workflow

The directed this compound reaction follows a clear, sequential process to ensure control over the reaction outcome.

G cluster_setup Step 1: Enolate Formation cluster_reaction Step 2: this compound Addition cluster_workup Step 3: Workup/Quench Ketone Carbonyl Compound (e.g., Ketone, Ester) Enolate Preformed Metal Enolate (Li, B, etc.) Ketone->Enolate Deprotonation Base Strong Base (e.g., LDA, Bu2BOTf/Amine) Base->Enolate Alkoxide Metal Alkoxide Adduct Enolate->Alkoxide Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) -78 °C Solvent->Enolate Aldehyde Aldehyde Electrophile Aldehyde->Alkoxide Product β-Hydroxy Carbonyl (this compound Product) Alkoxide->Product Quench Aqueous Workup (e.g., H2O, NH4Cl) Quench->Product

Fig. 1: General experimental workflow for a directed this compound reaction.
Zimmerman-Traxler Model

This model explains the origin of diastereoselectivity based on the enolate geometry.

G Z_enolate Z-Enolate Z_TS Chair-like TS (R' equatorial) Z_enolate->Z_TS + R'CHO E_enolate E-Enolate Syn_product syn-Product Z_TS->Syn_product E_TS Chair-like TS (R' equatorial) E_enolate->E_TS + R'CHO Anti_product anti-Product E_TS->Anti_product

Fig. 2: Logical relationship between enolate geometry and product stereochemistry.

Data Presentation: Comparative Stereoselectivity

The choice of enolate type (Lithium vs. Boron) and substrate can significantly impact the stereochemical outcome. Boron enolates, with their shorter B-O bonds, generally lead to more organized transition states and higher levels of stereoselectivity.[5][16][17]

EntryCarbonyl SourceEnolizing AgentAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)Ref.
1PropiophenoneLDA, THF, -78°CBenzaldehydeβ-Hydroxy Ketone90:1085[12]
2Propiophenone(c-Hex)₂BCl, Et₃NBenzaldehydeβ-Hydroxy Ketone3:>97 (anti)75[12]
3S-Ethyl ThiopropanoateLDA, THF, -78°CIsobutyraldehydeβ-Hydroxy Thioester85:1590[12]
4Evans Auxiliary¹Bu₂BOTf, DIPEAIsobutyraldehydeβ-Hydroxy Imide>99:1 (syn)89
5Evans Auxiliary¹TiCl₄, DIPEABenzaldehydeβ-Hydroxy Imide96:4 (syn)91[15]

¹(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary attached to propionyl group.

Experimental Protocols

Protocol: LDA-Mediated Directed this compound Reaction

This protocol describes the formation of a lithium enolate from a ketone followed by its reaction with an aldehyde.

Materials:

  • Ketone (e.g., Propiophenone, 1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde, 1.1 mmol)

  • Diisopropylamine (1.1 mmol)

  • n-Butyllithium (1.1 mmol, 1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous NH₄Cl solution

  • Standard extraction and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation (In Situ): Cool the flask to -78 °C (dry ice/acetone bath). To the flask, add anhydrous THF (5 mL) and diisopropylamine. Slowly add n-butyllithium dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.[18]

  • Enolate Formation: Re-cool the LDA solution to -78 °C. Slowly add a solution of the ketone in anhydrous THF (2 mL) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.[19]

  • This compound Addition: Add the aldehyde, either neat or as a solution in THF (1 mL), dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.[3]

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-hydroxy ketone.

Protocol: Evans Asymmetric "Syn"-Aldol Reaction

This protocol details the highly stereoselective synthesis of a syn-aldol product using a chiral oxazolidinone auxiliary.[7][14]

Materials:

  • N-Propionyl chiral oxazolidinone (1.0 mmol)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 mmol, 1.0 M in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA, 1.2 mmol)

  • Aldehyde (e.g., Isobutyraldehyde, 1.2 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide

Procedure:

  • Apparatus Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).

  • Enolate Formation: Cool the solution to -78 °C. Add diisopropylethylamine (1.2 mmol) followed by the dropwise addition of dibutylboron triflate (1.1 mmol). Stir the mixture at -78 °C for 30 minutes. The formation of the Z-boron enolate is rapid.[16][20]

  • This compound Addition: Add the aldehyde (1.2 mmol) dropwise to the enolate solution at -78 °C. Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding 5 mL of pH 7 phosphate buffer, followed by 15 mL of methanol. Remove the cooling bath.

  • Oxidative Cleavage: Slowly add 5 mL of 30% H₂O₂ to the vigorously stirred biphasic mixture (Note: exothermic). Stir for 1 hour at room temperature.

  • Extraction: Concentrate the mixture in vacuo to remove most of the organic solvents. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the diastereomerically pure syn-aldol adduct. The chiral auxiliary can often be recovered.

References

Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing asymmetric aldol reactions utilizing chiral auxiliaries. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the stereocontrolled construction of complex molecular architectures, a critical step in the development of new therapeutic agents. The Evans' oxazolidinone auxiliaries are highlighted as a robust and widely used system for achieving high levels of diastereoselectivity.

Introduction

The this compound reaction is a fundamental transformation in organic chemistry that forms a β-hydroxy carbonyl compound through the addition of an enolate to an aldehyde or ketone.[1][2] When this reaction is performed with prochiral starting materials, two new stereocenters can be generated, leading to the formation of up to four stereoisomers.[2] Asymmetric this compound reactions aim to control the stereochemical outcome, yielding a single desired stereoisomer. One of the most reliable and widely adopted methods to achieve this control is through the use of chiral auxiliaries.[3]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[4] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[5] Evans' oxazolidinones, derived from readily available amino acids, are a prominent class of chiral auxiliaries that have proven to be highly effective in asymmetric this compound reactions, typically affording syn-aldol products with excellent diastereoselectivity.[6] This methodology has been instrumental in the total synthesis of numerous natural products and complex pharmaceuticals.[4][6]

Reaction Mechanism and Stereoselectivity

The high stereoselectivity observed in Evans' asymmetric this compound reaction is rationalized by the Zimmerman-Traxler model.[1] The reaction proceeds through a highly organized, chair-like six-membered transition state. The key steps are:

  • Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to regioselectively form a Z-enolate.[4][6] The chiral auxiliary directs the enolization to favor the formation of the (Z)-enolate.[1]

  • Aldehyde Coordination: The aldehyde coordinates to the boron atom of the enolate.

  • Zimmerman-Traxler Transition State: The complex then adopts a chair-like six-membered transition state. The bulky substituent on the chiral auxiliary sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[1] To minimize dipole-dipole interactions between the carbonyl groups, the oxazolidinone carbonyl and the enolate oxygen orient themselves in an anti-fashion.[6] This arrangement, coupled with the steric influence of the auxiliary, dictates the absolute stereochemistry of the newly formed stereocenters.

  • Product Formation: The reaction proceeds to form the syn-aldol adduct with high diastereoselectivity.[1][6]

Reaction_Mechanism cluster_start Starting Materials cluster_reagents Reagents N-Acyloxazolidinone N-Acyloxazolidinone Z_Enolate Formation of (Z)-Boron Enolate N-Acyloxazolidinone->Z_Enolate Aldehyde Aldehyde Transition_State Zimmerman-Traxler Transition State (Chair-like) Aldehyde->Transition_State Lewis_Acid Bu₂BOTf Lewis_Acid->Z_Enolate Base Et₃N or DIPEA Base->Z_Enolate Z_Enolate->Transition_State Aldol_Adduct Syn-Aldol Adduct Transition_State->Aldol_Adduct Auxiliary_Removal Auxiliary Removal Aldol_Adduct->Auxiliary_Removal Final_Product β-Hydroxy Acid/Ester/Amide Auxiliary_Removal->Final_Product

Data Presentation

The following table summarizes representative quantitative data for the asymmetric this compound reaction using Evans' oxazolidinone auxiliaries with various aldehydes.

EntryChiral Auxiliary (R')Aldehyde (R'')ProductDiastereomeric Ratio (syn:anti)Yield (%)
1BenzylBenzaldehyde(2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative>99:185-95
2IsopropylIsobutyraldehyde(2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid derivative>99:180-90
3BenzylAcetaldehyde(2S,3R)-3-Hydroxy-2-methylbutanoic acid derivative95:575-85
4IsopropylPropionaldehyde(2S,3R)-3-Hydroxy-2-methylpentanoic acid derivative98:282-92

Experimental Protocols

Protocol 1: General Procedure for the Evans' Asymmetric syn-Aldol Reaction

This protocol outlines the general steps for the diastereoselective this compound reaction between an N-acyloxazolidinone and an aldehyde.

Materials:

  • N-acyloxazolidinone (1.0 equiv)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Triethylamine (Et₃N, 1.2 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyloxazolidinone and dissolve in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate to the solution, followed by the dropwise addition of triethylamine or diisopropylethylamine.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the boron enolate.

  • Add the aldehyde dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction at 0 °C by the addition of methanol, followed by saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Protocol 2: Removal of the Chiral Auxiliary

This protocol describes a common method for the removal of the Evans' oxazolidinone auxiliary to yield the corresponding β-hydroxy acid.

Materials:

  • syn-Aldol adduct (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH, 2.0-3.0 equiv)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the syn-aldol adduct in a mixture of tetrahydrofuran and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the tetrahydrofuran.

  • Wash the aqueous residue with diethyl ether or ethyl acetate to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy acid.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an asymmetric this compound reaction using a chiral auxiliary, from starting materials to the final product.

Experimental_Workflow Start Start: N-Acyloxazolidinone & Aldehyde Enolate_Formation 1. Enolate Formation (Bu₂BOTf, Et₃N, -78°C) Start->Enolate_Formation Aldol_Reaction 2. This compound Reaction (-78°C to 0°C) Enolate_Formation->Aldol_Reaction Workup 3. Quench & Aqueous Workup (MeOH, NaHCO₃, H₂O₂) Aldol_Reaction->Workup Purification1 4. Purification (Column Chromatography) Workup->Purification1 Syn_Adduct Isolated Syn-Aldol Adduct Purification1->Syn_Adduct Auxiliary_Removal 5. Auxiliary Removal (LiOH, H₂O₂) Syn_Adduct->Auxiliary_Removal Workup2 6. Aqueous Workup & Extraction Auxiliary_Removal->Workup2 Purification2 7. Purification (Recrystallization/Chromatography) Workup2->Purification2 Recovered_Auxiliary Recovered Chiral Auxiliary Workup2->Recovered_Auxiliary Final_Product Final Product: β-Hydroxy Acid Purification2->Final_Product

References

Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction that plays a crucial role in modern organic synthesis. Discovered by Teruaki Mukaiyama in 1973, this reaction involves the addition of a silyl enol ether to an aldehyde or ketone, typically promoted by a Lewis acid.[1][2] Its significance lies in its ability to achieve crossed this compound reactions with high levels of chemo- and stereoselectivity, avoiding issues of self-condensation often encountered under basic conditions.[2][3] This attribute has made the Mukaiyama this compound addition an indispensable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[4][5]

These application notes provide a detailed overview of the Mukaiyama this compound addition, including its mechanism, stereochemical considerations, and applications in drug development. Furthermore, detailed experimental protocols for both diastereoselective and enantioselective variants of the reaction are provided to serve as a practical guide for researchers in the lab.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama this compound addition proceeds through an open transition state.[6] The Lewis acid activates the carbonyl compound, typically an aldehyde, by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. The silyl enol ether then attacks the activated carbonyl, leading to the formation of a β-siloxy carbonyl compound. Subsequent workup removes the silyl protecting group to yield the desired β-hydroxy carbonyl product, also known as an this compound adduct.[3]

The stereochemical outcome of the Mukaiyama this compound addition is a key feature and can be controlled by the geometry of the silyl enol ether (E or Z), the nature of the Lewis acid, and the steric and electronic properties of the substrates.[6][7] This allows for the selective formation of either syn or anti diastereomers. Furthermore, the use of chiral Lewis acids or chiral auxiliaries enables highly enantioselective transformations, providing access to optically pure compounds, a critical requirement in drug development.[7]

Data Presentation: Quantitative Analysis of Mukaiyama this compound Additions

The following tables summarize quantitative data from various Mukaiyama this compound addition reactions, highlighting the versatility and selectivity of this transformation.

Table 1: Diastereoselective Mukaiyama this compound Additions

Silyl Enol EtherAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1-(Trimethylsilyloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂RT8219:63 (erythro:threo)[3]
(Z)-1-(tert-Butyldimethylsilyloxy)-1-phenylpropeneIsobutyraldehydeBF₃·OEt₂CH₂Cl₂-7890>95:5N/A
Silyl enol ether 84Aldehyde 85TiCl₄CH₂Cl₂-78557:1[4]

Table 2: Enantioselective Mukaiyama this compound Additions

Silyl Enol EtherAldehydeChiral Lewis Acid/CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
1-(Trimethylsilyloxy)cyclopenteneBenzaldehyde(R)-BINAP·AgOTfTHF-208895:597N/A
Silyl ketene acetal3-Penten-2-oneChiral Cu(II)-Box complexCH₂Cl₂-7895>99:199N/A
Silyl enol ether 13 & 14Aldehyde 12Isopropyl alcoholDCM-7869N/AN/A[5]

Applications in Drug Development

The Mukaiyama this compound addition has been instrumental in the total synthesis of numerous biologically active natural products and pharmaceuticals. Its ability to construct complex stereochemical architectures with high precision makes it a favored strategy in the synthesis of drug candidates.

A notable example is its application in the synthesis of the potent anticancer agent Epothilone B . An enantioselective Mukaiyama this compound addition was a key step in the construction of a crucial fragment of the molecule.[8] This reaction enabled the stereocontrolled formation of a C-C bond and the introduction of a hydroxyl group with the correct stereochemistry, which is vital for the drug's biological activity.

Furthermore, the Mukaiyama this compound reaction has been employed in the synthesis of intermediates for the blockbuster drug Atorvastatin (Lipitor) . The synthesis of the chiral side chain of atorvastatin often involves an this compound-type reaction, and asymmetric Mukaiyama strategies have been explored to achieve high enantioselectivity.

Experimental Protocols

The following are detailed protocols for conducting Mukaiyama this compound additions in a laboratory setting.

Protocol 1: Diastereoselective Mukaiyama this compound Addition using TiCl₄

This protocol describes the reaction between the silyl enol ether of cyclohexanone and benzaldehyde, a classic example of a diastereoselective Mukaiyama this compound addition.[3]

Materials:

  • 1-(Trimethylsilyloxy)cyclohexene (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv, 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cooled solvent, add benzaldehyde (1.0 equiv).

  • Slowly add TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.

  • Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Protocol 2: Asymmetric Mukaiyama this compound Addition using a Chiral Lewis Acid

This protocol outlines a general procedure for an enantioselective Mukaiyama this compound addition using a chiral catalyst, which is crucial for the synthesis of optically active compounds in drug development.

Materials:

  • Silyl enol ether (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Chiral Lewis Acid Catalyst (e.g., a chiral copper(II)-Box complex, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

  • Anhydrous molecular sieves (4 Å)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the chiral Lewis acid catalyst (10 mol%).

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 30 minutes.

  • Slowly add the silyl enol ether (1.2 equiv) dropwise over 20 minutes.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Visualizations

Reaction Mechanism

Mukaiyama_Aldol_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway SilylEnolEther Silyl Enol Ether Attack 2. Nucleophilic Attack SilylEnolEther->Attack Aldehyde Aldehyde Activation 1. Activation of Aldehyde Aldehyde->Activation + LA LewisAcid Lewis Acid (LA) Activation->Attack Intermediate 3. Silyl Oxonium Intermediate Attack->Intermediate Workup 4. Aqueous Workup Intermediate->Workup Product β-Hydroxy Carbonyl (this compound Adduct) Workup->Product

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama this compound addition.

Experimental Workflow

Mukaiyama_Workflow Start Start: Flame-dried glassware under inert atmosphere Reagent_Prep Prepare solutions of silyl enol ether and aldehyde in anhydrous solvent Start->Reagent_Prep Reaction_Setup Cool reaction vessel and add Lewis acid and aldehyde Reagent_Prep->Reaction_Setup Addition Slowly add silyl enol ether solution Reaction_Setup->Addition Monitoring Monitor reaction progress by TLC Addition->Monitoring Quench Quench reaction with appropriate aqueous solution Monitoring->Quench Workup Aqueous workup and extraction Quench->Workup Purification Purify by flash column chromatography Workup->Purification Analysis Characterize product (NMR, MS) and determine stereoselectivity (NMR, chiral HPLC) Purification->Analysis End End: Isolated, pure this compound adduct Analysis->End

Caption: A typical experimental workflow for a Mukaiyama this compound addition reaction.

References

Application Notes and Protocols for the Evans Aldol Reaction in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Evans Aldol reaction, a cornerstone of stereoselective synthesis. This powerful method allows for the asymmetric formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity. Such chiral building blocks are invaluable in the synthesis of complex molecules, particularly in the field of drug development.

Introduction to the Evans this compound Reaction

The Evans this compound reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the this compound addition of an enolate to an aldehyde. The reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. This well-defined transition state is key to the high levels of stereocontrol observed.[1][2]

The stereoselectivity of the Evans this compound reaction is influenced by several factors:

  • Formation of a (Z)-Enolate: The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate. This geometry is crucial for achieving high syn-diastereoselectivity.[3]

  • Chelation by the Boron Atom: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary, creating a rigid chair-like transition state.

  • Steric Hindrance of the Chiral Auxiliary: The substituent on the chiral auxiliary (e.g., benzyl from L-phenylalanine or isopropyl from L-valine) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This facial bias is the primary source of enantioselectivity.[1]

Quantitative Data: Diastereoselectivity and Yields

The Evans this compound reaction consistently delivers high yields and excellent diastereoselectivity for a wide range of aldehydes. The following table summarizes representative data for the reaction of the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with various aldehydes.

EntryAldehydeProduct Diastereomer Ratio (syn:anti)Yield (%)Reference
1Isobutyraldehyde>99:185--INVALID-LINK--
2Benzaldehyde>99:180--INVALID-LINK--
3Propionaldehyde98:282--INVALID-LINK--
4Acetaldehyde97:375--INVALID-LINK--
5Pivaldehyde>99:188--INVALID-LINK--
6n-Octanal>95:5High--INVALID-LINK--

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of the Evans this compound reaction, from the synthesis of the chiral auxiliary to the final cleavage of the this compound adduct.

Synthesis of the Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a commonly used Evans auxiliary derived from (1R,2S)-(-)-norephedrine.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

  • Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until the distillation of ethanol ceases and the temperature of the distillation head drops.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane and wash twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate (typically 1:1.5 v/v) to yield pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

Acylation of the Chiral Auxiliary

This protocol describes the N-acylation of the chiral auxiliary, for example, to form the N-propionyl derivative.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-propionyl oxazolidinone.

The Evans this compound Reaction: General Procedure

This general protocol can be adapted for various aldehydes.

Materials:

  • N-Acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the boron enolate.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the aldehyde (1.2 eq), either neat or as a solution in DCM.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by the addition of methanol, followed by the slow and careful addition of a 1:1 mixture of methanol and 30% hydrogen peroxide. Stir the mixture vigorously for 1 hour at 0 °C.

  • Dilute the mixture with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired syn-aldol adduct.

Cleavage of the Chiral Auxiliary

This protocol describes the reductive cleavage of the chiral auxiliary to yield the corresponding chiral 1,3-diol.

Materials:

  • Evans this compound adduct

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄) (2-3 eq)

  • Water

  • 1 M Sodium hydroxide solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the this compound adduct (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (2-3 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Slowly and carefully quench the reaction by the dropwise addition of water, followed by 1 M sodium hydroxide solution.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to separate the chiral 1,3-diol from the recovered chiral auxiliary.

Visualizations

The following diagrams illustrate the key concepts and workflows of the Evans this compound reaction.

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_this compound This compound Addition cluster_cleavage Auxiliary Cleavage N_Acyl N-Acyl Oxazolidinone Reagents_Enolate Bu₂BOTf, Et₃N DCM, 0°C N_Acyl->Reagents_Enolate Z_Enolate (Z)-Boron Enolate Reagents_Enolate->Z_Enolate Selective Deprotonation Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct Stereoselective C-C Bond Formation Reagents_Cleavage e.g., LiBH₄ Aldol_Adduct->Reagents_Cleavage Chiral_Diol Chiral 1,3-Diol Reagents_Cleavage->Chiral_Diol Auxiliary Recovered Chiral Auxiliary Reagents_Cleavage->Auxiliary

Caption: Mechanism of the Evans this compound Reaction.

Caption: Key factors in the Zimmerman-Traxler model.

Experimental_Workflow Start Start: Chiral Amino Alcohol Step1 Synthesis of Chiral Auxiliary Start->Step1 Step2 N-Acylation Step1->Step2 Step3 Evans this compound Reaction Step2->Step3 Step4 Cleavage of Auxiliary Step3->Step4 End Final Product: Chiral β-Hydroxy Acid Derivative Step4->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Organocatalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The organocatalyzed aldol reaction is a powerful and versatile tool in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds, providing access to chiral β-hydroxy carbonyl compounds which are key building blocks for numerous natural products and pharmaceuticals.[1][2] This document provides a detailed overview of the substrate scope of this reaction, along with experimental protocols for key transformations.

Introduction to Organocatalyzed this compound Reactions

First discovered in 1872, the this compound reaction involves the addition of an enolizable carbonyl compound to another carbonyl compound to form a β-hydroxy carbonyl derivative.[1] The advent of organocatalysis, particularly with the use of small chiral organic molecules like L-proline and its derivatives, has revolutionized this field by enabling highly enantioselective transformations under mild and environmentally friendly conditions.[3][4] These catalysts often mimic the action of natural aldolase enzymes by activating the substrates through enamine or iminium ion intermediates.[2][5]

Organocatalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, stability to air and moisture, and often commercial availability at a low cost.[1][4] The field has seen significant progress in expanding the substrate scope and improving the efficiency and selectivity of these reactions.[1][2]

General Mechanism of Proline-Catalyzed this compound Reaction

The most widely accepted mechanism for the L-proline-catalyzed this compound reaction involves an enamine intermediate, similar to the mechanism of Class I aldolase enzymes.[2][5] The catalytic cycle can be summarized as follows:

  • Enamine Formation: The secondary amine of L-proline reacts with a donor ketone to form a nucleophilic enamine intermediate.

  • C-C Bond Formation: The enamine attacks the electrophilic carbonyl carbon of an acceptor aldehyde. The carboxylic acid moiety of the proline catalyst can activate the aldehyde through hydrogen bonding.[5]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the catalyst.[2]

Aldol_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Iminium:e->Proline:w Hydrolysis Product β-Hydroxy Ketone Iminium->Product + H₂O Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium caption General mechanism of the L-proline-catalyzed this compound reaction.

Caption: General mechanism of the L-proline-catalyzed this compound reaction.

Substrate Scope: A Tabulated Overview

The versatility of organocatalyzed this compound reactions is demonstrated by the wide range of compatible donor and acceptor substrates. Proline and its derivatives have been shown to effectively catalyze reactions involving various ketones and aldehydes.[1][2][6]

Aldehyde Acceptors

A broad spectrum of aldehydes can be employed as electrophiles in these reactions.

  • Aromatic Aldehydes: Both electron-rich and electron-deficient aromatic aldehydes are generally good substrates, affording high yields and enantioselectivities.[1][2] Substituents on the aromatic ring can influence the reaction rate and stereoselectivity.[6][7]

  • Aliphatic Aldehydes: Branched aliphatic aldehydes typically provide higher yields and enantioselectivities compared to their unbranched counterparts, which are more prone to self-condensation.[2]

Ketone Donors

Various ketones can serve as nucleophilic donors.

  • Acetone and other simple ketones: Acetone is a commonly used substrate, often employed in excess.[2] Other simple ketones like butanone also participate effectively.[6]

  • Cyclic Ketones: Cyclohexanone and cyclopentanone are excellent substrates, often leading to high diastereoselectivities in addition to high enantioselectivities.[2][6]

The following tables summarize representative data for the substrate scope of organocatalyzed this compound reactions.

Table 1: Reaction of Various Aldehydes with Acetone Catalyzed by L-Proline Derivatives

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
14-NitrobenzaldehydeL-Proline (30)DMSO46876[2]
2IsobutyraldehydeL-Proline (30)DMSO49796[1]
3BenzaldehydeCatalyst 4g (2)Acetone29298[6]
44-MethoxybenzaldehydeCatalyst 4g (2)Acetone128597[6]
52-NaphthaldehydeCatalyst 4g (2)Acetone495>99[6]
6CyclohexanecarboxaldehydeCatalyst 1 (0.5)Brine0.592>99[8]

Catalyst 4g is an L-proline amide derivative. Catalyst 1 is an L-proline derived organocatalyst.

Table 2: Reaction of Aromatic Aldehydes with Cyclic Ketones

EntryAldehydeKetoneCatalyst (mol%)Solventdr (anti:syn)ee (anti, %)Yield (%)Reference
14-NitrobenzaldehydeCyclohexanoneL-Proline (3)DMF99:19993[9]
2BenzaldehydeCyclohexanoneCatalyst 4g (2)Neat95:59398[6]
34-ChlorobenzaldehydeCyclohexanoneCatalyst 2 (0.5)Brine99:19995[8]
44-NitrobenzaldehydeCyclopentanoneCatalyst 4g (2)Neat-9375[6]
5BenzaldehydeCyclopentanone(S,S)-2 (10)Ball mill88:129285[10]

Catalyst 2 is an L-proline derived organocatalyst. (S,S)-2 is the methyl ester of (S)-proline-(S)-phenylalanine.

Experimental Protocols

Below are detailed protocols for representative organocatalyzed this compound reactions.

Protocol 1: L-Proline-Catalyzed this compound Reaction of 4-Nitrobenzaldehyde with Acetone

This protocol is based on the seminal work by List, Lerner, and Barbas.[1]

Materials:

  • L-Proline

  • 4-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of L-proline (e.g., 30 mol%) in a mixture of DMSO and acetone (e.g., 4:1 v/v), add 4-nitrobenzaldehyde (1.0 equiv).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric this compound Reaction of Benzaldehyde with Cyclohexanone using a Proline Amide Catalyst

This protocol utilizes a highly efficient proline amide catalyst as described by Gong and coworkers.[6]

Materials:

  • Proline amide catalyst (e.g., catalyst 4g, 2 mol%)

  • Benzaldehyde

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial containing the proline amide catalyst (2 mol%), add cyclohexanone (e.g., 10 equivalents) and benzaldehyde (1.0 equivalent).

  • Stir the reaction mixture (neat) at the desired temperature (e.g., room temperature or cooled) for the required duration (e.g., 2-12 hours). Monitor the reaction by TLC.

  • After the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to isolate the this compound product.

  • Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC) of the purified product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Catalyst, Aldehyde, and Ketone Solvent Add Solvent (if not neat) Reactants->Solvent Stir Stir at specified temperature and time Solvent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize (NMR, etc.) Purify->Characterize Determine_ee Determine ee (Chiral HPLC) Characterize->Determine_ee caption General experimental workflow for an organocatalyzed this compound reaction. Transition_State Favored Transition State for (S)-Proline Catalysis cluster_TS Zimmerman-Traxler-like Transition State cluster_outcome Stereochemical Outcome Enamine Enamine (from Ketone) Aldehyde Aldehyde (Acceptor) Enamine->Aldehyde Nucleophilic Attack (re-face of aldehyde) Product_Stereo (R)-Aldol Product Aldehyde->Product_Stereo Proline_COOH Proline COOH (H-bond donor) Proline_COOH->Aldehyde H-Bond Activation caption Relationship between catalyst structure and stereochemical outcome.

References

Application Notes and Protocols for Tandem Michael-Aldol Reaction in Cyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tandem Michael-Aldol reaction, a powerful cascade or domino reaction, has emerged as a highly efficient strategy for the stereoselective synthesis of complex cyclic compounds from simple acyclic precursors. This one-pot methodology combines a Michael addition with an intramolecular Aldol reaction, rapidly building molecular complexity and installing multiple stereocenters in a single synthetic operation. The resulting cyclic scaffolds, particularly substituted cyclohexanes and other carbocycles, are prevalent in a vast array of natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for researchers in organic synthesis and drug development, highlighting recent advances in both metal-catalyzed and organocatalyzed transformations.

Core Concepts and Advantages

The tandem Michael-Aldol reaction sequence is a cornerstone of modern synthetic organic chemistry due to its numerous advantages:

  • Efficiency: Two or more bonds are formed in a single reaction vessel, reducing the number of synthetic steps, purification procedures, and overall resource consumption.

  • Stereocontrol: The development of asymmetric catalysis allows for the synthesis of enantioenriched cyclic products with high levels of diastereoselectivity and enantioselectivity.

  • Complexity Generation: This reaction rapidly transforms simple starting materials into complex polycyclic architectures, which are often challenging to synthesize through traditional multi-step approaches.

  • Atom Economy: As a cascade reaction, it often exhibits high atom economy, minimizing waste generation.

The general transformation involves the reaction of a Michael donor (e.g., a β-ketoester, malonate, or ketone) with a Michael acceptor (e.g., an α,β-unsaturated ketone or aldehyde). The resulting enolate intermediate then undergoes an intramolecular this compound reaction to furnish the cyclic product.

Application in Drug Development

The cyclic and polycyclic frameworks constructed via tandem Michael-Aldol reactions are key structural motifs in numerous biologically active molecules. For instance, this methodology has been successfully applied to the synthesis of steroid cores, complex alkaloids, and other natural products with potential therapeutic applications. The ability to rapidly generate libraries of complex and stereochemically diverse small molecules makes this reaction particularly valuable in lead discovery and optimization processes in drug development.

Experimental Protocols

Protocol 1: Asymmetric Copper(II)-Catalyzed Tandem Decarboxylative Michael/Aldol Reaction for the Synthesis of Chiral Cyclohexenones

This protocol describes a single-pot copper(II)-catalyzed decarboxylative Michael reaction between a β-keto acid and an enone, followed by an in situ this compound condensation to yield highly functionalized chiral cyclohexenones. This method provides access to cyclohexenones containing vicinal stereocenters with high enantioselectivity.

Materials:

  • β-Keto acid (1.0 equiv)

  • α,β-Unsaturated ketone (enone) (1.2 equiv)

  • Cu(OAc)₂·H₂O (10 mol%)

  • Chiral bis(oxazoline) ligand (e.g., (S)-Ph-BOX) (11 mol%)

  • 4 Å Molecular sieves (100 mg/mmol of β-keto acid)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add Cu(OAc)₂·H₂O (10 mol%), chiral bis(oxazoline) ligand (11 mol%), and 4 Å molecular sieves.

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 1 hour.

  • Add the β-keto acid (1.0 equiv) and the α,β-unsaturated ketone (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclohexenone.

Data Presentation:

Entryβ-Keto AcidEnoneSolventTemp (°C)Time (h)Yield (%)ee (%)
12-Methyl-3-oxobutanoic acidMethyl vinyl ketoneTHF25248594
22-Ethyl-3-oxobutanoic acidPhenyl vinyl ketoneToluene40367892
32-Benzyl-3-oxobutanoic acidCyclopentenoneCH₂Cl₂25486588

Data is representative and may vary based on specific substrates and reaction conditions.

Protocol 2: Organocatalytic Enantioselective Domino Michael/Aldol Reaction for the Synthesis of Chiral Bicyclo[3.2.1]octanes

This protocol outlines a diastereo- and enantioselective Lewis base-catalyzed domino Michael/Aldol reaction between α,β-unsaturated aldehydes and 1,2-diones to produce chiral bicyclo[3.2.1]octane-6-carbaldehydes.

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • 1,2

Application of Aldol Condensation in the Synthesis of Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, with profound applications in the pharmaceutical industry for the construction of complex molecular architectures.[1] This powerful reaction enables the creation of β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). A prominent example of its application is in the synthesis of Atorvastatin (Lipitor®), a leading synthetic statin used to lower cholesterol and prevent cardiovascular disease.[1]

The synthesis of Atorvastatin often employs a highly stereoselective this compound reaction as a key step to establish the desired stereochemistry of the side chain, which is crucial for its biological activity. Two notable methods utilized in the synthesis of Atorvastatin's side chain are the boron-mediated asymmetric this compound reaction and the enzyme-catalyzed tandem this compound reaction.

The boron-mediated asymmetric this compound reaction offers a high degree of stereocontrol, enabling the synthesis of the desired diastereomer with excellent selectivity. This method involves the reaction of a β-alkoxy methylketone with a pyrrolic aldehyde in the presence of a boron reagent, leading to the formation of the key β-hydroxyketone intermediate.[2][3]

Alternatively, a chemo-enzymatic approach using a 2-deoxyribose-5-phosphate aldolase (DERA) has been developed for the synthesis of the Atorvastatin side chain.[4][5] This method utilizes a one-pot tandem this compound reaction, offering high enantiomeric and diastereomeric excess, and represents a greener and more efficient alternative to traditional chemical methods.[4][5]

The mechanism of action of Atorvastatin involves the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, Atorvastatin reduces the production of mevalonate, a precursor to cholesterol, leading to a decrease in cholesterol levels in the blood.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key this compound condensation step in a reported synthesis of Atorvastatin.

ParameterValueReference
Reaction Type Boron-mediated asymmetric this compound reaction[2]
Reactants β-alkoxy methylketone, Pyrrolic aldehyde[2][3]
Scale of Reaction (Pyrrolic aldehyde) 50 g[2]
Yield of this compound Product 81%[2]
Diastereomeric Ratio (anti:syn) 91:9[2]
Overall Yield of Atorvastatin Calcium 41% (over 6 steps)[3]

Experimental Protocols

Boron-Mediated Asymmetric this compound Reaction for Atorvastatin Synthesis

This protocol is based on the key this compound condensation step described in the synthesis of calcium atorvastatin.[2][3]

Materials:

  • β-alkoxy methylketone

  • Pyrrolic aldehyde

  • Dicyclohexylboron trifluoromethanesulfonate (as an example of a boron reagent)

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane)

  • Reagents for work-up (e.g., hydrogen peroxide, buffer solution)

  • Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

  • Enolate Formation: A solution of the β-alkoxy methylketone in an anhydrous solvent is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A boron reagent (e.g., dicyclohexylboron trifluoromethanesulfonate) and a tertiary amine base (e.g., triethylamine) are added sequentially to form the boron enolate.

  • This compound Reaction: The pyrrolic aldehyde, dissolved in the same anhydrous solvent, is added slowly to the reaction mixture containing the boron enolate at low temperature. The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a suitable reagent, such as a buffer solution. An oxidative work-up, for example, with hydrogen peroxide, is then performed to cleave the boron-oxygen bond.

  • Purification: The crude product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxyketone as a mixture of diastereomers.

Visualizations

Signaling Pathway: Atorvastatin's Mechanism of Action

Atorvastatin_Mechanism cluster_0 Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase Inhibits Synthesis_Workflow Synthesis 1. Synthesis (this compound Condensation) Workup 2. Work-up (Quenching, Extraction) Synthesis->Workup Purification 3. Purification (Chromatography) Workup->Purification Analysis 4. Analysis (NMR, MS) Purification->Analysis API Active Pharmaceutical Ingredient (API) Analysis->API Aldol_Reaction cluster_reactants Reactants Ketone β-alkoxy methylketone Product β-hydroxyketone (Atorvastatin Intermediate) Ketone->Product This compound Condensation Aldehyde Pyrrolic aldehyde Aldehyde->Product This compound Condensation Reagents Boron Reagent + Base Reagents->Product This compound Condensation

References

Domino Aldol Reactions: A Powerful Cascade for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The domino Aldol reaction has emerged as a powerful and elegant strategy in the total synthesis of complex natural products. By combining multiple bond-forming events in a single, orchestrated cascade, this reaction allows for the rapid construction of intricate molecular architectures from simple precursors. This approach offers significant advantages in terms of efficiency, atom economy, and stereocontrol, making it a highly attractive tool for synthetic chemists. These application notes provide an overview of the utility of domino this compound reactions in the synthesis of bioactive natural products, complete with detailed experimental protocols and quantitative data to facilitate their application in the laboratory.

Key Applications in Natural Product Synthesis

The versatility of the domino this compound reaction is showcased in the total syntheses of a diverse array of natural products, ranging from prostaglandins to complex polycyclic terpenes. Here, we highlight key examples that demonstrate the power and adaptability of this synthetic strategy.

Synthesis of Δ12-Prostaglandin J3

The synthesis of Δ12-prostaglandin J3, a marine-derived prostanoid with notable anti-leukemic properties, provides a compelling example of a domino this compound reaction. A key step in the synthesis involves an L-proline catalyzed double this compound cascade dimerization of succinaldehyde. This reaction efficiently constructs a key bicyclic enal intermediate, which serves as a versatile scaffold for the elaboration of the prostaglandin side chains.[1]

Table 1: Quantitative Data for the Domino this compound Reaction in the Synthesis of a Δ12-Prostaglandin J3 Intermediate [1]

CatalystSolventTemperature (°C)Concentration (M)Yield (%)
L-prolineMe-THF/MeCN202 then 129 (isolated)
Enantioselective Total Synthesis of (+)-Punctaporonin U

The synthesis of (+)-punctaporonin U, a complex cage-like sesquiterpene, features a sophisticated domino oxa-Michael/Aldol/bromination sequence. This key transformation masterfully constructs a fused five-membered ring and a 1,4-bridged seven-membered ring in a single operation, highlighting the power of domino reactions to forge multiple rings with high stereocontrol.[2][3]

Table 2: Key Domino Reaction in the Synthesis of (+)-Punctaporonin U

ReactantReagentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio
Enone IntermediateNaOMe, Ac₂ODMF-50 to rtNot explicitly stated for the domino sequence aloneNot explicitly stated
Organocatalytic Domino Synthesis of (+)-Galbulin

The lignan natural product (+)-galbulin has been synthesized using an organocatalytic domino Michael-Michael-Aldol condensation. This reaction, catalyzed by a chiral secondary amine, efficiently assembles the core tetrahydronaphthalene skeleton of the natural product with excellent enantioselectivity.

Table 3: Organocatalytic Domino Michael-Michael-Aldol Condensation for (+)-Galbulin Synthesis

CatalystAdditiveSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineTFAToluene-208299

Experimental Protocols

Detailed experimental procedures for the key domino this compound reactions are provided below to enable their replication and adaptation for other synthetic targets.

Protocol 1: L-proline Catalyzed Double this compound Dimerization of Succinaldehyde[1]

Materials:

  • Succinaldehyde (freshly prepared)

  • L-proline

  • 2-Methyltetrahydrofuran (Me-THF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dibenzylammonium trifluoroacetate (DBA)

Procedure:

  • To a solution of succinaldehyde in Me-THF (2 M) is added L-proline (2 mol%).

  • The reaction mixture is stirred at 20 °C for 24 hours.

  • The mixture is then diluted with MeCN to a final concentration of 1 M.

  • Dibenzylammonium trifluoroacetate (DBA) (2 mol%) is added, and the reaction is stirred for a further 24 hours at 20 °C.

  • Upon completion, the reaction is quenched and worked up using standard procedures to afford the bicyclic enal intermediate.

Protocol 2: Domino Oxa-Michael/Aldol/Bromination in the Synthesis of (+)-Punctaporonin U[2]

Materials:

  • Trifluoroacetate precursor

  • Sodium methoxide (NaOMe)

  • Acetic anhydride (Ac₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the trifluoroacetate precursor in anhydrous DMF (0.025 M) at -50 °C is added sodium methoxide (1.5 equivalents).

  • After stirring for 1.5 hours at -50 °C, acetic anhydride (6.0 equivalents) is added.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • The reaction is quenched and worked up to yield the tetracyclic product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the domino this compound reaction mechanisms and a general experimental workflow.

domino_aldol_mechanism A Aldehyde/Ketone + Catalyst B Enamine/Enolate Formation A->B Reversible C This compound Addition (Intramolecular) B->C Rate-determining step D Intermediate Adduct C->D E Second this compound Addition / Cyclization D->E F Domino Product E->F experimental_workflow A Starting Material Preparation B Domino this compound Reaction Setup A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Workup and Extraction C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

Synthesis of β-Hydroxy Ketones via Aldol Addition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Aldol addition reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds. This structural motif is a key building block in a vast array of biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of β-hydroxy ketones using various this compound addition methodologies, including organocatalytic, Lewis acid-mediated, and substrate-controlled approaches.

Introduction to the this compound Addition

The this compound addition is a powerful reaction that joins two carbonyl compounds—an enol or enolate of a ketone or aldehyde and another carbonyl compound—to form a β-hydroxy carbonyl product. The reaction's versatility lies in its ability to create up to two new stereocenters, making stereoselective variants particularly valuable in the synthesis of complex molecules.

The general mechanism involves the deprotonation of a ketone at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone.

Aldol_Addition_Workflow Start Ketone + Aldehyde Enolate_Formation Enolate Formation (Base or Acid) Start->Enolate_Formation Base/Acid Nucleophilic_Attack Nucleophilic Attack Start->Nucleophilic_Attack Aldehyde Enolate_Formation->Nucleophilic_Attack Enolate Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation Alkoxide_Intermediate->Protonation H+ source Product β-Hydroxy Ketone Protonation->Product

Caption: General workflow of the this compound addition reaction.

This document details four key strategies for achieving high levels of chemo-, regio-, diastereo-, and enantioselectivity in the synthesis of β-hydroxy ketones: Proline-Catalyzed this compound Addition, Mukaiyama this compound Addition, Directed this compound Addition using Lithium Diisopropylamide (LDA), and the Evans this compound Reaction utilizing chiral auxiliaries.

Proline-Catalyzed Asymmetric this compound Addition

The use of L-proline as an organocatalyst provides a green and efficient method for the enantioselective this compound addition. The reaction proceeds through an enamine intermediate, mimicking the mechanism of Class I aldolase enzymes.[1]

Signaling Pathway

Proline_Catalysis_Pathway cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline, -H2O Proline L-Proline Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Hydrolysis->Proline Regenerated Catalyst Product β-Hydroxy Ketone Hydrolysis->Product β-Hydroxy Ketone

Caption: Catalytic cycle of the proline-catalyzed this compound addition.

Experimental Protocol: (S)-Proline-catalyzed reaction of cyclohexanone and 4-nitrobenzaldehyde

Materials:

  • (S)-proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of (S)-proline (0.075 mmol, 30 mol%) in anhydrous DMSO (1.0 mL) is added cyclohexanone (5.0 mmol).

  • 4-Nitrobenzaldehyde (0.25 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 4-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Data Presentation: Proline-Catalyzed this compound Addition of Cyclohexanone with Various Aldehydes
AldehydeSolventTime (h)Yield (%)ee (%)Reference
4-NitrobenzaldehydeDMSO46876[1]
BenzaldehydeDMSO249994[1]
4-MethoxybenzaldehydeDMSO249796[1]
2-NaphthaldehydeDMSO249593[1]
IsobutyraldehydeDMSO129796[2]

Mukaiyama this compound Addition

The Mukaiyama this compound addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound.[3] The use of a pre-formed silyl enol ether allows for regioselective enolate formation, and the Lewis acid, typically titanium tetrachloride (TiCl₄), activates the aldehyde for nucleophilic attack.[4]

Experimental Workflow

Mukaiyama_Workflow Start Silyl Enol Ether + Aldehyde Activation Aldehyde Activation (TiCl4) Start->Activation Attack Nucleophilic Attack Start->Attack Silyl Enol Ether Activation->Attack Activated Aldehyde Intermediate Silylated β-alkoxy ketone Attack->Intermediate Workup Aqueous Workup Intermediate->Workup Product β-Hydroxy Ketone Workup->Product

Caption: Workflow for the Mukaiyama this compound addition.

Experimental Protocol: TiCl₄-Mediated Mukaiyama this compound Addition

Materials:

  • Silyl enol ether of cyclohexanone

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • A solution of benzaldehyde (1.0 mmol) in anhydrous DCM (5 mL) is cooled to -78 °C under an inert atmosphere.

  • Titanium tetrachloride (1.1 mmol, 1.1 equiv) is added dropwise to the solution, and the mixture is stirred for 10 minutes.

  • A solution of the silyl enol ether of cyclohexanone (1.2 mmol, 1.2 equiv) in anhydrous DCM (2 mL) is added dropwise.

  • The reaction is stirred at -78 °C for 1-3 hours and monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature and then extracted with DCM (3 x 15 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Presentation: Diastereoselective Mukaiyama this compound Additions
Silyl Enol EtherAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)Reference
Cyclohexanone TMS etherBenzaldehydeTiCl₄8277:23[3]
Propiophenone TMS etherIsobutyraldehydeBF₃·OEt₂906:94[5]
Acetophenone TMS etherBenzaldehydeSnCl₄8586:14[5]

Directed this compound Addition with Lithium Diisopropylamide (LDA)

Directed this compound additions allow for the selective reaction between two different carbonyl compounds by pre-forming the enolate of one carbonyl component using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[6] This method provides excellent control over which partner acts as the nucleophile.[7]

Logical Relationship

Directed_Aldol_Logic Ketone_A Ketone A (Nucleophile Precursor) Enolate_A Kinetic Enolate of A Ketone_A->Enolate_A + LDA LDA LDA at -78°C Reaction This compound Addition Enolate_A->Reaction Ketone_B Ketone/Aldehyde B (Electrophile) Ketone_B->Reaction Product β-Hydroxy Ketone Reaction->Product

Caption: Logical flow of a directed this compound addition.

Experimental Protocol: LDA-Directed this compound Addition

Materials:

  • 2-Methylcyclohexanone

  • Acetaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • A solution of 2-methylcyclohexanone (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in THF (1.1 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.

  • Acetaldehyde (1.2 mmol, 1.2 equiv) is then added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and monitored by TLC.

  • The reaction is quenched with a saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Presentation: Directed this compound Additions
KetoneAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
CyclohexanoneBenzaldehyde90-[7]
AcetoneIsovaleraldehyde85-[7]
3-PentanonePropionaldehyde7885:15[8]

Evans this compound Reaction with Chiral Auxiliaries

The Evans this compound reaction employs N-acyloxazolidinone chiral auxiliaries to achieve highly diastereoselective and enantioselective synthesis of syn-β-hydroxy ketones.[9] The chiral auxiliary directs the facial selectivity of the enolate's attack on the aldehyde.[10]

Stereochemical Control Pathway

Evans_Aldol_Stereocontrol cluster_path Stereocontrol via Chiral Auxiliary Acyl_Oxazolidinone N-Acyl Oxazolidinone (with Chiral Auxiliary) Boron_Enolate Z-Boron Enolate Formation (Bu2BOTf, Et3N) Acyl_Oxazolidinone->Boron_Enolate Zimmerman_Traxler Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler Chelation Control Syn_Product syn-Aldol Adduct Zimmerman_Traxler->Syn_Product Aldehyde_Addition Aldehyde Addition Aldehyde_Addition->Zimmerman_Traxler Auxiliary_Removal Auxiliary Removal Syn_Product->Auxiliary_Removal Final_Product Enantiopure β-Hydroxy Ketone Auxiliary_Removal->Final_Product

Caption: Stereocontrol pathway in the Evans this compound reaction.

Experimental Protocol: Evans syn-Aldol Reaction

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide

  • Isobutyraldehyde

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH 7)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • A solution of the N-propionyl imide (1.0 mmol) in anhydrous DCM (10 mL) is cooled to -78 °C under an inert atmosphere.

  • Dibutylboron triflate (1.2 mmol, 1.2 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.4 mmol, 1.4 equiv). The mixture is stirred for 30 minutes.

  • Isobutyraldehyde (1.5 mmol, 1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 20 minutes, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of pH 7 phosphate buffer (5 mL) and methanol (10 mL).

  • A solution of 30% hydrogen peroxide in methanol (1:2 v/v, 10 mL) is added carefully, and the mixture is stirred at 0 °C for 1 hour.

  • The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Data Presentation: Evans this compound Reactions
N-Acyl ImideAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(4R,5S)-N-PropionylIsobutyraldehyde85>99:1[9]
(4S)-N-PropionylBenzaldehyde80>99:1[8]
(4R,5S)-N-AcetylAcetaldehyde7795:5[11]

References

Application Notes and Protocols: Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, traditional base-catalyzed this compound reactions often lead to a mixture of products, including self-condensation byproducts, limiting their synthetic utility. Directed this compound reactions overcome this limitation by employing a strong, sterically hindered base, most notably Lithium Diisopropylamide (LDA), to pre-form a specific lithium enolate from one carbonyl partner. This enolate then reacts with a second carbonyl compound (the electrophile) in a controlled manner. This methodology allows for the selective synthesis of cross-aldol products, which are pivotal intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals.

LDA's efficacy stems from its strong basicity, which ensures rapid and quantitative enolate formation, and its bulky nature, which favors the formation of the kinetic enolate from unsymmetrical ketones.[1][2] Furthermore, the use of chiral auxiliaries in conjunction with LDA-mediated enolization enables highly diastereoselective and enantioselective this compound additions, providing access to stereochemically defined products.

These application notes provide an overview of the use of LDA in directed this compound reactions, including detailed protocols for a simple directed this compound addition and for highly stereoselective reactions using Evans and Crimmins chiral auxiliaries.

Key Advantages of LDA in Directed this compound Reactions

  • High Regioselectivity: LDA's steric bulk allows for the selective deprotonation of the less substituted α-carbon of an unsymmetrical ketone, leading to the formation of the kinetic enolate.[2]

  • Irreversible Enolate Formation: As a very strong base, LDA ensures that the enolate is formed quantitatively and irreversibly, preventing equilibrium-driven side reactions.[1][3]

  • Suppression of Self-Condensation: By pre-forming the enolate of one carbonyl compound before the addition of the second, self-condensation of the electrophilic partner is minimized.

  • Stereocontrol: The geometry of the lithium enolate can be controlled, and with the use of chiral auxiliaries, high levels of stereoselectivity can be achieved.

Reaction Mechanism and Workflow

The general mechanism for an LDA-directed this compound reaction involves three key steps:

  • Enolate Formation: The carbonyl compound (ketone or ester) is treated with LDA in an aprotic solvent (typically THF) at low temperature (-78 °C) to generate the lithium enolate.

  • Nucleophilic Addition: The second carbonyl compound (aldehyde or ketone) is added to the solution of the pre-formed enolate. The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second partner to form a lithium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to protonate the lithium alkoxide, yielding the β-hydroxy carbonyl product.

A generalized workflow for an LDA-directed this compound reaction is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_lda Prepare LDA solution in THF at 0 °C enolate_formation Add carbonyl solution to LDA at -78 °C to form the lithium enolate prep_lda->enolate_formation prep_carbonyl Prepare solution of carbonyl compound in THF prep_carbonyl->enolate_formation aldehyde_addition Add aldehyde to the enolate solution at -78 °C enolate_formation->aldehyde_addition reaction_stir Stir at -78 °C for the specified reaction time aldehyde_addition->reaction_stir quench Quench with saturated aqueous NH4Cl reaction_stir->quench warm Warm to room temperature quench->warm extract Extract with an organic solvent warm->extract purify Purify by column chromatography extract->purify

Caption: General experimental workflow for an LDA-directed this compound reaction.

The reaction pathway for the formation of the lithium enolate and its subsequent reaction with an aldehyde is illustrated below:

G ketone R1(C=O)CH2R2 step1 Deprotonation ketone->step1 lda LDA lda->step1 aldehyde R3CHO step2 Nucleophilic Addition aldehyde->step2 enolate [R1(C(O⁻Li⁺))=CHR2] enolate->step2 alkoxide [R1(C=O)CH(R2)CH(O⁻Li⁺)R3] step3 Protonation (Work-up) alkoxide->step3 product R1(C=O)CH(R2)CH(OH)R3 step1->enolate step2->alkoxide step3->product

Caption: Reaction pathway of an LDA-directed this compound reaction.

Experimental Protocols

Protocol 1: Simple Directed this compound Addition of Acetone to Benzaldehyde

This protocol describes a basic directed this compound reaction to synthesize 4-hydroxy-4-phenyl-2-butanone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Acetone, anhydrous

  • Benzaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-BuLi (1.0 eq) dropwise via syringe. Stir the solution at 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). Add a solution of acetone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • This compound Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactant 1 (Enolate Precursor)Reactant 2 (Electrophile)ProductYield (%)
AcetoneBenzaldehyde4-hydroxy-4-phenyl-2-butanone~70-80%
Protocol 2: Diastereoselective Evans syn-Aldol Reaction

This protocol utilizes an Evans chiral auxiliary to achieve high syn-diastereoselectivity.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Dibutylboron triflate (Bu₂BOTf)

  • Isobutyraldehyde

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Standard glassware for anhydrous reactions

Procedure:

  • Acylation of Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Stir at room temperature for 2 hours. Work up by washing with water and brine, dry the organic layer, and concentrate to obtain the N-propionyloxazolidinone.

  • Enolate Formation and this compound Addition: Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes. Add isobutyraldehyde (1.2 eq) dropwise at -78 °C. Stir at this temperature for 2 hours, then at 0 °C for 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 buffer, followed by methanol and then a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C. Stir for 1 hour.

  • Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Enolate PrecursorElectrophileDiastereomeric Ratio (syn:anti)Yield (%)
(S)-N-propionyloxazolidinoneIsobutyraldehyde>99:185-95%
Protocol 3: Diastereoselective Crimmins anti-Aldol Reaction

This protocol employs a Crimmins chiral auxiliary to achieve high anti-diastereoselectivity.

Materials:

  • (S)-4-benzyl-2-thiazolidinethione

  • Propionyl chloride

  • Titanium(IV) chloride (TiCl₄)

  • Hünig's base (N,N-diisopropylethylamine, DIPEA)

  • Benzaldehyde

  • Standard glassware for anhydrous reactions

Procedure:

  • Acylation of Chiral Auxiliary: Prepare the N-propionylthiazolidinethione similarly to the Evans auxiliary protocol.

  • Enolate Formation and this compound Addition: Dissolve the N-propionylthiazolidinethione (1.0 eq) in anhydrous DCM and cool to -78 °C. Add TiCl₄ (1.1 eq) and stir for 5 minutes. Add DIPEA (1.1 eq) and stir for 30 minutes. Add benzaldehyde (1.2 eq) at -78 °C and stir for 2 hours.

  • Work-up and Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography.

Enolate PrecursorElectrophileDiastereomeric Ratio (anti:syn)Yield (%)
(S)-N-propionylthiazolidinethioneBenzaldehyde>95:580-90%

Conclusion

The use of LDA in directed this compound reactions is a powerful and versatile tool in modern organic synthesis. It allows for the controlled and selective formation of carbon-carbon bonds, overcoming the limitations of classical this compound reactions. The combination of LDA with chiral auxiliaries has further expanded the scope of this reaction, enabling the synthesis of complex, stereochemically defined molecules with high precision. The protocols provided herein serve as a practical guide for researchers in the application of this important synthetic methodology.

References

Application Notes and Protocols: The Aldol Reaction in the Synthesis of Polyketide Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and its application in the construction of complex polyketide natural products is particularly significant. These structurally diverse secondary metabolites, produced primarily by bacteria, fungi, and plants, exhibit a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. This document provides detailed application notes and experimental protocols for key this compound methodologies employed in the synthesis of these valuable compounds.

Introduction to this compound Reactions in Polyketide Synthesis

Polyketides are characterized by their repeating β-hydroxy carbonyl or related structural motifs, which are biosynthetically assembled by polyketide synthases (PKSs) through iterative Claisen-type condensations of simple acyl-CoA precursors. The resulting poly-β-keto chain then undergoes various modifications, including this compound-type cyclizations, to generate the final natural product. In the laboratory, synthetic chemists mimic this process using the this compound reaction to stereoselectively construct the characteristic 1,3-oxygenated patterns found in polyketides.[1]

The stereochemical control in this compound reactions is paramount for the successful synthesis of a specific polyketide, as these molecules often contain numerous stereocenters. Modern synthetic methods offer a high degree of control over the relative and absolute stereochemistry of the newly formed stereocenters. This is achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-based stereocontrol.

Key this compound Methodologies and Applications

Several powerful this compound methodologies have been developed and extensively applied in the total synthesis of polyketide natural products. Below are detailed notes and protocols for some of the most influential methods.

Boron-Mediated this compound Reactions (Paterson this compound)

Boron-mediated this compound reactions are renowned for their high levels of diastereoselectivity, which can be reliably predicted using a chair-like Zimmerman-Traxler transition state model. The geometry of the boron enolate, which can be controlled by the choice of reagents and reaction conditions, dictates the stereochemical outcome of the reaction. This methodology has been instrumental in the synthesis of numerous macrolide and polyether polyketides.[2]

Application Example: Synthesis of (+)-Discodermolide

The total synthesis of (+)-discodermolide, a potent microtubule-stabilizing agent, heavily relies on boron-mediated this compound reactions to establish the numerous stereocenters along its polypropionate backbone.[2][3]

Quantitative Data:

Reaction StepAldehydeKetone/Enolate SourceReagentSolventTemp (°C)Yield (%)Diastereoselectivity (dr)Reference
C9-C16 and C17-C24 SubunitsChiral AldehydeChiral Ethyl Ketone(-)-Ipc₂BCl, Et₃NEt₂O-78 to 085-90>95:5[3]
C1-C6 SubunitChiral AldehydeChiral Ethyl Ketone(+)-Ipc₂BCl, Et₃NEt₂O-78 to 088>95:5[3]

Experimental Protocol: Boron-Mediated this compound Reaction for a Discodermolide Fragment

This protocol is a representative example for the synthesis of a key fragment of (+)-discodermolide.

  • Enolization: To a solution of the chiral ethyl ketone (1.0 equiv) in diethyl ether (0.1 M) at -78 °C under an argon atmosphere, add triethylamine (1.5 equiv) followed by the dropwise addition of (-)-diisopinocampheylboron chloride ((-)-Ipc₂BCl) (1.2 equiv).

  • The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 2 hours.

  • This compound Addition: The resulting boron enolate solution is cooled back to -78 °C. A solution of the aldehyde (1.1 equiv) in diethyl ether is then added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then at -20 °C for 3 hours.

  • Work-up: The reaction is quenched by the addition of methanol (5 equiv), followed by a pH 7 phosphate buffer and 30% hydrogen peroxide. The mixture is stirred vigorously at room temperature for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound adduct.

Chiral Auxiliary-Mediated this compound Reactions (Evans and Crimmins this compound)

Chiral auxiliaries, such as the oxazolidinones developed by Evans and the thiazolidinethiones utilized by Crimmins, are powerful tools for asymmetric this compound reactions. The auxiliary is temporarily attached to the ketone precursor, directs the stereochemical course of the this compound reaction, and is subsequently cleaved to reveal the chiral β-hydroxy carbonyl product.

Application Example: Synthesis of Erythromycin

The synthesis of the macrolide antibiotic erythromycin and its analogues has been a proving ground for many stereoselective this compound methodologies, including the Evans this compound reaction, to construct its complex polypropionate core.[4][5]

Quantitative Data:

Reaction TypeKetone SourceAldehydeReagentsSolventTemp (°C)Yield (%)Diastereoselectivity (dr)Reference
Evans syn-AldolN-propionyl oxazolidinoneVarious aldehydesBu₂BOTf, DIPEACH₂Cl₂-78 to 075-95>99:1[6]
Crimmins syn-AldolN-propionyl thiazolidinethioneVarious aldehydesTiCl₄, (-)-SparteineCH₂Cl₂-78 to 080-95>95:5[7]

Experimental Protocol: Evans syn-Aldol Reaction

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv) dropwise. Then, add N,N-diisopropylethylamine (1.2 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • This compound Addition: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde (1.2 equiv) in dichloromethane is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

  • Work-up: The reaction is quenched with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred at room temperature for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Experimental Protocol: Crimmins Thiazolidinethione this compound Reaction

  • Enolate Formation: To a solution of the N-propionyl thiazolidinethione (1.0 equiv) in dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add titanium(IV) chloride (1.1 equiv) dropwise. The solution is stirred for 5 minutes, after which (-)-sparteine (1.2 equiv) is added dropwise. The mixture is stirred at -78 °C for 1 hour.

  • This compound Addition: A solution of the aldehyde (1.2 equiv) in dichloromethane is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Organocatalytic Asymmetric this compound Reactions

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal catalysts. Proline and its derivatives are effective catalysts for direct asymmetric this compound reactions, proceeding through an enamine intermediate. This methodology offers a greener and often more practical alternative to metal-based systems.[8][9]

Application Example: General Synthesis of Chiral β-Hydroxy Ketones

The proline-catalyzed this compound reaction is broadly applicable to the synthesis of chiral building blocks for various natural products.

Quantitative Data:

KetoneAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Enantioselectivity (ee %)Reference
Cyclohexanone4-NitrobenzaldehydeL-Proline (20 mol%)DMSOrt49799[8]
AcetoneIsobutyraldehydeL-Proline (30 mol%)Acetonert246896[9]

Experimental Protocol: Proline-Catalyzed this compound Reaction

  • Reaction Setup: To a mixture of the aldehyde (1.0 equiv) and the ketone (5.0 equiv) in dimethyl sulfoxide (DMSO) (0.5 M), add L-proline (20 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 4-24 hours).

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.

Visualizations

Signaling Pathways and Experimental Workflows

Aldol_Reaction_Mechanism cluster_enol Enolate Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation Ketone Ketone Enolate Enolate Ketone->Enolate - H⁺ Base Base Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde Aldehyde Aldol_Adduct β-Hydroxy Ketone (this compound Adduct) Alkoxide->Aldol_Adduct + H⁺ Proton_Source H⁺ Source

Caption: General mechanism of a base-catalyzed this compound reaction.

Experimental_Workflow Start Start Materials (Ketone, Aldehyde, Reagents) Reaction This compound Reaction (Controlled Temperature, Inert Atmosphere) Start->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure this compound Adduct Analysis->Product

Caption: A typical experimental workflow for an this compound reaction.

PKS_Biosynthesis cluster_chain_elongation Chain Elongation cluster_modification Chain Modification & Cyclization Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Poly_beta_keto Poly-β-keto Chain PKS->Poly_beta_keto Iterative Condensations Reduction Reduction Poly_beta_keto->Reduction Dehydration Dehydration Reduction->Dehydration Aldol_Cyclization This compound-type Cyclization Dehydration->Aldol_Cyclization Polyketide Polyketide Natural Product Aldol_Cyclization->Polyketide

Caption: Simplified overview of polyketide biosynthesis.

Conclusion

The this compound reaction remains an indispensable tool for the chemical synthesis of polyketide natural products. The methodologies presented here represent a fraction of the vast arsenal available to synthetic chemists. The choice of a specific protocol depends on the desired stereochemical outcome, the nature of the substrates, and the overall synthetic strategy. For professionals in drug development, a deep understanding of these reactions is crucial for the design and execution of efficient synthetic routes to access novel polyketide-based therapeutic agents. The continued development of more efficient, selective, and sustainable this compound methodologies will undoubtedly pave the way for the synthesis of even more complex and biologically active polyketides in the future.

References

Troubleshooting & Optimization

suppressing self-condensation in crossed Aldol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in suppressing self-condensation during crossed Aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of a crossed this compound reaction, and why is it a problem?

A1: Self-condensation is a side reaction where a molecule of an aldehyde or ketone reacts with another molecule of the same kind, instead of reacting with the intended different carbonyl partner in a crossed this compound reaction.[1] This leads to the formation of an undesired homodimeric product, reducing the yield of the desired crossed this compound product and complicating the purification process.[2]

Q2: What are the general strategies to minimize self-condensation?

A2: Several strategies can be employed to suppress self-condensation and favor the formation of the crossed this compound product. These include:

  • Utilizing a carbonyl compound that cannot form an enolate (i.e., lacks alpha-hydrogens).[1][3]

  • Employing a directed this compound reaction approach by pre-forming the enolate of one carbonyl partner before introducing the second.[4][5]

  • Using a Mukaiyama this compound reaction, which involves a silyl enol ether as a stable enolate equivalent.[6][7]

  • Taking advantage of significant differences in the acidity or electrophilicity of the two carbonyl partners.[1][8]

Troubleshooting Guides

Issue 1: My crossed this compound reaction yields a complex mixture of products, with significant amounts of self-condensation products.

Possible Cause: Both carbonyl partners are enolizable and have similar reactivity, leading to a mixture of all four possible products (two self-condensation and two crossed products).[9][10]

Troubleshooting Steps:

  • Assess Your Substrates:

    • Presence of Alpha-Hydrogens: Can both of your carbonyl compounds form an enolate? A crossed this compound reaction is most straightforward when one of the reactants lacks alpha-hydrogens (e.g., benzaldehyde, formaldehyde, pivaldehyde).[10] This reactant can only act as the electrophile.

    • Acidity and Electrophilicity: Is there a significant difference in the pKa of the alpha-hydrogens or the electrophilicity of the carbonyl carbons? If one partner is much more acidic, it can be selectively deprotonated.[8] If one is a much better electrophile (e.g., an unhindered aldehyde vs. a hindered ketone), the enolate will preferentially attack it.[1][11]

  • Modify the Reaction Conditions for a Directed this compound Reaction:

    • Pre-form the Enolate: Instead of mixing both carbonyls with a base, quantitatively form the enolate of one partner first using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[4][12] Then, slowly add the second carbonyl compound to the pre-formed enolate.[12] This ensures the first compound acts exclusively as the nucleophile.[5]

    • Slow Addition: If using a weaker base, try slowly adding the enolizable partner to a solution containing the base and the non-enolizable partner.[12] This keeps the concentration of the enolate low and favors reaction with the more abundant electrophile.[12]

  • Consider a Mukaiyama this compound Approach:

    • Convert one of the carbonyl compounds into a silyl enol ether.[1] These are stable and can be isolated.[13]

    • React the silyl enol ether with the second carbonyl compound in the presence of a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂).[6][7] This method avoids the use of strong bases and the potential for equilibration.

Issue 2: The self-condensation of my aldehyde starting material is happening too quickly, even when I try to pre-form the enolate.

Possible Cause: Aldehydes are highly reactive and can self-condense rapidly, especially under basic conditions.[1] The formation of the enolate and its subsequent reaction with another molecule of the aldehyde can be faster than the intended crossed reaction.

Troubleshooting Steps:

  • Switch to a Mukaiyama this compound Reaction: This is often the best strategy for reactive aldehydes.[1] Convert the aldehyde to a silyl enol ether using a silylating agent (e.g., trimethylsilyl chloride) and a base like triethylamine.[1] The resulting silyl enol ether is more stable and less prone to self-condensation. It can then be reacted with the other carbonyl partner in the presence of a Lewis acid.[1]

  • Optimize Directed this compound Conditions:

    • Base Selection: Ensure you are using a very strong, sterically hindered base like LDA to achieve rapid and quantitative deprotonation.[12]

    • Temperature Control: Maintain a very low temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the electrophile to minimize side reactions.[14]

Data Presentation

Table 1: Comparison of Strategies to Suppress Self-Condensation

StrategyKey PrincipleTypical ReagentsAdvantagesLimitations
Non-Enolizable Partner One carbonyl lacks α-hydrogens and can only act as an electrophile.[10]Benzaldehyde, Formaldehyde, NaOH or KOHSimple procedure, readily available reagents.Limited to specific substrate combinations.
Directed this compound (LDA) Quantitative, irreversible formation of a kinetic enolate before electrophile addition.[4][12]LDA, THF, -78 °CHigh control over which partner forms the enolate, good for ketones.[5]Requires stoichiometric strong base, cryogenic temperatures, and inert atmosphere. Not ideal for aldehydes due to their high reactivity.[1]
Mukaiyama this compound Use of a stable silyl enol ether as an enolate equivalent, activated by a Lewis acid.[6][7]TMSCl, Et₃N; TiCl₄, BF₃·OEt₂Avoids strong bases, mild reaction conditions, good for aldehydes.[1][7]Requires an extra step to prepare the silyl enol ether, Lewis acids can be sensitive to moisture.

Experimental Protocols

Protocol 1: Directed this compound Reaction using LDA

This protocol describes the reaction between cyclohexanone (the enolate precursor) and benzaldehyde (the electrophile).

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Enolate Formation: The flask is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. An equimolar amount of n-butyllithium is added dropwise to generate LDA. After stirring for 30 minutes, a solution of cyclohexanone in anhydrous THF is added slowly, maintaining the temperature at -78 °C. The mixture is stirred for another hour to ensure complete formation of the lithium enolate.[14]

  • This compound Addition: A solution of benzaldehyde in anhydrous THF is added dropwise to the enolate solution at -78 °C.[15] The reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-hydroxy ketone.

Protocol 2: Mukaiyama this compound Reaction

This protocol outlines the reaction between the silyl enol ether of acetone and benzaldehyde.

  • Silyl Enol Ether Synthesis: Acetone is dissolved in anhydrous dichloromethane (DCM) with triethylamine. Trimethylsilyl chloride (TMSCl) is added dropwise at room temperature, and the mixture is stirred until the reaction is complete (monitored by GC or NMR). The reaction mixture is then washed with a cold, dilute acid solution and then with a saturated sodium bicarbonate solution to remove impurities. The organic layer is dried and the solvent is evaporated to yield the silyl enol ether, which can be purified by distillation.

  • This compound Addition: A flame-dried flask is charged with a solution of benzaldehyde in anhydrous DCM and cooled to -78 °C. A Lewis acid, such as titanium tetrachloride (TiCl₄), is added dropwise.[7] A solution of the silyl enol ether in anhydrous DCM is then added slowly.[7]

  • Workup: The reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The mixture is filtered through celite to remove titanium salts, and the organic layer is separated, dried, and concentrated to give the crude silyl-protected this compound adduct. This can be deprotected using a fluoride source (e.g., TBAF) or acidic workup to yield the final β-hydroxy ketone.

Visualizations

Self_Condensation_Problem cluster_reactants Reactant Mixture cluster_products Potential Products A Carbonyl A (Enolizable) AA Self-Condensation (A + A) A->AA Acts as Nucleophile BB Self-Condensation (B + B) A->BB Acts as Electrophile AB Crossed Product (A attacks B) A->AB Acts as Nucleophile BA Crossed Product (B attacks A) A->BA Acts as Electrophile B Carbonyl B (Enolizable) B->AA Acts as Electrophile B->BB Acts as Nucleophile B->AB Acts as Electrophile B->BA Acts as Nucleophile

Caption: The problem of product mixtures in crossed this compound reactions.

Directed_Aldol_Workflow start Start with Carbonyl A (e.g., Ketone) step1 Step 1: Add strong, bulky base (e.g., LDA, -78°C) start->step1 enolate Quantitative formation of Kinetic Enolate of A step1->enolate step2 Step 2: Slowly add Carbonyl B (Electrophile) enolate->step2 product Desired Crossed this compound Product (A-B) step2->product end Single Major Product product->end

Caption: Workflow for a directed this compound reaction to prevent self-condensation.

Mukaiyama_Aldol_Pathway cluster_step1 Step 1: Enolate Equivalent Formation cluster_step2 Step 2: this compound Addition carbonyl1 Carbonyl 1 reagents1 + TMSCl, Base (e.g., Et3N) carbonyl1->reagents1 silyl_enol_ether Silyl Enol Ether (Stable & Isolable) reagents1->silyl_enol_ether lewis_acid + Lewis Acid (e.g., TiCl4) silyl_enol_ether->lewis_acid Nucleophilic Attack carbonyl2 Carbonyl 2 (Electrophile) carbonyl2->lewis_acid aldol_adduct Crossed this compound Adduct lewis_acid->aldol_adduct

Caption: General pathway for the Mukaiyama this compound reaction.

References

troubleshooting low yield in Aldol condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Aldol condensation reactions.

Troubleshooting Guide: Low Yield in this compound Condensation

Low yields in this compound condensation can stem from a variety of factors, from suboptimal reaction conditions to the inherent equilibrium of the reaction. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question: My this compound condensation has a low yield. What are the most common causes?

Answer: Low yields in this compound condensations can often be attributed to one or more of the following factors:

  • Unfavorable Equilibrium: The initial this compound addition is a reversible reaction. The equilibrium may favor the starting materials, leading to a low concentration of the this compound addition product. This is particularly an issue in the self-condensation of some ketones.[1]

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include:

    • Self-condensation: In a crossed this compound condensation, the enolizable aldehyde or ketone can react with itself, leading to a mixture of products.[1]

    • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens in the presence of a strong base, it can undergo a disproportionation reaction (Cannizzaro reaction) to form an alcohol and a carboxylic acid.

    • Polymerization: Aldehydes, in particular, can be prone to polymerization in the presence of acid or base.

  • Suboptimal Reaction Conditions: The choice of base or acid catalyst, temperature, solvent, and reaction time can significantly impact the reaction yield.

  • Reactant Purity and Stoichiometry: Impurities in the starting materials can interfere with the reaction, and an incorrect molar ratio of reactants can lead to a lower yield of the desired product.

  • Inefficient Purification: Product loss during workup and purification is a common contributor to low isolated yields.

Question: How can I shift the equilibrium to favor the product?

Answer: To drive the reaction towards the desired product and improve yield, you can employ Le Chatelier's principle. In many cases, the this compound addition product can be dehydrated to form an α,β-unsaturated carbonyl compound. This dehydration is often irreversible and will pull the preceding equilibrium forward.[1] Heating the reaction mixture is a common method to promote this dehydration step.[1]

Question: I am performing a crossed this compound condensation and getting a mixture of products. How can I improve the selectivity?

Answer: To obtain a single major product in a crossed this compound condensation, you can use one of the following strategies:

  • Use a Non-Enolizable Carbonyl Compound: One of the reactants should not have α-hydrogens, making it incapable of forming an enolate. Aromatic aldehydes like benzaldehyde are commonly used for this purpose. This reactant can only act as the electrophile.

  • Use a More Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate and attack the aldehyde.

  • Pre-formation of the Enolate: A strong, sterically hindered base like lithium diisopropylamide (LDA) can be used to completely and irreversibly convert one of the carbonyl compounds into its enolate before the second carbonyl compound is added. This ensures that only one nucleophile is present in the reaction mixture.

  • Slow Addition of the Enolizable Component: Slowly adding the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base can help to minimize self-condensation.

Question: What is the effect of temperature on the yield of an this compound condensation?

Answer: Temperature plays a crucial role in this compound condensations. An increase in temperature generally increases the reaction rate. For the condensation of 1-heptanal with benzaldehyde, increasing the temperature from 25°C to 110°C resulted in an increase in the conversion of 1-heptanal from 63% to 100%.[2] However, excessively high temperatures can lead to the formation of undesired side products, which can decrease the selectivity for the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between an this compound addition and an this compound condensation?

A1: The this compound addition is the initial reaction between an enolate and a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. The this compound condensation is a subsequent dehydration of this β-hydroxy carbonyl compound to form an α,β-unsaturated carbonyl compound. The condensation is often promoted by heat.[1]

Q2: Can I run an this compound condensation without a solvent?

A2: Yes, solvent-free this compound condensations are possible and are considered a green chemistry approach as they reduce waste.[3][4] These reactions are often carried out by grinding the solid reactants together with a solid base catalyst, such as sodium hydroxide, using a mortar and pestle.[3][5]

Q3: How do I choose the right base for my this compound condensation?

A3: The choice of base depends on the specific reactants and desired outcome.

  • Dilute alkali hydroxides (e.g., NaOH, KOH): These are commonly used for general-purpose this compound condensations.

  • Strong, non-nucleophilic bases (e.g., LDA, LiHMDS): These are ideal for crossed this compound reactions where you want to pre-form a specific enolate to avoid mixtures of products.

  • Solid bases (e.g., NaOH pellets, solid KOH): These are used in solvent-free conditions.[3][5][6]

  • Weaker bases (e.g., Na2CO3): These can sometimes be used to favor the this compound addition product over the condensation product, depending on the reaction temperature.

Q4: My product is an oil and difficult to purify. What should I do?

A4: If your product is an oil, purification can be challenging. Consider the following techniques:

  • Extraction: Use a suitable solvent to extract your product from the reaction mixture.

  • Column Chromatography: This is a very effective method for purifying oils. You will need to determine an appropriate solvent system (eluent) to separate your product from impurities.

  • Distillation: If your product is volatile and thermally stable, distillation can be a good option for purification.

Q5: How can I monitor the progress of my this compound condensation?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Data Presentation

Table 1: Effect of Solvent on the this compound Condensation of Benzaldehyde with 1-Heptanal

SolventConversion of 1-Heptanal (%)Selectivity for Jasminaldehyde (%)
n-Hexane7580
Acetonitrile8085
Toluene8288
Ethanol8590
Dichloromethane9092
Water9595
Solvent-free10097

Reaction Conditions: Reflux temperature, SiO2-Al2O3 (3/1)-TMSPA catalyst.

Table 2: Effect of Temperature on the this compound Condensation of Benzaldehyde with Heptanal

Temperature (°C)Conversion of 1-Heptanal (%)
2563
8085
110100
160100

Reaction Conditions: Other reaction parameters kept constant.[2]

Experimental Protocols

Protocol 1: Solvent-Free this compound Condensation for the Synthesis of a Chalcone Derivative

This protocol is adapted from a procedure for the synthesis of chalcone derivatives.[3][4]

Materials:

  • Benzaldehyde derivative (e.g., 4-chlorobenzaldehyde)

  • Acetophenone

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • 95% Ethanol (for recrystallization)

  • Mortar and pestle

  • Büchner funnel and filter flask

  • Erlenmeyer flask (50 mL)

  • Hot plate

Procedure:

  • To a mortar, add acetophenone and one equivalent of the benzaldehyde derivative.

  • Add one equivalent of sodium hydroxide pellets to the mortar.

  • Grind the mixture with the pestle for 10 minutes. The mixture should form a thick paste.

  • Add 10 mL of deionized water to the mortar and mix thoroughly, scraping the sides.

  • Collect the crude solid product by suction filtration using a Büchner funnel.

  • Wash the solid product in the funnel with an additional 10 mL of deionized water.

  • Allow the product to air dry on the funnel for 5-10 minutes.

  • Purification (Recrystallization): a. Transfer the crude solid to a 50 mL Erlenmeyer flask. b. Add a minimal amount of warm 95% ethanol while heating on a hot plate until the solid is completely dissolved. c. Remove the flask from the hot plate and allow it to cool to room temperature, then place it in an ice bath for 5-10 minutes to induce crystallization. d. Collect the purified crystals by suction filtration and wash with a small amount of cold 95% ethanol. e. Dry the purified product and determine the yield.

Protocol 2: Base-Catalyzed this compound Condensation of 3,4-dimethoxybenzaldehyde and 1-indanone (Solvent-Free)

This protocol is adapted from a green chemistry experiment.[5][6]

Materials:

  • 3,4-dimethoxybenzaldehyde (0.25 g)

  • 1-indanone (0.20 g)

  • Sodium hydroxide (NaOH), finely ground (0.05 g)

  • 10% Hydrochloric acid (HCl) solution

  • 90:10 Ethanol/water mixture (for recrystallization)

  • 50 mL Beaker

  • Glass rod or spatula

  • Suction filtration apparatus

Procedure:

  • In a 50 mL beaker, combine 0.25 g of 3,4-dimethoxybenzaldehyde and 0.20 g of 1-indanone.

  • Crush the solids together with a glass rod or spatula until they form an oil.

  • Add 0.05 g of ground NaOH and continue to mix and scrape until a solid forms.

  • Let the mixture stand at room temperature for 15 minutes.

  • Add 2 mL of 10% HCl and mix thoroughly to neutralize the base. Check the pH to ensure it is acidic.

  • Isolate the solid product by suction filtration and wash with small portions of water.

  • Purification (Recrystallization): a. Recrystallize the crude product from a 90:10 ethanol/water mixture (use no more than 20 mL). b. Dry the purified product in an oven for 10 minutes. c. Determine the mass of the final product and calculate the percent yield.

Visualizations

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Aldehyde/Ketone Reactants D Combine Reactants and Solvent A->D B Choose Catalyst (Acid/Base) E Add Catalyst B->E C Select Solvent (or Solvent-Free) C->D D->E F Control Temperature and Stir E->F G Monitor Reaction (e.g., TLC) F->G H Quench Reaction G->H Reaction Complete I Extraction/Filtration H->I J Purify Product (Recrystallization/Chromatography) I->J K Characterize Product (NMR, IR, MP) J->K

Caption: General experimental workflow for an this compound condensation reaction.

Troubleshooting_Low_Yield Start Low Yield in this compound Condensation Q1 Is the reaction reversible? Start->Q1 A1_Yes Drive reaction forward with dehydration (heat) Q1->A1_Yes Yes Q2 Are there side products? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize for selectivity: - Use non-enolizable reactant - Pre-form enolate - Adjust stoichiometry Q2->A2_Yes Yes Q3 Are reaction conditions optimal? Q2->Q3 No A2_Yes->Q3 A3_No Adjust: - Catalyst type/concentration - Temperature - Solvent - Reaction time Q3->A3_No No Q4 Is purification efficient? Q3->Q4 Yes A3_No->Q4 A4_No Optimize purification method: - Recrystallization solvent - Chromatography conditions Q4->A4_No No End Improved Yield Q4->End Yes A4_No->End

Caption: Troubleshooting decision tree for low yield in this compound condensation.

Base_Catalyzed_this compound cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (Condensation) Reactant1 Aldehyde/Ketone (with α-H) Enolate Enolate (Nucleophile) Reactant1->Enolate + Base Base Base (e.g., OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde/Ketone Reactant2 Aldehyde/Ketone (Electrophile) Reactant2->Alkoxide Aldol_Adduct β-Hydroxy Aldehyde/Ketone (this compound Addition Product) Alkoxide->Aldol_Adduct + Solvent Solvent Solvent (e.g., H₂O) Solvent->Aldol_Adduct Final_Product α,β-Unsaturated Carbonyl (this compound Condensation Product) Aldol_Adduct->Final_Product + Heat - H₂O Heat Heat Heat->Final_Product

Caption: Signaling pathway for a base-catalyzed this compound condensation.

References

preventing Cannizzaro reaction in Aldol condensations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Cannizzaro reaction as a competing side reaction during Aldol condensations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between an this compound condensation and a Cannizzaro reaction?

The primary determinant is the presence or absence of an alpha-hydrogen (α-hydrogen) on the aldehyde reactant.

  • This compound Condensation: Occurs with aldehydes or ketones that possess at least one α-hydrogen. In the presence of a base, the α-hydrogen is abstracted to form a nucleophilic enolate, which then attacks another carbonyl compound.

  • Cannizzaro Reaction: This reaction is characteristic of aldehydes that lack α-hydrogens. In the presence of a strong base, these aldehydes undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[1][2]

Q2: Under what conditions can the Cannizzaro reaction become a significant side reaction in my this compound condensation?

Even when using an aldehyde with α-hydrogens, the Cannizzaro reaction can compete under certain conditions:

  • High Base Concentration: The Cannizzaro reaction is typically favored by high concentrations of a strong base (e.g., concentrated NaOH or KOH).[3] this compound condensations are generally performed with dilute base to minimize this side reaction.

  • Steric Hindrance: Aldehydes with highly substituted α-carbons, such as 2-methylpropanal, are sterically hindered. This hindrance can slow down the rate of the this compound addition, allowing the Cannizzaro reaction to become a more favorable pathway, even with the presence of an α-hydrogen.[4][5]

  • Elevated Temperatures: Higher reaction temperatures can promote the Cannizzaro reaction.

Q3: Can I use a non-enolizable aldehyde in a crossed this compound condensation without worrying about the Cannizzaro reaction?

Yes, this is a common and effective strategy. In a crossed this compound condensation, if one of the aldehydes lacks α-hydrogens (is non-enolizable, e.g., benzaldehyde or formaldehyde), it can only act as the electrophile (the molecule being attacked by the enolate). The other carbonyl compound, which must have α-hydrogens, will form the enolate. This setup prevents the self-condensation of the non-enolizable aldehyde and minimizes the Cannizzaro reaction if the conditions are controlled (i.e., using a dilute base).[6]

Q4: What is a "directed" this compound condensation, and how can it help prevent unwanted side reactions?

A directed this compound condensation is a technique that allows for the selective formation of a specific crossed this compound product. This is often achieved by pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[7][8] Once the enolate is formed, the second carbonyl compound (the electrophile) is added. This method provides excellent control over the reaction and prevents self-condensation and other side reactions.

Troubleshooting Guides

Problem 1: I am observing significant amounts of carboxylic acid and alcohol byproducts, indicating a Cannizzaro reaction is occurring. My aldehyde has α-hydrogens.

Possible Cause Troubleshooting Steps
Base concentration is too high. Reduce the concentration of your base (e.g., from 50% NaOH to 10% NaOH). The this compound reaction is catalyzed by base, so a high concentration is often not necessary and promotes the Cannizzaro reaction.[3]
The aldehyde is sterically hindered at the α-position. For sterically hindered aldehydes, consider using a milder base or a directed this compound approach. Pre-forming a lithium enolate with LDA can favor the this compound pathway.[7][8]
Reaction temperature is too high. Perform the reaction at a lower temperature. Room temperature or even 0 °C can often be sufficient for this compound condensations and will disfavor the Cannizzaro reaction.
Slow addition of the enolizable component. In a crossed this compound condensation with a non-enolizable aldehyde, slowly add the enolizable aldehyde or ketone to the reaction mixture containing the base and the non-enolizable aldehyde. This keeps the concentration of the enolate low and favors the crossed reaction.

Problem 2: My crossed this compound condensation is producing a complex mixture of products.

Possible Cause Troubleshooting Steps
Both carbonyl compounds are enolizable. If both of your aldehydes/ketones have α-hydrogens, you will likely get a mixture of four products. To achieve selectivity, one of the carbonyl compounds should ideally be non-enolizable (e.g., benzaldehyde).[6]
Self-condensation is competing with the crossed condensation. Use a directed this compound approach. Pre-form the enolate of the desired nucleophilic partner with a strong, non-nucleophilic base like LDA at low temperature before adding the electrophilic partner.[7][8]
Order of addition is not optimized. In a Claisen-Schmidt condensation (reaction of a ketone with an aromatic aldehyde), it is often best to add the aldehyde slowly to a mixture of the ketone and the base.

Data Presentation

The following table summarizes the influence of various factors on the selectivity between this compound condensation and the Cannizzaro reaction. Note that specific yield percentages are highly dependent on the specific substrates and detailed reaction conditions.

FactorCondition Favoring this compound CondensationCondition Favoring Cannizzaro ReactionRationale
Substrate Structure Aldehyde/ketone with at least one α-hydrogen.[1][2]Aldehyde with no α-hydrogens.[1][2]The presence of an α-hydrogen is a prerequisite for enolate formation.
Less sterically hindered α-carbon.Sterically hindered α-carbon (e.g., 2-methylpropanal).[4][5]Steric hindrance can inhibit the approach of the enolate to the carbonyl carbon, making the competing Cannizzaro pathway more likely.
Base Concentration Dilute base (e.g., 10% NaOH).[3]Concentrated base (e.g., 50% NaOH).[3]The Cannizzaro reaction has a higher-order dependence on the base concentration.
Temperature Lower temperatures (e.g., 0-25 °C).Higher temperatures.Increased temperature provides the activation energy for the less favorable Cannizzaro pathway.
Choice of Base Non-nucleophilic strong bases (e.g., LDA for directed this compound).[7][8]Strong, nucleophilic bases (e.g., NaOH, KOH).Non-nucleophilic bases deprotonate to form the enolate without attacking the carbonyl carbon directly.

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation (Benzaldehyde and Acetone)

This protocol is for a crossed this compound condensation where one reactant (benzaldehyde) is non-enolizable.

Materials:

  • Benzaldehyde

  • Acetone

  • Ethanol (95%)

  • 10% Sodium Hydroxide solution

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve benzaldehyde (1 equivalent) in 95% ethanol.

  • Add acetone (0.5 equivalents, as it can react twice) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the 10% sodium hydroxide solution dropwise to the cooled, stirring mixture.

  • Continue stirring in the ice bath for 30 minutes. A precipitate of dibenzalacetone should form.

  • Collect the product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the product from ethanol if necessary.

Protocol 2: Directed this compound Condensation using a Lithium Enolate

This protocol outlines a general procedure for a directed this compound reaction to achieve high selectivity.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Aldehyde (e.g., benzaldehyde)

  • Dry tetrahydrofuran (THF)

  • Anhydrous conditions (e.g., nitrogen or argon atmosphere)

  • -78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a thermometer under an inert atmosphere.

  • Add dry THF to the flask and cool to -78 °C.

  • Add the ketone (1 equivalent) to the flask.

  • Slowly add the LDA solution (1 equivalent) to the stirring ketone solution at -78 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (1 equivalent) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours, monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Aldol_vs_Cannizzaro cluster_this compound This compound Condensation Pathway cluster_Cannizzaro Cannizzaro Reaction Pathway Aldehyde_alphaH Aldehyde (with α-H) Enolate Enolate (Nucleophile) Aldehyde_alphaH->Enolate Base (e.g., dilute NaOH) Aldol_Adduct β-Hydroxy Aldehyde/Ketone Enolate->Aldol_Adduct Attacks another aldehyde molecule Aldol_Condensation_Product α,β-Unsaturated Carbonyl Aldol_Adduct->Aldol_Condensation_Product Dehydration (Heat) Aldehyde_no_alphaH Aldehyde (no α-H) Disproportionation Disproportionation Aldehyde_no_alphaH->Disproportionation Strong Base (e.g., conc. NaOH) Carboxylic_Acid Carboxylic Acid Disproportionation->Carboxylic_Acid Alcohol Alcohol Disproportionation->Alcohol Start Aldehyde Reactant Start->Aldehyde_alphaH Start->Aldehyde_no_alphaH

Caption: Pathways for this compound condensation versus the Cannizzaro reaction.

Troubleshooting_Flowchart Start This compound Condensation Experiment Check_Products Observe Cannizzaro byproducts (acid/alcohol)? Start->Check_Products High_Base Is base concentration high? Check_Products->High_Base Yes Success Successful this compound Condensation Check_Products->Success No Steric_Hindrance Is aldehyde sterically hindered? High_Base->Steric_Hindrance No Reduce_Base Action: Lower base concentration High_Base->Reduce_Base Yes High_Temp Is temperature elevated? Steric_Hindrance->High_Temp No Directed_this compound Action: Use directed this compound (LDA) Steric_Hindrance->Directed_this compound Yes Lower_Temp Action: Reduce reaction temperature High_Temp->Lower_Temp Yes High_Temp->Success No Reduce_Base->Success Directed_this compound->Success Lower_Temp->Success

Caption: Troubleshooting logic for the Cannizzaro side reaction.

References

Technical Support Center: Purification of Aldol Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying aldol products from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound products.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Purified Product • Incomplete reaction. • Product loss during extraction or washing steps. • Product is too soluble in the recrystallization solvent. • Decomposition of the product on silica gel during chromatography.• Monitor the reaction by TLC to ensure completion before work-up.[1] • Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent product loss. • For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Test different solvents. • Deactivate silica gel with a small amount of triethylamine or by using a less acidic solid phase.[2] Consider reverse-phase chromatography.
Product is an Oil and Will Not Crystallize • Presence of impurities. • The product is a low-melting solid or an oil at room temperature. • Residual solvent.• Purify the oil by flash column chromatography to remove impurities. • Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution for an extended period. • Ensure all solvent is removed under high vacuum.
Product Dehydrates During Purification • Exposure to acidic or basic conditions, especially with heating. • The this compound addition product is thermally unstable.• Neutralize the reaction mixture carefully before purification. Use a neutral or buffered silica gel for chromatography. • Avoid excessive heating during recrystallization or solvent removal. Purify at lower temperatures if possible.
Presence of Unreacted Starting Materials in the Purified Product • Incomplete reaction. • Similar polarity of the product and starting materials, leading to co-elution during chromatography.• Drive the reaction to completion by extending the reaction time or adjusting stoichiometry. • Optimize the solvent system for flash chromatography to achieve better separation. Consider using a gradient elution. • Unreacted aldehydes can sometimes be removed by washing with a sodium bisulfite solution to form a water-soluble adduct.
Multiple Spots on TLC of the Purified Product • Presence of diastereomers. • Incomplete purification. • Decomposition of the product on the TLC plate.• If diastereomers are present, attempt separation by careful flash chromatography with an optimized eluent system or by fractional recrystallization.[3] • Re-purify the product using a different method or by optimizing the current method (e.g., changing the solvent system for chromatography or recrystallization). • Spot the sample and develop the TLC plate immediately to minimize decomposition.

Frequently Asked Questions (FAQs)

1. How do I choose the best purification method for my this compound product?

The choice of purification method depends on the physical state and stability of your product, as well as the nature of the impurities.

  • Recrystallization is often the first choice for solid products, as it can be highly effective at removing small amounts of impurities.[4]

  • Flash column chromatography is a versatile technique for purifying both solid and oily products, and it is particularly useful for separating mixtures with components of different polarities.[5]

  • Liquid-liquid extraction can be used to remove acidic or basic impurities, or to separate the product from water-soluble byproducts. A specific application is the use of a bisulfite wash to remove unreacted aldehydes.[4][6]

  • Distillation is suitable for thermally stable, liquid this compound products, especially for large-scale purifications.[7]

2. How can I monitor the progress of my this compound reaction to know when to begin purification?

Thin-layer chromatography (TLC) is the most common method for monitoring the progress of a reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is generally considered complete when the limiting reactant is no longer visible on the TLC plate.[1]

3. What are some common impurities in an this compound reaction mixture?

Common impurities include:

  • Unreacted starting aldehyde or ketone.

  • The this compound addition product (if the condensation product is desired).

  • Products from self-condensation of the starting materials in a crossed this compound reaction.[8]

  • Dehydration products if the this compound addition product is the target.

  • Polymeric byproducts.

4. My this compound product is a mixture of diastereomers. How can I separate them?

Separating diastereomers can be challenging but is often achievable through:

  • Careful flash column chromatography: Using a long column and a solvent system that provides optimal separation (a significant difference in Rf values) can allow for the isolation of individual diastereomers.

  • Fractional crystallization: This technique relies on slight differences in the solubility of the diastereomers in a particular solvent. By carefully controlling the crystallization conditions, it may be possible to selectively crystallize one diastereomer.

5. How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the product and detect the presence of impurities. The purity can often be estimated by integrating the signals of the product and the impurities.[9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for a solid compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can separate and quantify impurities, providing a precise measure of purity.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol outlines a general procedure for purifying an this compound product using flash column chromatography.

  • Prepare the Column:

    • Select a column of appropriate size based on the amount of crude product. A general rule is to use 40-60 g of silica gel for every 1 g of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Fill the column with the chosen eluent (a mixture of non-polar and polar solvents, e.g., hexanes/ethyl acetate).

    • Slowly add the silica gel as a slurry in the eluent, ensuring no air bubbles are trapped.

    • Allow the silica to settle, then add a protective layer of sand on top.

    • Drain the eluent until it is level with the top of the sand.

  • Load the Sample:

    • Dissolve the crude this compound product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Rinse the flask with a small amount of eluent and add it to the column.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or an inert gas source to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound product.

Protocol for Liquid-Liquid Extraction with Sodium Bisulfite

This protocol is effective for removing unreacted aldehydes from a reaction mixture.[6]

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel.

  • Shake: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separate Layers: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.

  • Drain Aqueous Layer: Drain the lower aqueous layer.

  • Repeat (Optional): For complete removal, the organic layer can be washed again with a fresh portion of the sodium bisulfite solution.

  • Wash with Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.

  • Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent to obtain the purified product.

Visualizations

Aldol_Purification_Workflow Start Crude this compound Reaction Mixture Workup Aqueous Work-up (e.g., Quench with NH4Cl) Start->Workup Extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) Workup->Extraction Dry Dry Organic Layer (e.g., Na2SO4) Extraction->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If Solid Chromatography Flash Column Chromatography Purification_Choice->Chromatography If Oil or Difficult Separation Pure_Product Pure this compound Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (NMR, TLC, MP) Pure_Product->Analysis

Caption: General workflow for the purification of an this compound product.

Troubleshooting_Decision_Tree Start Impure Product (Multiple Spots on TLC) Check_SM Are Starting Materials Present? Start->Check_SM Optimize_Reaction Optimize Reaction Conditions (Time, Stoichiometry) Check_SM->Optimize_Reaction Yes Check_Polarity Are Spots Close in Polarity? Check_SM->Check_Polarity No Bisulfite_Wash Consider Bisulfite Wash for Aldehyde Removal Optimize_Reaction->Bisulfite_Wash Optimize_Chroma Optimize Chromatography (Solvent Gradient, Longer Column) Check_Polarity->Optimize_Chroma Yes Consider_Diastereomers Could the Spots be Diastereomers? Check_Polarity->Consider_Diastereomers No Pure_Product Pure Product Optimize_Chroma->Pure_Product Consider_Diastereomers->Optimize_Chroma Yes Fractional_Recryst Attempt Fractional Recrystallization Consider_Diastereomers->Fractional_Recryst Maybe Product_Decomp Is Product Decomposing on Silica? Consider_Diastereomers->Product_Decomp No Fractional_Recryst->Pure_Product Deactivate_Silica Deactivate Silica Gel or Use Alternative Stationary Phase Product_Decomp->Deactivate_Silica Yes Product_Decomp->Pure_Product No, Re-purify Deactivate_Silica->Pure_Product

Caption: Troubleshooting decision tree for impure this compound products.

References

Navigating the Scale-Up of Aldol Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, transitioning Aldol reactions from the laboratory bench to industrial-scale production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this critical scale-up process.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the scale-up of this compound reactions.

Problem: Low Product Yield and/or Selectivity

Symptoms:

  • The percentage of the desired this compound product is significantly lower than in lab-scale experiments.

  • An increased proportion of side products, such as self-condensation products or dehydrated compounds, is observed.[1]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Temperature Control 1. Monitor and Optimize Temperature: Implement robust temperature control systems in the reactor. Even slight temperature variations can significantly impact reaction kinetics and favor side reactions. 2. Heat Transfer Limitations: As reactor size increases, heat transfer becomes less efficient.[2] Consider using jacketed reactors with appropriate heat transfer fluids or internal cooling coils. 3. Perform Calorimetry Studies: Conduct reaction calorimetry to understand the heat flow of the reaction and identify potential thermal runaway risks.
Poor Mixing and Mass Transfer 1. Optimize Agitation: The choice of impeller and agitation speed is critical for ensuring homogeneity. A poorly mixed reaction can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3] 2. Evaluate Reactor Geometry: The geometry of the reactor can influence mixing efficiency. Computational Fluid Dynamics (CFD) modeling can help in designing or selecting an appropriate reactor.
Suboptimal Reaction Conditions 1. Re-evaluate Catalyst Loading: The optimal catalyst-to-substrate ratio may differ at scale. Perform a Design of Experiments (DoE) to identify the ideal catalyst loading for the industrial setting. 2. Control Reactant Addition: The rate of addition of one reactant to another can influence selectivity. A slower, controlled addition can often minimize the formation of byproducts.

Experimental Protocol: Optimizing Reactant Addition Rate

  • Setup: Use a pilot-scale reactor equipped with a calibrated dosing pump and an in-situ reaction monitoring tool (e.g., FT-IR or Raman spectroscopy).

  • Initial Run: Add the electrophilic carbonyl compound to the enolate solution over a period of 1 hour, maintaining a constant temperature.

  • Subsequent Runs: Vary the addition time in subsequent experiments (e.g., 30 minutes, 2 hours, 4 hours).

  • Analysis: Monitor the formation of the desired product and key byproducts in real-time. Collect samples at regular intervals for offline analysis (e.g., HPLC or GC) to quantify yield and selectivity.

Problem: Catalyst Deactivation and Instability

Symptoms:

  • A gradual or sudden drop in reaction rate over time.[4]

  • A decrease in product selectivity with catalyst reuse.

  • Physical changes to the catalyst (e.g., color change, fouling).[5]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Coking/Fouling 1. Feedstock Purification: Ensure the purity of starting materials, as impurities can poison the catalyst.[5] 2. Optimize Reaction Conditions: High temperatures can accelerate coke formation on the catalyst surface.[4] Operate at the lowest effective temperature. 3. Catalyst Regeneration: Investigate regeneration procedures, such as controlled oxidation to burn off carbon deposits.
Leaching of Active Species 1. Catalyst Support Selection: For heterogeneous catalysts, the choice of support material is crucial. A support with strong interaction with the active species can minimize leaching. 2. Solvent Effects: The solvent can influence the stability of the catalyst. Test different solvents to find one that minimizes leaching while maintaining good reactivity.
Mechanical Stress 1. Gentle Agitation: In stirred tank reactors, high shear forces can lead to attrition of solid catalysts.[5] Use impeller designs that provide good mixing with lower shear. 2. Fixed-Bed Reactors: For continuous processes, consider using a fixed-bed reactor to minimize mechanical stress on the catalyst.

Logical Relationship: Troubleshooting Catalyst Deactivation

G start Catalyst Deactivation Observed check_rate Is the reaction rate decreasing? start->check_rate check_selectivity Is selectivity decreasing? check_rate->check_selectivity Yes end Implement Corrective Actions check_rate->end No coking Investigate Coking/Fouling check_selectivity->coking Yes check_selectivity->end No leaching Investigate Leaching coking->leaching mechanical Investigate Mechanical Stress leaching->mechanical mechanical->end G lab Lab-Scale Synthesis (mg-g) process_dev Process Development & Safety Assessment lab->process_dev pilot Pilot Plant Scale-Up (kg) process_dev->pilot optimization Process Optimization (DoE) pilot->optimization production Industrial Production (ton) optimization->production

References

effect of temperature on Aldol reaction equilibrium

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: The Aldol Reaction

Welcome to the technical support center for the this compound reaction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound reaction yield is very low. How does temperature affect the equilibrium and overall yield?

A1: Temperature is a critical parameter in this compound reactions as it directly influences the reaction equilibrium. The this compound addition is a reversible reaction, and often the equilibrium lies only slightly in favor of the products.[1]

  • Low Temperature Issues: While lower temperatures favor the formation of the initial β-hydroxy carbonyl (this compound adduct), excessively low temperatures can significantly slow down the reaction rate, leading to low conversion of starting materials within a practical timeframe.

  • High Temperature Issues: Conversely, high temperatures can shift the equilibrium back towards the starting materials through a process called the retro-Aldol reaction.[2][3][4] This is especially problematic for the this compound addition, which is often an exothermic process. According to Le Chatelier's principle, applying heat to an exothermic reaction will shift the equilibrium to the reactant side, decreasing the product yield.[5] For this compound condensations, while heat is required to drive the dehydration step, excessive heat can still promote the retro-Aldol pathway.[4][6]

Troubleshooting Steps:

  • Confirm Product Stability: First, ensure your target this compound product is stable at the reaction temperature.

  • Temperature Screening: Run small-scale reactions at various temperatures (e.g., -78 °C, 0 °C, room temperature, 40 °C) to find an optimal balance between reaction rate and equilibrium position.

  • Product Removal: If possible, consider experimental setups where the product can be removed from the reaction mixture as it forms (e.g., by crystallization or distillation) to drive the equilibrium towards the product side.[1][7]

Q2: I am trying to isolate the this compound addition product (β-hydroxy carbonyl), but I keep getting the condensation product (α,β-unsaturated carbonyl). What am I doing wrong?

A2: This is a classic case of kinetic versus thermodynamic control, which is highly dependent on temperature.

  • This compound Addition (Kinetic Product): The formation of the β-hydroxy adduct is generally faster and favored at lower temperatures.[8][9] It is considered the kinetic product.

  • This compound Condensation (Thermodynamic Product): The subsequent dehydration to form the conjugated α,β-unsaturated carbonyl is an elimination reaction that requires a higher activation energy. This step is favored by heating.[4][10][11] The resulting conjugated system is often more thermodynamically stable.

Troubleshooting Steps:

  • Lower the Reaction Temperature: To favor the addition product, conduct the reaction at lower temperatures. Room temperature or below (e.g., 0 °C to 5 °C) is often sufficient to prevent significant condensation.[6]

  • Choice of Base: Stronger bases (like NaOH) can promote condensation even at lower temperatures compared to weaker bases (like Na₂CO₃).[10][11] Consider using a milder base if condensation is an issue.

  • Limit Reaction Time: Since condensation occurs after the initial addition, shorter reaction times can favor the isolation of the adduct before it has a chance to eliminate water.

Q3: My reaction is reversible, and I am observing significant amounts of starting material reforming (retro-Aldol reaction). How can I prevent this?

A3: The retro-Aldol reaction, the reverse of the this compound addition, cleaves the β-hydroxy carbonyl back into its constituent carbonyl compounds.[2][12] This process is also base- or acid-catalyzed and is favored at higher temperatures.

Troubleshooting Steps:

  • Reduce Temperature: This is the most effective way to minimize the retro-Aldol reaction. Once the initial addition has occurred, cooling the reaction mixture can help "lock in" the product.

  • Drive the Condensation: If the desired product is the α,β-unsaturated carbonyl, applying moderate heat is necessary. The dehydration step is often irreversible and forms a stable conjugated product, which pulls the entire equilibrium forward and prevents the retro-Aldol reaction of the intermediate adduct.[13]

  • pH Control: Carefully neutralize the base or acid catalyst during workup at a low temperature to quench the reaction and prevent the reverse process from occurring.

Data Presentation

While precise equilibrium constants are highly substrate-dependent, the following table summarizes the general effect of temperature on product distribution in a typical this compound reaction.

Temperature RangePredominant Reaction PathwayExpected Major ProductThermodynamic/Kinetic Control
Low (-78°C to 0°C)This compound Additionβ-Hydroxy CarbonylKinetic Control[8][9]
Moderate (Room Temp)This compound Addition / Slow Condensationβ-Hydroxy Carbonyl (major) with some α,β-unsaturated carbonylMixed Control
High (> 40°C)This compound Condensation & Retro-Aldolα,β-Unsaturated CarbonylThermodynamic Control[8][14]

Experimental Protocols

Protocol: Optimization of Temperature for an this compound Reaction

This protocol outlines a general procedure for determining the optimal temperature to maximize the yield of either the this compound addition or condensation product.

1. Materials & Setup:

  • Reactants (Aldehyde/Ketone A and Carbonyl B)

  • Base or Acid Catalyst

  • Anhydrous Solvent

  • A reaction vessel for each temperature point (e.g., small round-bottom flasks or vials with stir bars)

  • Cooling baths (e.g., ice-water for 0°C, dry ice/acetone for -78°C) and a heating mantle/oil bath with a temperature controller.

  • Quenching solution (e.g., cold saturated aq. NH₄Cl for basic reactions).

  • Analytical tools (TLC, GC-MS, or NMR).

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your reactants and catalyst to ensure consistent concentrations across all experiments.

  • Set Up Parallel Reactions: In separate, identical reaction vessels, add the enolate precursor (e.g., Ketone A) and solvent.

  • Equilibrate Temperature: Bring each vessel to its target temperature: -78°C, 0°C, 25°C (room temp), and 50°C.

  • Initiate Reaction:

    • For base-catalyzed reactions, add the base to the enolate precursor and stir for the required time to form the enolate. Then, add the electrophilic carbonyl (Aldehyde B) to each vessel simultaneously.

    • For acid-catalyzed reactions, add the acid catalyst to the mixture of both carbonyl compounds.

  • Monitor Reaction Progress: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction.

  • Quench Aliquots: Immediately quench the reaction in the aliquot by adding it to the cold quenching solution to stop the reaction.

  • Analyze Products: Extract the organic components from the quenched aliquot and analyze the product mixture using TLC, GC-MS, or ¹H NMR to determine the ratio of starting material, addition product, and condensation product.

  • Determine Optimal Conditions: Based on the analysis, identify the temperature and time that provide the highest yield of your desired product.

Visualizations

Logical Relationships & Workflows

Aldol_Equilibrium cluster_paths Reactants Starting Carbonyls (Aldehyde/Ketone) Adduct β-Hydroxy Carbonyl (this compound Adduct) Reactants->Adduct p1 This compound Addition (Kinetic Pathway) Adduct->Reactants Enone α,β-Unsaturated Carbonyl (Condensation Product) Adduct->Enone High Temp (Heat, >40°C) p2 Retro-Aldol (Reversion) p3 Dehydration (Thermodynamic Pathway)

Caption: Temperature effect on this compound reaction pathways.

Troubleshooting_Workflow start Problem with This compound Reaction q1 What is the primary issue? start->q1 low_yield Low Yield / High Reversibility q1->low_yield  Low Yield unwanted_product Unwanted Condensation (Enone formation) q1->unwanted_product Unwanted Product   q_yield Is reaction temp > RT? low_yield->q_yield sol_high_temp High temp favors retro-Aldol. ACTION: Lower temperature to shift equilibrium. q_yield->sol_high_temp Yes sol_low_temp Low temp causes slow rate. ACTION: Increase temperature moderately or allow longer time. q_yield->sol_low_temp No q_cond Is reaction temp > 0°C? unwanted_product->q_cond sol_cond_yes Heat drives dehydration. ACTION: Run reaction at 0°C or below. Use milder base. q_cond->sol_cond_yes Yes sol_cond_no Strong base may be cause. ACTION: Use a weaker base (e.g., Na2CO3 vs NaOH). q_cond->sol_cond_no No

Caption: Troubleshooting workflow for temperature issues.

References

solvent effects on the rate and selectivity of Aldol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the rate and selectivity of Aldol reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction has a low yield. Could the solvent be the issue?

A1: Absolutely. The choice of solvent can significantly impact the reaction yield. Here are a few ways the solvent might be the culprit and some troubleshooting steps:

  • Solubility of Reactants: If your starting materials (the carbonyl compound and the enolate precursor) are not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting: Choose a solvent in which all reactants are highly soluble at the reaction temperature. You may need to screen several solvents to find the optimal one.

  • Enolate Formation Equilibrium: The equilibrium of enolate formation is highly solvent-dependent. Protic solvents can solvate the base and the enolate, potentially hindering the reaction.[1]

    • Troubleshooting: For base-catalyzed reactions, polar aprotic solvents like THF, DMF, or DMSO are often preferred as they do not interfere with the enolate formation as much as protic solvents.[2]

  • Reaction Temperature and Competing Reactions: Some this compound reactions are sensitive to temperature. The solvent's boiling point can dictate the accessible temperature range. An inappropriate temperature can lead to side reactions, such as dehydration or polymerization, reducing the yield of the desired this compound adduct.[3]

    • Troubleshooting: Select a solvent with a boiling point that allows you to maintain the optimal reaction temperature. If you suspect side reactions, try running the reaction at a lower temperature.

  • Retro-Aldol Reaction: The this compound addition is a reversible reaction. The equilibrium might favor the starting materials, especially with ketones.[4] The solvent can influence this equilibrium.

    • Troubleshooting: Aprotic solvents may help to suppress the retro-aldol reaction. In some cases, trapping the product as it forms can drive the equilibrium forward.[5]

Q2: I am observing poor diastereoselectivity (syn/anti ratio) in my this compound reaction. How can I improve it with solvent selection?

A2: Diastereoselectivity in this compound reactions is governed by the transition state geometry (e.g., Zimmerman-Traxler model), which is highly influenced by the solvent.[6][7][8][9]

  • Polarity and Solvation: The polarity of the solvent can affect the stability of the chair-like or open transition states.

    • Protic Solvents: Can form hydrogen bonds and may favor more polar, open transition states, potentially leading to lower diastereoselectivity.

    • Aprotic Solvents: Non-coordinating, non-polar solvents like hexanes or toluene often favor the closed, chair-like Zimmerman-Traxler transition state, leading to higher diastereoselectivity. Ethereal solvents like THF or diethyl ether are also commonly used.

  • Lewis Acidity/Basicity of the Solvent: Solvents that can coordinate to the metal cation of the enolate (e.g., THF) can influence the tightness of the transition state and, therefore, the diastereoselectivity.

Troubleshooting Steps:

  • Switch to a less polar, non-coordinating solvent: If you are using a polar solvent, try switching to a non-polar one like toluene or hexanes.

  • Consider the enolate counterion: The nature of the metal counterion (e.g., Li, B, Ti) in your enolate will interact differently with various solvents, affecting the stereochemical outcome.[1] For instance, boron enolates often exhibit high diastereoselectivity due to shorter boron-oxygen bonds leading to a more compact transition state.[1][10]

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered transition state.

Q3: My proline-catalyzed this compound reaction shows low enantioselectivity (ee). What is the role of the solvent in this case?

A3: In organocatalyzed reactions like the proline-catalyzed this compound, the solvent plays a crucial role in the catalytic cycle and the stereodetermining step.

  • Solvent-Catalyst Interactions: The solvent can interact with the catalyst and the intermediates (enamine, oxazolidinone), influencing the transition state that determines enantioselectivity.

  • Protic vs. Aprotic Solvents:

    • Aprotic Polar Solvents: Solvents like DMSO, DMF, and acetonitrile are commonly used and often provide good enantioselectivity.[11] DMSO, in particular, is often a good choice for improving catalyst solubility and promoting the reaction.[11]

    • Protic Solvents: The presence of water or alcohols can sometimes have a beneficial effect on the enantioselectivity of proline-catalyzed reactions, but this is highly substrate-dependent.

    • Non-polar Aprotic Solvents: Solvents like chloroform or dichloromethane can also be effective.

Troubleshooting Steps:

  • Solvent Screening: The optimal solvent is highly dependent on the specific substrates. A screening of different solvents (e.g., DMSO, DMF, CH3CN, CHCl3, THF) is often necessary to find the best conditions.

  • Solvent Purity: Ensure you are using dry solvents, as water content can significantly affect the outcome.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) of various this compound reactions.

Table 1: Solvent Effects on the Proline-Catalyzed this compound Reaction between Acetone and p-Nitrobenzaldehyde [11]

EntrySolventConversion (%)ee (%)
1Choline chloride/Urea9550
2Choline chloride/Glycerol>9955
3Choline chloride/D-Glucose/rac-Malic acid>9970
4DMSO-68

Reaction Conditions: p-nitrobenzaldehyde (1 mmol), acetone (5 equiv.), L-proline (30 mol%) at 25 °C for 24 h.

Table 2: Solvent Effects on the Diastereoselectivity of a Lithium Enolate this compound Reaction

EntrySolventAdditivesyn:anti ratio
1THF-72:28
2THFDMPU59:41
3THFHMPA30:70

Data is generalized from typical observations in lithium enolate chemistry. DMPU and HMPA are polar aprotic additives that can alter the aggregation state and reactivity of lithium enolates.

Experimental Protocols

Protocol 1: General Procedure for Screening Solvent Effects on an this compound Reaction

This protocol outlines a general method for systematically evaluating the impact of different solvents on the rate and selectivity of an this compound reaction.

  • Reagent Preparation:

    • Prepare stock solutions of the aldehyde, ketone (or enolate precursor), and base (or catalyst) in a high-boiling point, inert solvent if necessary to ensure accurate dispensing.

    • Ensure all solvents to be tested are of high purity and appropriately dried, as water content can significantly influence the reaction.

  • Reaction Setup:

    • In a series of clean, dry reaction vials equipped with stir bars, add the ketone (or enolate precursor).

    • To each vial, add a different solvent to be tested, ensuring the final concentration of reactants will be the same across all experiments.

    • Place the vials in a temperature-controlled reaction block or bath and allow them to equilibrate to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the base (or catalyst) followed by the aldehyde to each vial.

    • Start a timer for each reaction.

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., with a saturated aqueous solution of NH4Cl for base-catalyzed reactions).

    • Analyze the quenched aliquot by a suitable method (e.g., GC, HPLC, or 1H NMR) to determine the conversion, and the diastereomeric and/or enantiomeric ratio.

  • Data Analysis:

    • Plot the conversion versus time for each solvent to determine the initial reaction rate.

    • Compare the final diastereomeric and enantiomeric ratios obtained in each solvent.

    • Tabulate the results to identify the optimal solvent for the desired outcome (rate, selectivity, or a balance of both).

Visualizations

Aldol_Reaction_Troubleshooting start Low Yield or Selectivity in this compound Reaction solvent Is the solvent choice optimal? start->solvent solubility Check Reactant Solubility solvent->solubility No enolate_formation Optimize Enolate Formation solvent->enolate_formation No side_reactions Minimize Side Reactions solvent->side_reactions No retro_this compound Prevent Retro-Aldol solvent->retro_this compound No node_sol1 Screen alternative solvents for better solubility solubility->node_sol1 node_enol1 Switch to a polar aprotic solvent (e.g., THF, DMF) enolate_formation->node_enol1 node_enol2 Consider a different base or enolate generation method enolate_formation->node_enol2 node_side1 Adjust reaction temperature side_reactions->node_side1 node_side2 Change solvent to one with a suitable boiling point side_reactions->node_side2 node_retro1 Use an aprotic solvent retro_this compound->node_retro1 node_retro2 Trap the product as it forms retro_this compound->node_retro2

Caption: Troubleshooting guide for low yield or selectivity in this compound reactions.

Zimmerman_Traxler_Solvent_Effect cluster_0 Zimmerman-Traxler Transition State cluster_1 Solvent Influence ts_chair Chair-like Transition State non_polar Non-polar, non-coordinating aprotic solvent (e.g., Toluene, Hexane) ts_chair->non_polar Favors tight, ordered TS polar_aprotic Polar, coordinating aprotic solvent (e.g., THF) ts_chair->polar_aprotic Can coordinate metal, affects TS tightness protic Protic solvent (e.g., Methanol) ts_chair->protic May favor open TS, disrupts closed TS high_dr High Diastereoselectivity non_polar->high_dr Leads to variable_dr Variable Diastereoselectivity polar_aprotic->variable_dr Leads to low_dr Low Diastereoselectivity protic->low_dr Leads to

Caption: Influence of solvent type on the Zimmerman-Traxler transition state and diastereoselectivity.

References

overcoming poor reactivity of ketone enolates in Aldol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor reactivity of ketone enolates in Aldol reactions. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am attempting a self-aldol reaction with a ketone (e.g., acetone) using a standard base like sodium hydroxide, but I'm getting very low yields or only starting material back. What is going wrong?

  • Answer: This is a common issue. The this compound addition reaction for many ketones is thermodynamically unfavorable, and the equilibrium often lies on the side of the starting materials.[1] The retro-aldol reaction, the reverse process, can readily occur under these conditions, cleaving the product back into two ketone molecules.[2]

    • Troubleshooting Steps:

      • Drive the Reaction to Condensation: If your desired product is the α,β-unsaturated ketone (enone), heating the reaction mixture can drive the reaction forward. The elimination of water to form the conjugated system is often irreversible and can significantly improve overall yield.[1][3][4]

      • Use a Soxhlet Extractor: For volatile ketones like acetone, using a Soxhlet extractor can continuously remove the product from the reaction mixture, shifting the equilibrium towards product formation.[1]

      • Switch to a Directed this compound Protocol: For cross-aldol reactions, standard basic conditions are often unsuitable. Consider using a method involving a pre-formed enolate (see Issue 2) or a Mukaiyama this compound reaction (see Protocol 2).

Issue 2: My Crossed-Aldol Reaction Yields a Complex Mixture of Products

  • Question: I'm trying to react two different enolizable ketones, but my final product is an inseparable mixture. How can I synthesize only the desired cross-aldol product?

  • Answer: When both carbonyl partners have α-hydrogens, standard this compound conditions lead to a mixture of four potential products (two self-aldol and two cross-aldol products), making purification difficult.[3] To achieve a selective cross-aldol reaction, you must control which molecule acts as the nucleophile (enolate) and which acts as the electrophile.

    • Troubleshooting Steps:

      • Pre-form the Enolate: The most reliable strategy is to quantitatively convert one ketone into its enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This ensures that when the second ketone (the electrophile) is added, only the desired cross-aldol reaction can occur.[1][3][5] (See Protocol 1).

      • Use a Non-Enolizable Electrophile: If possible, choose an aldehyde or ketone that has no α-hydrogens (e.g., benzaldehyde, formaldehyde, pivaldehyde) as your electrophile. This eliminates the possibility of self-condensation from that partner. The Claisen-Schmidt condensation is a classic example of this approach.[6]

      • Utilize the Mukaiyama this compound Reaction: Convert your desired nucleophilic ketone into a stable silyl enol ether. This "masked" enolate will not react until a Lewis acid is added to activate the electrophilic partner, providing excellent control over the reaction.[7][8][9] (See Protocol 2).

Issue 3: I'm Getting the Wrong Regioisomer from my Unsymmetrical Ketone

  • Question: I am performing an this compound reaction with an unsymmetrical ketone (e.g., 2-methylcyclohexanone) and obtaining the this compound product from the more substituted α-carbon, but I want the product from the less substituted side. How do I control the regioselectivity of enolate formation?

  • Answer: The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate (formed faster, typically at the less sterically hindered position) and the thermodynamic enolate (more stable, typically the more substituted double bond). Your reaction conditions are likely favoring the thermodynamic enolate.

    • Troubleshooting Steps:

      • To Form the Kinetic Enolate (Less Substituted): Use a strong, sterically hindered, non-nucleophilic base like LDA in a slight excess (e.g., 1.1 equivalents). The reaction must be performed at a low temperature (typically -78 °C) in an aprotic solvent like THF. The bulky base will preferentially abstract the more accessible proton on the less substituted α-carbon.[7][10] (See Protocol 1).

      • To Form the Thermodynamic Enolate (More Substituted): Use a smaller, weaker base (e.g., NaH, NaOEt, or potassium tert-butoxide) at a higher temperature (room temperature or above). These conditions allow the enolates to equilibrate, leading to the formation of the more stable, more substituted enolate. Using a substoichiometric amount of a strong base like LDA (e.g., 0.9 equivalents) can also favor the thermodynamic product through equilibration.

Issue 4: Poor Diastereoselectivity in My this compound Reaction

  • Question: My this compound reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

  • Answer: The diastereoselectivity of an this compound reaction is determined by the geometry of the enolate (Z vs. E) and the transition state of the reaction (e.g., Zimmerman-Traxler model). Controlling the enolate geometry is key to achieving high diastereoselectivity.

    • Troubleshooting Steps:

      • Use Boron Enolates: Boron enolates, formed using reagents like dicyclohexylboron chloride (Cy₂BCl) or 9-BBN-OTf, provide highly organized, chair-like transition states.[11][12] This leads to excellent diastereoselectivity. Generally, Z-enolates give syn-aldol products, while E-enolates give anti-aldol products.[12] The choice of boron reagent and base can influence the enolate geometry.

      • Control Lithium Enolate Geometry: For lithium enolates, the geometry can be influenced by the steric bulk of the ketone substituents. Bulky groups often favor the formation of the Z (cis) enolate, leading to the syn product.[13]

      • Utilize Chiral Auxiliaries: For asymmetric reactions, employing a chiral auxiliary (e.g., Evans oxazolidinones) on the ketone can provide powerful stereocontrol, directing the reaction to form a single diastereomer with high enantioselectivity.

Frequently Asked Questions (FAQs)

  • Q1: Why are ketones less reactive than aldehydes in this compound reactions?

    • A1: There are two main reasons. First, the carbonyl carbon of a ketone is more sterically hindered due to the presence of two alkyl groups, making it a more difficult target for nucleophilic attack compared to an aldehyde's carbonyl carbon, which has only one alkyl group and a small hydrogen atom. Second, the two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[1]

  • Q2: What is the retro-aldol reaction and when is it a problem?

    • A2: The retro-aldol reaction is the reverse of the this compound addition, where a β-hydroxy carbonyl compound is cleaved back into its constituent aldehyde or ketone components.[1][2] It is often catalyzed by the same acid or base used for the forward reaction. This process is a significant problem for this compound additions involving ketones because the equilibrium often favors the starting materials, leading to low product yields.[1][2]

  • Q3: What is a "directed" this compound reaction?

    • A3: A directed this compound reaction is a strategy used to control crossed-aldol reactions. It involves the deliberate, complete formation of a specific enolate from one carbonyl compound (the nucleophile) before the second carbonyl compound (the electrophile) is introduced.[14] This is typically achieved using a strong, non-nucleophilic base like LDA at low temperatures. This prevents self-condensation and ensures that only the desired cross-product is formed.

  • Q4: What are the advantages of the Mukaiyama this compound Reaction?

    • A4: The Mukaiyama this compound Reaction uses a silyl enol ether as a stable, isolable enolate equivalent.[7][8][9] The key advantages are:

      • Excellent Control: The reaction is triggered by the addition of a Lewis acid (like TiCl₄), which activates the electrophile. This provides precise control over when the reaction starts.[6][9]

      • Regioselectivity: Silyl enol ethers can be prepared regioselectively to be either the kinetic or thermodynamic product, allowing access to a specific regioisomer of the this compound product.[7][15]

      • Milder Conditions: The reaction often proceeds under milder conditions than those requiring strong bases like LDA.

  • Q5: Can I run an enantioselective this compound reaction with a simple ketone?

    • A5: Yes. Asymmetric organocatalysis provides a powerful method for this. Using a chiral amine catalyst, such as the amino acid (S)-proline, can facilitate highly enantioselective this compound reactions between simple ketones (like acetone or cyclohexanone) and various aldehydes.[14][16][17] The ketone forms a chiral enamine intermediate, which then attacks the aldehyde with high facial selectivity. (See Protocol 3).

Data Presentation: Comparison of Methods

The following tables summarize typical yields and selectivities for different this compound strategies involving ketones.

Table 1: Proline-Catalyzed this compound Reaction of Cyclohexanone with Various Benzaldehydes

Aldehyde (Electrophile)SolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeMeOH/H₂O9592:897
BenzaldehydeMeOH/H₂O7890:1095
4-ChlorobenzaldehydeMeOH/H₂O8592:896
4-MethoxybenzaldehydeMeOH/H₂O1886:1490

Data adapted from a study on proline-catalyzed reactions, demonstrating the effectiveness of a methanol/water solvent system.[2][14]

Table 2: Comparison of Metal Enolates in this compound Reactions

Enolate TypeAldehydeKetone SubstrateDiastereomeric Ratio (anti:syn)Yield (%)
Boron Enolate (dicyclohexylboron)Benzaldehyde1,3-Dioxan-5-one96:4High
Lithium Enolate (LDA)Benzaldehyde1,3-Dioxan-5-oneLow selectivityHigh
Lithium Enolate (LDA)Isovaleraldehyde1,3-Dioxan-5-one95:5High
Titanium EnolateVarious Aldehydesα-Hydroxy Ketones>97:3 (syn)70-85

This table compiles data from various studies to highlight how the choice of metal counterion significantly impacts diastereoselectivity. Boron and Titanium enolates generally provide superior stereocontrol compared to Lithium enolates in many cases.[18]

Experimental Protocols

Protocol 1: Directed this compound Reaction via a Kinetic Lithium Enolate

This protocol describes the formation of a kinetic lithium enolate from an unsymmetrical ketone (2-methylcyclohexanone) and its subsequent reaction with an aldehyde (benzaldehyde).

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare LDA Solution: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.1 eq.). Slowly add n-BuLi (1.05 eq.) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature. This ensures the complete and regioselective formation of the kinetic lithium enolate.

  • This compound Addition: Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Stir for 30-60 minutes at -78 °C.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting β-hydroxy ketone by flash column chromatography.

Protocol 2: The Mukaiyama this compound Reaction

This protocol describes the Lewis acid-catalyzed reaction between a pre-formed silyl enol ether of a ketone and an aldehyde.

Part A: Synthesis of the Silyl Enol Ether (Thermodynamic)

  • Setup: To a flask containing the ketone (e.g., α-tetralone, 1.0 eq.) and anhydrous dichloromethane (DCM), add triethylamine (2.0 eq.).[16]

  • Silylation: Cool the solution in an ice bath. Add trimethylsilyl triflate (TMSOTf) (1.2 eq.) dropwise.[16] Alternatively, trimethylsilyl chloride (TMSCl) can be used.[7]

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC or GC).

  • Workup: Quench the reaction by adding cold water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude silyl enol ether can be purified by distillation or chromatography, or in some cases, used directly.[16]

Part B: Lewis Acid-Mediated this compound Addition

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (e.g., benzaldehyde, 1.0 eq.) in anhydrous DCM and cool to -78 °C.

  • Lewis Acid Addition: Add the Lewis acid (e.g., Titanium tetrachloride (TiCl₄), 1.1 eq.) dropwise. A colored complex should form. Stir for 10-15 minutes.[6][9]

  • Silyl Enol Ether Addition: Add a solution of the purified silyl enol ether (1.2 eq.) in anhydrous DCM dropwise to the aldehyde-Lewis acid complex at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-4 hours.

  • Workup: Quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a suitable buffer. Allow to warm to room temperature, filter through celite if necessary to remove titanium salts, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry, concentrate, and purify the product by flash column chromatography.

Protocol 3: Proline-Catalyzed Asymmetric this compound Reaction

This protocol describes the direct, enantioselective this compound reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • (S)-Proline

  • Methanol (MeOH) and Water (H₂O)

Procedure:

  • Setup: In a vial, add (S)-proline (10-20 mol%).

  • Reagents: Add cyclohexanone (5.0 eq.) and the solvent mixture (e.g., a 2:1 mixture of MeOH/H₂O).[2] Stir until the catalyst dissolves.

  • Reaction Initiation: Add 4-nitrobenzaldehyde (1.0 eq.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for the required time (can range from several hours to days, monitor by TLC).

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis, respectively.[2]

Visualizations

Directed_Aldol_Workflow cluster_prep Step 1: Enolate Formation (Inert Atmosphere, -78°C) cluster_reaction Step 2: this compound Addition Ketone Unsymmetrical Ketone LDA LDA in THF Ketone->LDA 1. Add Ketone to Base Enolate Kinetic Lithium Enolate (Quantitative) LDA->Enolate 2. Stir for 1-2h Aldehyde Aldehyde (Electrophile) Enolate->Aldehyde 3. Add Aldehyde Product_alkoxide Lithium Alkoxide Intermediate Aldehyde->Product_alkoxide 4. Nucleophilic Attack Quench Final this compound Product (β-Hydroxy Ketone) Product_alkoxide->Quench 5. Aqueous Workup (NH4Cl)

Caption: Workflow for a directed this compound reaction using LDA.

Mukaiyama_Aldol_Mechanism Aldehyde Aldehyde (R-CHO) ActivatedComplex Activated Electrophile [R-CHO-TiCl4] Aldehyde->ActivatedComplex 1. Activation LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedComplex Intermediate Intermediate Adduct ActivatedComplex->Intermediate SilylEnolEther Silyl Enol Ether (Nucleophile) SilylEnolEther->Intermediate 2. C-C Bond Formation Product β-Hydroxy Ketone (after workup) Intermediate->Product 3. Desilylation/ Hydrolysis Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic_Conditions LDA, -78°C (Bulky Base, Low Temp) Ketone->Kinetic_Conditions Thermo_Conditions NaH, 25°C (Small Base, High Temp) Ketone->Thermo_Conditions Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Conditions->Kinetic_Enolate Faster Formation Thermo_Enolate Thermodynamic Enolate (More Substituted) Thermo_Conditions->Thermo_Enolate More Stable Product

References

Technical Support Center: Managing Aldol Addition Reversibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the reversibility of the Aldol addition step. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound addition reaction showing low yield of the desired β-hydroxy carbonyl product?

A1: Low yields in this compound additions are often due to the reversibility of the reaction, a process known as the retro-aldol reaction.[1][2][3] This equilibrium can be particularly unfavorable under certain conditions. The primary factors influencing this equilibrium are the reaction temperature, the strength of the base used, and the structure of the carbonyl compounds. For instance, the equilibrium for ketones is often less favorable than for aldehydes due to greater steric hindrance in the product.[3][4][5]

Q2: What is the retro-aldol reaction and under what conditions is it favored?

A2: The retro-aldol reaction is the reverse of the this compound addition, where a β-hydroxy aldehyde or ketone is cleaved back into its constituent carbonyl compounds.[1][2][6] This reaction is typically favored under basic or acidic conditions, especially at elevated temperatures.[1][2] For example, harsh conditions like using sodium methoxide in methanol at reflux can promote the retro-aldol reaction.[2][7]

Q3: How can I prevent the retro-aldol reaction and improve my product yield?

A3: To suppress the retro-aldol reaction and favor the formation of the this compound addition product, you should aim for conditions that are under kinetic control. This typically involves using a strong, non-nucleophilic base at very low temperatures.[2][7] A common and effective method is the use of lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at -78 °C.[2][8][9][10] These conditions lead to the rapid and irreversible formation of the kinetic enolate, which then reacts with the electrophilic carbonyl compound.[8]

Q4: My reaction seems to be producing the α,β-unsaturated condensation product instead of the this compound adduct. How can I control this?

A4: The formation of the α,β-unsaturated product occurs via a subsequent dehydration (condensation) step. This step is often irreversible and is favored by higher temperatures.[3][8][11] If the this compound addition product is desired, it is crucial to maintain low reaction temperatures throughout the experiment and during workup.[2][7] Conversely, if the condensation product is the target, heating the reaction mixture will drive the reaction to completion.[8][11]

Q5: What is the difference between kinetic and thermodynamic control in the context of this compound additions, and how does it affect reversibility?

A5: Kinetic and thermodynamic control refer to the conditions that dictate the regioselectivity of enolate formation from an unsymmetrical ketone.

  • Kinetic Control: Favored by strong, sterically hindered bases (like LDA) at low temperatures (-78 °C).[9][12] This leads to the formation of the less substituted (kinetic) enolate, as the proton on the less hindered α-carbon is removed more rapidly.[12] These conditions are essentially irreversible.

  • Thermodynamic Control: Favored by weaker bases (like NaOH or NaOEt) at higher temperatures (room temperature or above).[12][13] These conditions allow for equilibration, leading to the formation of the more substituted, and therefore more stable (thermodynamic), enolate.[12][14]

Controlling which enolate is formed is crucial as it determines the structure of the final product. By using kinetic conditions, you can often "trap" the desired this compound adduct before it has a chance to revert or undergo further reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound Adduct
Symptom Possible Cause Troubleshooting Steps
Reaction yields primarily starting materials. The this compound equilibrium favors the reactants. This is common for ketones.[3][4]1. Lower the Temperature: Perform the reaction at -78 °C to favor the kinetic product.[2][7] 2. Use a Stronger Base: Switch to a strong, non-nucleophilic base like LDA to achieve irreversible enolate formation.[2][8] 3. Drive the Reaction: If the condensation product is acceptable, heat the reaction to drive the equilibrium forward through irreversible dehydration.[3][11]
A complex mixture of products is observed. For crossed this compound reactions, multiple enolates and electrophiles can react, leading to a mixture of products.[10][15]1. Pre-form the Enolate: Use a strong base like LDA to quantitatively convert one carbonyl compound into its enolate before adding the second carbonyl compound.[10][15][16] 2. Use a Non-enolizable Electrophile: Employ an aldehyde or ketone that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde) as the electrophile.[10]
Issue 2: Undesired Condensation Product Formation
Symptom Possible Cause Troubleshooting Steps
The major product is the α,β-unsaturated carbonyl, not the β-hydroxy adduct. The reaction temperature is too high, promoting dehydration.[8][11]1. Strict Temperature Control: Maintain a low temperature (e.g., -78 °C) throughout the reaction and workup.[2][7] 2. Use Milder Bases: Stronger bases and higher temperatures facilitate the E1cB elimination mechanism that leads to condensation.[4] Consider using weaker bases if compatible with your substrates.

Data Summary: Controlling this compound Reversibility

The following table summarizes the general effects of key reaction parameters on the outcome of the this compound addition step.

Parameter Kinetic Control (Favors Addition) Thermodynamic Control (Favors Equilibrium/Retro-Aldol) Condensation
Temperature Low (-78 °C)[2][7][9]Room Temperature or higher[12][13]Elevated Temperatures (e.g., 50 °C, reflux)[2][11]
Base Strong, bulky, non-nucleophilic (e.g., LDA)[2][8][9]Weaker, less hindered (e.g., NaOH, NaOEt, NaOMe)[2][7]Can occur with both, but faster with stronger bases and heat.[11]
Solvent Aprotic (e.g., THF)[2][8]Protic (e.g., EtOH, MeOH)[2][3]Protic or Aprotic
Outcome Favors the β-hydroxy adduct; reaction is rapid and irreversible.[8]Reversible reaction, equilibrium is established.[2][3]Favors the α,β-unsaturated product; reaction is irreversible.[3][15]

Experimental Protocols

Protocol 1: Kinetic this compound Addition using LDA

This protocol is designed to favor the formation of the β-hydroxy carbonyl adduct by suppressing the retro-aldol reaction.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation:

    • In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). This can be done by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.

    • Prepare a solution of the ketone or aldehyde to be enolized in anhydrous THF in the dropping funnel.

  • Enolate Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Slowly add the carbonyl compound solution from the dropping funnel to the LDA solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.[7]

  • This compound Addition: Prepare a solution of the second carbonyl compound (the electrophile) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Stir for 1-2 hours.

  • Workup: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Aldol_Equilibrium cluster_products Products Carbonyl_1 Enolizable Carbonyl (Nucleophile Precursor) Aldol_Adduct β-Hydroxy Carbonyl Carbonyl_1->Aldol_Adduct + Carbonyl_2 (this compound Addition) Carbonyl_2 Carbonyl (Electrophile) Aldol_Adduct->Carbonyl_1 Retro-Aldol (Favored by Heat, Base/Acid) Condensation_Product α,β-Unsaturated Carbonyl Aldol_Adduct->Condensation_Product - H₂O (Dehydration, often irreversible)

Caption: Equilibrium between this compound addition, retro-aldol, and condensation.

Kinetic_vs_Thermodynamic cluster_ketone Unsymmetrical Ketone cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone R-CH2-CO-CH(R')-R'' k_conditions LDA, THF -78 °C ketone->k_conditions Deprotonation t_conditions NaOEt, EtOH Room Temp. ketone->t_conditions Deprotonation (Equilibrium) k_enolate Less Substituted Enolate (Forms Faster) k_conditions->k_enolate t_enolate More Substituted Enolate (More Stable) t_conditions->t_enolate

Caption: Kinetic vs. Thermodynamic control of enolate formation.

References

Technical Support Center: Workup Procedures for Quenching Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aldol reaction workups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quenching and purification of this compound products.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for quenching a base-catalyzed this compound reaction?

A standard workup for a base-catalyzed this compound reaction involves neutralizing the basic catalyst, followed by extraction of the product into an organic solvent. The specific quenching agent depends on the strength of the base used.

  • For mild bases (e.g., NaOH, KOH): The reaction is typically quenched by adding a dilute aqueous acid, such as 1M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl), until the aqueous layer is neutral or slightly acidic (pH ~7).

  • For strong bases (e.g., LDA, NaHMDS): These reactions are often quenched at low temperatures (e.g., -78 °C) by the slow addition of a proton source, like saturated aqueous NH₄Cl or even water.[1] This is done to protonate the resulting alkoxide product before warming the mixture to room temperature.[1]

Following the quench, the product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

Q2: I've quenched my reaction, but an emulsion has formed during the aqueous workup. How can I resolve this?

Emulsions are a common issue during the extraction of this compound products, especially when residual base is present. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking in the separatory funnel, gently swirl or rock the funnel to mix the layers.

Q3: I suspect my product is undergoing a retro-Aldol reaction during workup. How can I prevent this?

The retro-Aldol reaction is the reverse of the this compound addition and can be catalyzed by both acid and base, particularly with heating.[2][3] This decomposition pathway can significantly lower the yield of the desired β-hydroxy carbonyl product.

To minimize the retro-Aldol reaction:

  • Maintain Low Temperatures: Perform the quench and subsequent workup steps at low temperatures (e.g., in an ice bath).

  • Use a Mild Quenching Agent: A saturated solution of ammonium chloride is often preferred over stronger acids as it provides a gentler neutralization.

  • Avoid Excess Acid or Base: Carefully neutralize the reaction mixture to a pH of ~7. Lingering acidic or basic conditions can promote the reverse reaction.[3]

  • Prompt Extraction: Proceed with the extraction and isolation of the product without unnecessary delays after quenching.

  • Additives: In some cases, additives that competitively bind to the catalyst have been shown to suppress the retro-Aldol reaction.[4]

Q4: My this compound product has precipitated from the reaction mixture. What is the best way to isolate it?

If the this compound product is a solid that precipitates out of the reaction mixture, vacuum filtration is the most direct method for isolation.[5]

  • Set up a Buchner or Hirsch funnel with filter paper.

  • Wet the filter paper with the reaction solvent to ensure a good seal.

  • Pour the reaction slurry into the funnel and apply vacuum.

  • Wash the collected solid with a small amount of cold solvent to remove impurities.[6]

  • Further rinsing with water or a dilute acid solution may be necessary to remove any remaining base.[5]

Q5: How can I purify my crude this compound product?

The primary methods for purifying this compound products are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique if the product is a solid. The crude product is dissolved in a minimum amount of a hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals.[7] Common solvents for recrystallization of this compound products include ethanol or mixtures of ethyl acetate and hexanes.[5]

  • Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the preferred method of purification.[8] A solvent system (eluent) is chosen that allows for the separation of the desired product from unreacted starting materials and byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction by TLC to ensure completion before quenching.
Retro-Aldol reaction during workup.Quench at low temperature with a mild reagent (e.g., sat. aq. NH₄Cl). Avoid excess acid or base.[2][4]
Product is water-soluble.If the product is highly polar, it may remain in the aqueous layer. Try extracting with a more polar solvent or perform multiple extractions.
Formation of α,β-Unsaturated Product (Condensation) Reaction temperature was too high.The this compound addition is often favored at lower temperatures, while higher temperatures promote dehydration to the condensation product.[9]
Extended reaction time.Shorter reaction times can sometimes favor the addition product.
Strong acid or base catalyst.Milder conditions may prevent dehydration.[10]
Multiple Products Observed by TLC/NMR Self-condensation of starting materials in a crossed-Aldol reaction.Use a non-enolizable aldehyde or ketone as one of the coupling partners. Alternatively, use a pre-formed enolate (e.g., with LDA) for a directed this compound reaction.[1][11]
Formation of diastereomers.The stereoselectivity of the this compound reaction can be influenced by the choice of base, solvent, and temperature. Chiral auxiliaries or catalysts may be required for high diastereoselectivity.

Experimental Protocols

Protocol 1: General Workup for a Base-Catalyzed this compound Reaction

This protocol is suitable for reactions using bases like sodium hydroxide in an alcoholic solvent.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring until the pH of the aqueous phase is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Logic

Aldol_Workup_Workflow start Completed this compound Reaction Mixture quench Quench (e.g., sat. aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification (Chromatography or Recrystallization) crude_product->purify final_product Pure this compound Product purify->final_product

Caption: General workflow for the workup and purification of an this compound reaction product.

Troubleshooting_Emulsion emulsion Emulsion formed during extraction? add_brine Add saturated NaCl (brine) emulsion->add_brine Yes separated_no_brine Still Emulsified? add_brine->separated_no_brine separated_yes_brine Layers Separated separated_no_brine->separated_yes_brine No filter_celite Filter through Celite® separated_no_brine->filter_celite Yes separated_no_celite Still Emulsified? filter_celite->separated_no_celite separated_yes_celite Layers Separated separated_no_celite->separated_yes_celite No stand_still Let stand without agitation separated_no_celite->stand_still Yes no_separation Consult senior chemist stand_still->separated_no_celite No separated_yes_stand Layers Separated stand_still->separated_yes_stand stand_still->no_separation Still Emulsified

Caption: Decision tree for troubleshooting emulsions during aqueous workup.

References

identifying and characterizing byproducts of Aldol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts of Aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in an this compound reaction?

A1: The most common byproducts in an this compound reaction are typically related to the desired product and the nature of the starting materials. These include:

  • This compound Condensation Product: The β-hydroxy carbonyl product of the initial this compound addition can undergo dehydration to form an α,β-unsaturated carbonyl compound. This is often the desired product, but if the this compound addition product is the target, the dehydrated compound is considered a byproduct.[1][2] Heating the reaction mixture generally favors the formation of the condensation product.[1][2]

  • Self-Condensation Products: In a crossed this compound reaction (using two different carbonyl compounds), each enolizable starting material can react with itself, leading to homo- or self-condensation byproducts.[2][3]

  • Mixture of Crossed-Aldol Products: When both carbonyl reactants in a crossed this compound reaction are enolizable, a complex mixture of up to four different products can be formed.[3][4][5]

  • Retro-Aldol Products: The this compound addition reaction is often reversible.[6] Under certain conditions, the this compound adduct can revert to the starting carbonyl compounds, which can then participate in other side reactions.

Q2: What are some less common byproducts I should be aware of?

A2: Depending on the specific reactants and reaction conditions, other less common byproducts may form:

  • Michael Addition Products: The enolate can add to the α,β-unsaturated carbonyl product (from this compound condensation) in a Michael 1,4-addition, leading to the formation of a 1,5-dicarbonyl compound.[7]

  • Cannizzaro Reaction Products: If a non-enolizable aldehyde is used in the presence of a strong base, it can undergo a disproportionation reaction (Cannizzaro reaction) to yield a carboxylic acid and an alcohol. This can be a competing reaction in some crossed this compound protocols.

  • Diacetone Alcohol and Mesityl Oxide: In self-condensation of acetone, diacetone alcohol is the initial this compound adduct, which can then dehydrate to mesityl oxide.

  • Mixed this compound Condensates: In reactions involving multiple enolizable aldehydes, a variety of mixed condensation products can be formed. For example, the reaction of pentanal and hexanal can produce 2-propyl-2-octenal and 2-butyl-2-heptenal alongside their self-condensation products.

Troubleshooting Guides

Issue 1: My crossed this compound reaction is producing a complex mixture of products.

Possible Cause: Both of your carbonyl starting materials are enolizable, leading to a mixture of self-condensation and crossed-condensation products.[3][4]

Solution:

  • Use a Non-Enolizable Carbonyl: If possible, design your synthesis to use one carbonyl compound that cannot form an enolate (e.g., benzaldehyde, formaldehyde).[4][5] This will significantly reduce the number of possible products.

  • Slow Addition: Add the enolizable carbonyl compound slowly to a mixture of the non-enolizable carbonyl and the base. This keeps the concentration of the enolizable component low, favoring the formation of its enolate which then reacts with the more abundant non-enolizable partner.[4]

  • Pre-form the Enolate: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to irreversibly and quantitatively form the enolate of one carbonyl compound. Then, add the second carbonyl compound to the reaction mixture. This provides excellent control over which enolate is formed.

dot

Caption: Troubleshooting complex mixtures in crossed this compound reactions.

Issue 2: My desired this compound addition product is converting to the condensation product.

Possible Cause: The reaction temperature is too high, or the reaction time is too long, favoring dehydration.

Solution:

  • Lower the Reaction Temperature: this compound additions are often carried out at low temperatures (e.g., 0 °C to room temperature) to minimize dehydration.

  • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed and the desired this compound adduct is the major product.

  • Choice of Base: While strong bases are needed to form the enolate, prolonged exposure, especially with heating, will promote condensation. For some substrates, a weaker base might be sufficient for the addition and less likely to cause dehydration.

Issue 3: The yield of my this compound product is low, and I am recovering starting materials.

Possible Cause: The this compound reaction is in equilibrium and may favor the starting materials (retro-Aldol reaction). This is particularly true for the self-condensation of some ketones.[8]

Solution:

  • Drive the Reaction Forward: If the condensation product is desired, heating the reaction will remove water and drive the equilibrium towards the product.

  • Use Stoichiometric Strong Base: Using a stoichiometric amount of a strong base like LDA will irreversibly form the enolate, preventing the retro-Aldol reaction of the starting material. The this compound product is then formed upon workup.

Data Presentation: Spectroscopic Data of Common Byproducts

The following tables summarize typical spectroscopic data for common this compound reaction byproducts. Actual values can vary depending on the specific molecular structure and the solvent used for analysis.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Byproducts [9][10][11]

Proton TypeThis compound Addition ProductThis compound Condensation Product
α-CH2.5 - 2.9-
β-CH4.0 - 4.56.5 - 7.5 (alkene)
β-OH2.0 - 5.0 (broad)-
Aldehyde CHO9.5 - 10.09.6 - 10.1
Ketone α-CH₃2.1 - 2.42.3 - 2.6

Table 2: Typical FTIR Absorption Frequencies (cm⁻¹) for this compound Byproducts [12][13]

Functional GroupThis compound Addition ProductThis compound Condensation Product
O-H stretch (alcohol)3200 - 3600 (broad)-
C=O stretch (aldehyde/ketone)1700 - 17401650 - 1700 (conjugated)
C=C stretch (alkene)-1600 - 1650

Table 3: Common Mass Spectrometry Fragmentation Patterns (GC-MS) [14][15][16]

Byproduct TypeKey Fragmentation Pathways
This compound Addition ProductLoss of H₂O ([M-18]), α-cleavage adjacent to the carbonyl and alcohol.
This compound Condensation ProductRetro-Diels-Alder (if applicable), cleavage of alkyl groups from the carbonyl, McLafferty rearrangement if a γ-hydrogen is present.
Aromatic Aldehydes/KetonesLoss of H ([M-1]), formation of ArC≡O⁺, which can lose CO to give Ar⁺.

Experimental Protocols

Protocol 1: Monitoring this compound Reactions by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of products.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate) if compounds are not UV-active

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into the developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Close the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Spot the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate. Spot the plate with your starting materials and reaction mixture. It is good practice to have a lane for each starting material, a lane for the reaction mixture, and a "co-spot" lane with both a starting material and the reaction mixture.[14]

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle the spots with a pencil. If necessary, further visualize by dipping the plate in a staining solution and gently heating.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lanes. The reaction is complete when the limiting reactant spot has disappeared and a new product spot is prominent.

TLC_Workflow start Start: this compound Reaction in Progress prep_chamber Prepare TLC Developing Chamber start->prep_chamber spot_plate Spot TLC Plate (Reactants, Reaction Mixture, Co-spot) prep_chamber->spot_plate develop Develop TLC Plate spot_plate->develop visualize Visualize under UV and/or with Stain develop->visualize analyze Analyze Spots visualize->analyze decision Is Limiting Reactant Consumed? analyze->decision continue_rxn Continue Reaction and Re-spot Later decision->continue_rxn No workup Reaction Complete: Proceed to Workup decision->workup Yes continue_rxn->spot_plate

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of Aldol Adducts

Author: BenchChem Technical Support Team. Date: November 2025

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, producing β-hydroxy carbonyl compounds, known as this compound adducts. When new stereocenters are formed, the reaction can yield a mixture of diastereomers, designated as syn and anti. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemical outcome of these reactions. This guide provides a comparative analysis of the NMR spectroscopic features that distinguish syn and anti this compound adducts, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Distinguishing Syn and Anti Diastereomers by ¹H NMR Spectroscopy

The relative configuration of this compound adducts can be reliably determined by analyzing the ¹H NMR spectrum. The key parameters for differentiation are the chemical shift (δ) of the protons on the newly formed stereocenters and the scalar coupling constant (³J) between them.

1. Chemical Shift (δ):

An empirical observation is the systematic variation in the chemical shift of the proton attached to the hydroxyl-bearing carbon (CH-OH). Generally, the chemical shift for this proton in the syn isomer is downfield (higher ppm) compared to the anti isomer.[1]

  • δsyn > δanti

This difference is attributed to the conformational preferences of the two diastereomers. In the favored hydrogen-bonded chair-like conformation of the anti isomer, the carbinol proton is in a pseudo-axial orientation, which subjects it to greater shielding effects compared to the pseudo-equatorial position it occupies in the syn isomer.[1]

2. Vicinal Coupling Constant (³J):

The most definitive method for assigning the relative stereochemistry is by analyzing the vicinal proton-proton coupling constant (³JH,H) between the α-proton and the β-proton of the this compound adduct. The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus equation.[2]

  • syn Adducts: In their preferred conformation, the protons have a gauche relationship, resulting in a smaller coupling constant.

  • anti Adducts: The protons adopt an anti-periplanar arrangement, leading to a larger coupling constant.

Therefore, the general rule is:

  • Jsyn < Janti [3]

This difference in coupling constants provides a robust and reliable method for stereochemical assignment.

Data Presentation: NMR Parameters for this compound Adducts

The following tables summarize the typical ¹H NMR parameters used to distinguish between syn and anti this compound adducts.

Table 1: General ¹H NMR Parameters for Differentiating Syn and Anti this compound Adducts

ParameterSyn DiastereomerAnti DiastereomerRationale
Chemical Shift δsyn > δantiδanti < δsynThe CH-OH proton is pseudo-equatorial in the syn isomer and pseudo-axial in the anti isomer.[1]
Coupling Constant Typically 2-5 HzTypically 6-10 HzReflects a gauche relationship (smaller J value) versus an anti-periplanar relationship (larger J value) between vicinal protons.[2]

Table 2: Reported ¹H NMR Data for Exemplary this compound Adducts

AldehydeKetone/EsterDiastereomer³JH,H (Hz)Reference
BenzaldehydeBenzyl SF₅-acetate analoganti2.4–4.0[2]
p-NitrobenzaldehydeMethyl SF₅-acetatesyn8.5[2]
Various AldehydesMethyl SF₅-acetatesyn9.4[2]
Various AldehydesMethyl SF₅-acetateanti3.3–4.0[2]

Experimental Protocol: NMR Analysis of this compound Adducts

This section outlines a standard protocol for the preparation and NMR analysis of a purified this compound adduct sample.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified this compound adduct and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can sometimes influence the observed chemical shifts and coupling constants.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: The analysis can be performed on a standard NMR spectrometer (e.g., 300-600 MHz).

  • ¹H NMR Spectrum:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Spectrum (Optional):

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the coupling between the α- and β-protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations that help confirm stereochemical assignments, especially in complex structures.[5]

3. Data Processing and Analysis:

  • Apply a Fourier transform and phase correction to the acquired Free Induction Decay (FID).

  • Calibrate the spectrum using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Measure the chemical shifts (δ) and coupling constants (J) for the key protons (α-CH and β-CH-OH).

  • Compare the observed J-values to the expected ranges for syn and anti diastereomers to assign the relative stereochemistry.

Visualizations of this compound Adduct Analysis

The following diagrams illustrate the stereochemical outcomes and the workflow for NMR-based analysis.

Aldol_Reaction cluster_TS Transition States cluster_Products This compound Adducts Reactants Aldehyde + Enolate Zimmerman_Traxler_Syn Chair-like TS (Z-Enolate) Reactants->Zimmerman_Traxler_Syn Zimmerman_Traxler_Anti Chair-like TS (E-Enolate) Reactants->Zimmerman_Traxler_Anti Syn_Product syn-Adduct Zimmerman_Traxler_Syn->Syn_Product Anti_Product anti-Adduct Zimmerman_Traxler_Anti->Anti_Product

Figure 1: Formation of syn and anti this compound adducts via Zimmerman-Traxler transition states.

NMR_Workflow A Acquire ¹H NMR Spectrum of Purified this compound Adduct B Identify Signals for α-H and β-H Protons A->B C Measure Vicinal Coupling Constant (³J_H,H) B->C D Compare J-value to Established Ranges C->D E J ≈ 6-10 Hz D->E Large J F J ≈ 2-5 Hz D->F Small J G Assign anti Stereochemistry E->G H Assign syn Stereochemistry F->H

Figure 2: Workflow for stereochemical assignment of this compound adducts using ¹H NMR coupling constants.

J_Coupling_Newman cluster_syn syn-Adduct (Gauche) cluster_anti anti-Adduct (Anti-periplanar) syn_center syn_R1_front syn_center->syn_R1_front syn_R2_front syn_center->syn_R2_front syn_H_front H syn_H_back H syn_H_back->syn_center syn_OH_back OH syn_R3_back OH_back OH_back OH_back->syn_center R3_back R3_back R3_back->syn_center anti_center anti_R1_front anti_center->anti_R1_front anti_R2_front anti_center->anti_R2_front anti_H_front H anti_H_back H anti_H_back->anti_center anti_OH_back OH anti_R3_back OH_back_anti OH_back_anti OH_back_anti->anti_center R3_back_anti R3_back_anti R3_back_anti->anti_center

Figure 3: Newman projections illustrating the dihedral angle relationship and its effect on ³J coupling.

References

A Comparative Guide to Determining the Relative Stereochemistry of Aldol Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the precise determination of the stereochemistry of aldol products is a critical step. The spatial arrangement of atoms in these molecules can significantly influence their biological activity and pharmacological properties. This guide provides a comparative analysis of two primary analytical techniques for elucidating the relative stereochemistry of this compound products: Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.

Logical Workflow for Stereochemical Determination

The process of determining the relative stereochemistry of an this compound product typically follows a logical sequence of steps, from the initial analysis of the reaction mixture to the final confirmation of the three-dimensional structure.

G cluster_synthesis This compound Reaction cluster_analysis Stereochemical Analysis A This compound Reaction & Workup B Purification of this compound Product A->B C Initial Analysis by 1H NMR B->C D {syn / anti Diastereomer Hypothesis (based on J-coupling)} C->D E Unequivocal Confirmation (if required) D->E G Final Stereochemical Assignment D->G Sufficient Evidence F X-ray Crystallography E->F Crystalline Sample F->G

Caption: Workflow for this compound Product Stereochemistry Determination.

Comparison of Analytical Techniques

The two most powerful techniques for determining the relative stereochemistry of this compound products are ¹H NMR spectroscopy and X-ray crystallography. Each method offers distinct advantages and is suited to different stages of research and development.

¹H NMR Spectroscopy is a versatile and readily accessible technique that provides valuable information about the connectivity and stereochemistry of a molecule in solution. For this compound products, the key to determining the relative stereochemistry lies in the analysis of the vicinal coupling constants (³J) between the protons on the newly formed stereocenters (the α- and β-carbons). The magnitude of this coupling is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation.

  • syn -diastereomers : In the syn isomer, the protons on the α- and β-carbons are in a gauche relationship, resulting in a smaller coupling constant.

  • anti -diastereomers : In the anti isomer, these protons can adopt an anti-periplanar arrangement, which leads to a larger coupling constant.

X-ray Crystallography is considered the gold standard for structural elucidation as it provides a precise and unambiguous three-dimensional map of the atoms in a molecule.[1] This technique, however, is contingent on the ability to grow a single crystal of the compound of suitable quality, which can be a significant challenge, especially for oils or amorphous solids.

The primary distinction between the two methods is that NMR provides information about the molecule's structure and conformation in solution, while X-ray crystallography reveals the structure in the solid state.[1]

Quantitative Data Comparison

The determination of syn vs. anti diastereomers of this compound products by ¹H NMR is based on the difference in the coupling constants (J-values) between the Ha and Hb protons.

DiastereomerDihedral Angle (Ha-C-C-Hb)Typical ³J(Ha, Hb) (Hz)
syn~60° (gauche)2 - 5
anti~180° (anti-periplanar)7 - 10

Note: These are typical values and can be influenced by the specific substitution pattern and solvent.

Experimental Protocols

This protocol outlines the steps for determining the relative stereochemistry of a purified this compound product.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not obscure key proton signals.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
  • Standard acquisition parameters can be used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Spectral Analysis:

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
  • Identify the signals corresponding to the protons on the α- and β-carbons of the this compound product. These are typically found in the range of 2.5-5.0 ppm.
  • Determine the multiplicity (e.g., doublet, doublet of doublets) of these signals and measure the coupling constants (J-values) in Hertz (Hz).
  • Compare the measured ³J(Ha, Hb) value to the typical values for syn and anti diastereomers to assign the relative stereochemistry.

This protocol provides a general workflow for obtaining a crystal structure of an this compound product.

1. Crystal Growth:

  • The primary challenge is to obtain single crystals of the this compound product. Common techniques include:
  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.[2][3]
  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[4]
  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.[3][4]

2. Crystal Mounting and Data Collection:

  • Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, carefully mount it on a goniometer head.
  • Collect X-ray diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
  • The phases of the diffracted X-rays are determined (the "phase problem"), often using computational methods, to generate an initial electron density map.
  • A molecular model is built into the electron density map, and the atomic positions and other parameters are refined to best fit the experimental data. The final refined structure provides the precise three-dimensional arrangement of the atoms, unequivocally establishing the relative stereochemistry.

Signaling Pathway Visualization

The Zimmerman-Traxler model is a widely accepted model that rationalizes the stereochemical outcome of this compound reactions involving metal enolates. It proposes a six-membered, chair-like transition state. The relative stereochemistry of the product (syn or anti) is determined by the geometry of the enolate (Z or E).

G cluster_z_enolate Z-Enolate cluster_e_enolate E-Enolate Z_Enolate Z-Enolate Chair_Z Chair-like Transition State (R' axial) Z_Enolate->Chair_Z Syn_Product syn-Aldol Product Chair_Z->Syn_Product E_Enolate E-Enolate Chair_E Chair-like Transition State (R' equatorial) E_Enolate->Chair_E Anti_Product anti-Aldol Product Chair_E->Anti_Product Aldehyde Aldehyde Aldehyde->Chair_Z Aldehyde->Chair_E

Caption: Zimmerman-Traxler Model for this compound Stereoselection.

References

A Comparative Guide to the Characterization of β-Hydroxy Carbonyl Compounds by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful and widely accessible analytical technique for the characterization of organic molecules, including β-hydroxy carbonyl compounds. These moieties are key structural motifs in many biologically active molecules and synthetic intermediates. This guide provides a comprehensive comparison of the characterization of β-hydroxy carbonyl compounds by IR spectroscopy against other analytical methods, supported by experimental data and detailed protocols.

Distinguishing β-Hydroxy Carbonyls with IR Spectroscopy

The defining feature of a β-hydroxy carbonyl compound in an IR spectrum is the simultaneous presence of absorption bands corresponding to a hydroxyl group (O-H) and a carbonyl group (C=O). The position and nature of these bands provide valuable structural information, particularly regarding intra- and intermolecular interactions.

A key characteristic of many β-hydroxy carbonyl compounds is the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, forming a stable six-membered ring. This interaction significantly influences the vibrational frequencies of both the O-H and C=O bonds.

Key IR Spectral Features:

  • O-H Stretching: In the absence of hydrogen bonding, a free hydroxyl group typically shows a sharp, relatively weak absorption band around 3600 cm⁻¹. However, in β-hydroxy carbonyl compounds, intramolecular hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 3500-3400 cm⁻¹). Intermolecular hydrogen bonding, which is concentration-dependent, results in a very broad absorption at even lower wavenumbers (around 3400-3200 cm⁻¹).

  • C=O Stretching: The carbonyl group of a saturated ketone or aldehyde typically absorbs in the range of 1720-1705 cm⁻¹. Intramolecular hydrogen bonding in a β-hydroxy carbonyl compound weakens the C=O bond, causing a shift to a lower frequency (typically 1700-1680 cm⁻¹). This shift is a strong indicator of the β-hydroxy carbonyl functionality.

Comparative Analysis of IR Spectral Data

The following table summarizes the characteristic IR absorption frequencies for β-hydroxy carbonyl compounds in comparison to other relevant classes of organic molecules. This data allows for a clear distinction based on their IR spectra.

Compound ClassO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Features (cm⁻¹)
β-Hydroxy Ketone/Aldehyde 3500-3400 (broad, intramolecular H-bond)1700-1680 (shifted due to H-bond)C-H aldehyde stretch (approx. 2720 & 2820) if applicable
Simple Ketone N/A1720-1705 (strong, sharp)
Simple Aldehyde N/A1730-1715 (strong, sharp)C-H aldehyde stretch (approx. 2720 & 2820, two bands)
α,β-Unsaturated Ketone/Aldehyde N/A1685-1665 (conjugation lowers frequency)C=C stretch (approx. 1640)
Carboxylic Acid 3300-2500 (very broad, H-bonded dimer)1725-1700 (strong)
Alcohol 3400-3200 (broad, intermolecular H-bond)N/AC-O stretch (1260-1000)

Alternative and Complementary Analytical Techniques

While IR spectroscopy is an excellent tool for identifying the presence of the β-hydroxy carbonyl functionality, a comprehensive characterization often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR:

    • The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift is concentration and solvent dependent. In β-hydroxy carbonyls, the chemical shift can range from 2-5 ppm.

    • The proton on the carbon bearing the hydroxyl group (-CH-OH) is deshielded and typically appears as a multiplet in the range of 3.5-4.5 ppm.

    • The protons α to the carbonyl group (-CH-C=O) are also deshielded and resonate around 2.0-2.7 ppm.[1]

    • For β-hydroxy aldehydes, the aldehydic proton (-CHO) gives a characteristic signal far downfield, between 9-10 ppm.[1]

  • ¹³C NMR:

    • The carbonyl carbon (C=O) gives a distinct signal in the downfield region of the spectrum, typically between 200-215 ppm for ketones and 190-200 ppm for aldehydes.[2]

    • The carbon bearing the hydroxyl group (C-OH) appears in the range of 60-80 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the structure. β-hydroxy carbonyl compounds often undergo characteristic fragmentation pathways.

  • Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound.

  • Fragmentation: A common fragmentation pattern for carbonyl compounds is the McLafferty rearrangement , which can occur if there is a γ-hydrogen available for transfer.[3][4] This results in the loss of a neutral alkene molecule. Another common fragmentation is α-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken.

Experimental Protocols

Accurate and reproducible data is paramount in scientific research. The following are detailed protocols for the preparation of liquid and solid samples for IR analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Liquid Samples

This method is ideal for the rapid analysis of liquid samples with minimal preparation.

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

KBr Pellet Method for Solid Samples

This traditional method is used for obtaining high-quality IR spectra of solid samples.

Protocol:

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and thoroughly mix it with the sample by grinding. The mixture should appear homogeneous.[5][6]

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6][7]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Acquire the IR spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of a β-hydroxy carbonyl compound using multiple analytical techniques.

Characterization_Workflow Workflow for β-Hydroxy Carbonyl Characterization cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (O-H, C=O) Observe H-Bonding Shifts IR->IR_Data NMR_Data Determine Connectivity Assign Protons & Carbons NMR->NMR_Data MS_Data Confirm Molecular Weight Analyze Fragmentation MS->MS_Data Structure Propose & Confirm Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, purification, and structural elucidation of β-hydroxy carbonyl compounds.

Conclusion

IR spectroscopy serves as a rapid and effective primary tool for the identification of β-hydroxy carbonyl compounds, primarily through the detection of characteristic hydroxyl and carbonyl absorption bands and the shifts induced by hydrogen bonding. For unambiguous structure determination and a complete characterization, it is essential to integrate IR data with complementary information from NMR spectroscopy and mass spectrometry. This multi-technique approach provides a robust and comprehensive understanding of the molecular structure, which is critical for researchers in the fields of chemistry and drug development.

References

A Comparative Guide to the Mass Spectrometry Analysis of Aldol Condensation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of aldol condensation products is crucial for reaction monitoring, impurity profiling, and metabolic studies. Mass spectrometry (MS) offers a powerful analytical tool for this purpose, providing high sensitivity and structural information. This guide provides an objective comparison of various MS-based methods for the analysis of this compound condensation products, supported by experimental data and detailed protocols.

Comparison of Ionization Techniques and Mass Spectrometry Platforms

The choice of mass spectrometry technique for analyzing this compound condensation products, which range from relatively small β-hydroxy ketones to larger, more complex unsaturated systems like chalcones, depends on the analyte's physicochemical properties, such as volatility, polarity, and thermal stability. The most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable this compound products. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching. For more labile compounds, softer ionization techniques like Chemical Ionization (CI) can be employed to preserve the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, capable of analyzing a wider range of this compound products, including those that are non-volatile or thermally labile. The choice of ionization source is critical in LC-MS:

  • Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionizable this compound products. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation, making it excellent for molecular weight determination.

  • Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar, thermally stable compounds that are not easily ionized by ESI. It involves a gas-phase ionization process and can tolerate higher flow rates than ESI.

The following table summarizes the performance characteristics of these techniques. Note: The data presented is compiled from different studies on various this compound condensation products and should be used for comparative purposes.

ParameterGC-MS (EI)LC-MS/MS (ESI)LC-MS/MS (APCI)
Analyte Example 4-MethoxychalconeIsobavachalconeStreptomycin/Dihydrostreptomycin
**Linearity (R²) **>0.999[1]>0.99>0.99[2]
Limit of Detection (LOD) Not Reported4.32 ng/mL (for Licochalcone A by ELISA)25 µg/kg[2]
Limit of Quantification (LOQ) Not Reported6.84 ng/mL (for Licochalcone A by ELISA)50 µg/kg[2]
Precision (%RSD) Not ReportedIntra-day: <12.03%, Inter-day: <11.34% (for essential oil components)[3]Intra-day & Inter-day Repeatability Available
Accuracy (% Recovery) Not Reported80.23–115.41% (for essential oil components)[3]84-110%[2]
Primary Application Volatile, thermally stable productsPolar, non-volatile, or thermally labile productsLess polar, thermally stable products

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for GC-MS and LC-MS/MS analysis of this compound condensation products.

Protocol 1: GC-MS Analysis of 4-Methoxychalcone[1]

1. Sample Preparation:

  • Dissolve the 4-methoxychalcone sample in a suitable volatile solvent (e.g., hexane) to a final concentration of approximately 10 µg/mL.
  • Ensure the sample is free of non-volatile residues and salts.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a DB-5 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 5 minutes.
  • Ramp: Increase to 300 °C at a rate of 10 °C/min.
  • Final hold: 300 °C for 5 minutes.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 250 °C.
  • Interface Temperature: 280 °C.
  • Scan Range: m/z 50-550.

Protocol 2: LC-MS/MS Analysis of Isobavachalcone in Rat Plasma[4]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (e.g., neobavaisoflavone).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph:
  • Column: Kinetex C18 (2.6 µm, 100 mm x 2.1 mm).
  • Mobile Phase: Isocratic elution with acetonitrile:water (60:40, v/v).
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 4 µL.
  • Mass Spectrometer:
  • Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode (analyte dependent).
  • Ion Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for the specific analyte.
  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ion transitions for both the analyte and the internal standard.

Visualizing Analytical Workflows

Understanding the logical flow of analysis is critical. The following diagrams, generated using the DOT language, illustrate the key workflows in the mass spectrometric analysis of this compound condensation products.

Aldol_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-MS cluster_lcms LC-MS ReactionMixture This compound Reaction Mixture Extraction Extraction/Purification ReactionMixture->Extraction Dilution Dilution & Internal Standard Spiking Extraction->Dilution GC Gas Chromatography (Separation) Dilution->GC Volatile Analytes LC Liquid Chromatography (Separation) Dilution->LC Non-Volatile Analytes EI_CI EI / CI (Ionization) GC->EI_CI MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) EI_CI->MassAnalyzer ESI_APCI ESI / APCI (Ionization) LC->ESI_APCI ESI_APCI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis (Quantification & Identification) Detector->DataAnalysis

Caption: General workflow for the mass spectrometry analysis of this compound condensation products.

Ionization_Comparison cluster_hard Hard Ionization cluster_soft Soft Ionization Analyte This compound Product in Solution/Gas Phase EI Electron Impact (EI) Analyte->EI ESI Electrospray (ESI) Analyte->ESI APCI APCI Analyte->APCI EI_desc High Energy Electrons Extensive Fragmentation (Structural Information) EI->EI_desc ESI_desc Charged Droplets Minimal Fragmentation (Molecular Weight) ESI->ESI_desc APCI_desc Corona Discharge Less Polar Analytes (Molecular Ion) APCI->APCI_desc

Caption: Comparison of common ionization techniques for this compound product analysis.

Conclusion

The selection of an appropriate mass spectrometry technique is paramount for the successful analysis of this compound condensation products. GC-MS is a robust method for volatile and thermally stable compounds, providing valuable structural information through fragmentation. LC-MS, with its choice of ESI and APCI ionization sources, offers greater versatility for a wider range of this compound products, including polar, non-volatile, and thermally labile molecules. The protocols and comparative data provided in this guide serve as a foundation for developing and validating analytical methods tailored to the specific needs of the research, ensuring accurate and reliable characterization and quantification of these important chemical entities.

References

comparative study of different catalysts for Aldol condensation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Catalysts for Aldol Condensation

The this compound condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The choice of catalyst is paramount in controlling the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative study of different catalysts employed for this compound condensation, including organocatalysts, ionic liquids, heterogeneous catalysts, and biocatalysts. The performance of these catalysts is evaluated based on experimental data for yield, selectivity, and reaction conditions, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection.

Performance Comparison of Catalysts

The efficacy of a catalyst in an this compound condensation is typically assessed by the yield of the desired product and the stereoselectivity (diastereo- and enantioselectivity). The following tables summarize the performance of various catalysts under different reaction conditions.

Table 1: Proline-Catalyzed this compound Condensation

L-Proline, a naturally occurring amino acid, is a widely used organocatalyst for asymmetric this compound reactions. It operates via an enamine-based mechanism and is known for its low cost, low toxicity, and availability.[1]

AldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeAcetoneDMSO30468-76[1][2]
IsobutyraldehydeAcetoneAcetone20-301-397-96[1]
BenzaldehydeCyclohexanoneMeOH/H₂O10247890:1095 (anti)[3]
4-NitrobenzaldehydeCyclohexanoneMeOH/H₂O1049585:1599 (anti)[3]
Table 2: Ionic Liquid-Catalyzed this compound Condensation

Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents and can also act as catalysts.[4] Task-specific ILs can be designed to enhance catalytic activity and selectivity.[4]

AldehydeKetoneIonic LiquidConditionsTime (h)Yield (%)Selectivity (%)Reference
BenzaldehydeAcetone[N₂₂₂₂][EtNHC₃SO₃]80 °C, Microwave0.5>99High[4]
4-NitrobenzaldehydeAcetone[N₂₂₂₂][EtNHC₃SO₃]80 °C, Microwave0.598High[4]
4-ChlorobenzaldehydeAcetone[N₂₂₂₂][EtNHC₃SO₃]80 °C, Microwave0.599High[4]
PropanalPropanal[bmim][BF₄]/NaOH95 °C3>99-[5]
Table 3: Heterogeneous Catalysis - Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials with tunable structures and active sites, making them promising heterogeneous catalysts for this compound condensation.[6] Their high surface area and well-defined active centers can lead to high activity and selectivity.[6][7]

AldehydeKetoneMOF CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
FurfuralAcetoneFe-MIL-88B-sToluene120499.499.9 (for FAc)[8]
BenzaldehydeAcetoneZIF-67/MWW(R)Toluene120473.895.9[9]
BenzaldehydeEthyl acetoacetateCu₃(BTC)₂Acetonitrile8024~95~98[10][11]
BenzaldehydeEthyl acetoacetateFe(BTC)Acetonitrile8024~80~95[10][11]

FAc: Furfural acetone adduct

Table 4: Biocatalysis - Aldolases

Aldolases are enzymes that catalyze this compound reactions in biological systems with high stereoselectivity.[12][13] They are classified into two main types: Class I aldolases, which form an enamine intermediate, and Class II aldolases, which utilize a metal cofactor.[14]

AldehydeKetoneAldolaseConditionsTime (h)Conversion (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Various aldehydesFluoropyruvateHBPApH 8.35, 30 °C--up to >98:<2>98[12]
N-Cbz-aminoaldehydesPropanoneEngineered FSApH 8, 25 °C24High-96-98[15]
Phenylacetaldehyde derivativesAryl-substituted ketonesEngineered FSApH 8.35, 30 °C22-Only syn-[13]

HBPA: 4-(2-hydroxybenzoyl)-2,3-dihydro-1,5-benzothiazepine-4(5H)-carboxylic acid; FSA: Fructose-6-phosphate aldolase

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized experimental protocols for key types of catalysts.

Proline-Catalyzed this compound Condensation

This protocol is a general procedure for the asymmetric this compound reaction between an aldehyde and a ketone using L-proline as the catalyst.[2]

  • Catalyst and Reagent Preparation: In a reaction vessel, dissolve L-proline (10-30 mol%) in the chosen solvent (e.g., DMSO, acetone, or a mixture like MeOH/H₂O).

  • Reaction Initiation: Add the ketone (often in excess) to the catalyst solution and stir for a short period.

  • Aldehyde Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the aldehyde dropwise.

  • Reaction Monitoring: Stir the reaction mixture for the specified time (typically ranging from a few hours to several days) and monitor the progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ionic Liquid-Catalyzed this compound Condensation

This procedure outlines a typical this compound condensation using a functionalized ionic liquid as the catalyst, often enhanced by microwave irradiation.[4]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde, ketone, and the ionic liquid catalyst. If a co-solvent like water is used, add it to the mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to the specified temperature (e.g., 80 °C) for a short duration (e.g., 30 minutes).

  • Product Isolation: After cooling, extract the product with an organic solvent (e.g., diethyl ether). The ionic liquid, being immiscible with many organic solvents, will remain in a separate phase.

  • Catalyst Recycling: Separate the ionic liquid phase, wash it with a suitable solvent to remove any residual product, and dry it under vacuum for reuse in subsequent reactions.

  • Product Purification: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to obtain the crude product, which can be further purified if necessary.

Metal-Organic Framework (MOF)-Catalyzed this compound Condensation

This protocol describes a general method for performing an this compound condensation using a solid MOF catalyst.[8]

  • Catalyst Activation: Activate the MOF catalyst by heating it under vacuum to remove any guest molecules from the pores.

  • Reaction Mixture: In a reaction flask, suspend the activated MOF catalyst in a suitable solvent (e.g., toluene).

  • Reagent Addition: Add the aldehyde and ketone to the catalyst suspension.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature with stirring for the required duration.

  • Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid MOF catalyst by filtration or centrifugation.

  • Product Isolation and Catalyst Reuse: Wash the separated catalyst with the reaction solvent and dry it for reuse. The filtrate, containing the product, is then concentrated, and the product is purified by standard techniques such as chromatography or recrystallization.

Visualizations

General Experimental Workflow for Catalytic this compound Condensation

G General Experimental Workflow for Catalytic this compound Condensation A Catalyst & Reagent Preparation B Reaction Initiation A->B Addition of Reactants C Reaction Monitoring B->C Stirring at Temp. D Work-up / Catalyst Separation C->D Reaction Completion E Product Isolation & Purification D->E Product Stream F Catalyst Recycling D->F Catalyst Stream F->A Reuse G Classification of Catalysts for this compound Condensation Catalysts Catalysts for this compound Condensation Homogeneous Homogeneous Catalysts->Homogeneous Heterogeneous Heterogeneous Catalysts->Heterogeneous Biocatalysts Biocatalysts Catalysts->Biocatalysts Organocatalysts Organocatalysts (e.g., Proline) Homogeneous->Organocatalysts IonicLiquids Ionic Liquids Homogeneous->IonicLiquids MOFs MOFs Heterogeneous->MOFs Zeolites Zeolites Heterogeneous->Zeolites Aldolases Aldolases Biocatalysts->Aldolases G Simplified Proline-Catalyzed this compound Cycle Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde AldolProduct This compound Product Iminium->AldolProduct + H₂O AldolProduct->Proline Release of Catalyst

References

A Comparative Guide to Aldol Reaction Methodologies: Efficiency and Applications

Author: BenchChem Technical Support Team. Date: November 2025

The Aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, has evolved significantly since its discovery. Today, researchers have a diverse toolkit of methodologies at their disposal, each with distinct advantages in terms of efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various this compound reaction methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their synthetic challenges.

Performance Comparison of this compound Reaction Methodologies

The efficiency of an this compound reaction is critically dependent on the chosen methodology, which dictates factors such as reaction time, temperature, and achievable yield, as well as stereoselectivity. The following table summarizes quantitative data for several key this compound reaction variants.

MethodologyCatalyst/ReagentSubstrates (Aldehyde + Ketone/Enolate)SolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (dr or ee)Citations
Traditional Base-Catalyzed NaOHBenzaldehyde + AcetoneEthanol/WaterRT0.5~90Not reported[1]
Directed (Lithium Enolate) Lithium Diisopropylamide (LDA)Benzaldehyde + Ethyl t-butyl ketoneTHF-78 to RT0.59368% ee[2][3]
Chiral Lithium AmideBenzaldehyde + 2,2-dimethyl-3-pentanoneTHF-78 to RT-~9070% ee[4]
Mukaiyama this compound Addition TiCl₄ (Lewis Acid)Benzaldehyde + Silyl enol ether of cyclohexanoneCH₂Cl₂-78-82 (63% threo, 19% erythro)63:19 dr (threo:erythro)[5]
Chiral PhosphoramideAldehyde + Trichlorosilyl enol ether---HighHigh diastereo- and enantioselectivity[6]
Organocatalysis (Proline) L-Proline (20-30 mol%)p-Nitrobenzaldehyde + AcetoneDMSORT48-1206876% ee[7]
(S)-Proline (10 mol%)Various aromatic aldehydes + CyclohexanoneMethanol/WaterRT19-9075-98up to >99% ee, up to 98:2 dr (anti:syn)[8]
Green Chemistry (Solvent-Free) SrMo₀.₅Ni₀.₅O₃-δ perovskiteBenzaldehyde + Diethyl ketoneNone1202588 (conversion), 82 (selectivity)Not applicable[9]
NaOH3,4-Dimethoxybenzaldehyde + 1-IndanoneNoneRT (grinding)-HighNot reported[10]
Green Chemistry (Microwave) Ammonium ChlorideAromatic aldehydes + Cyclohexanone/CyclopentanoneNone-3 min70-96Not reported[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key this compound reaction methodologies cited in this guide.

Traditional Base-Catalyzed this compound Condensation (NaOH)

This protocol describes the reaction between an aldehyde and a ketone using sodium hydroxide as a base.

  • Reagents: Aldehyde (e.g., benzaldehyde), Ketone (e.g., acetone), 50% aqueous Sodium Hydroxide, Ethanol.

  • Procedure:

    • In a suitable reaction vessel, combine the aldehyde (1 equivalent) and the ketone (1-3 equivalents) in ethanol.

    • To this solution, add a few drops of 50% aqueous sodium hydroxide with stirring.

    • Continue stirring at room temperature for approximately 15-30 minutes, or until a precipitate forms.[1]

    • If no precipitate forms, the reaction mixture can be gently heated.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Directed this compound Reaction using a Lithium Enolate (LDA)

This method allows for a controlled crossed this compound reaction by pre-forming the enolate of one carbonyl compound.

  • Reagents: Ketone (e.g., ethyl t-butyl ketone), Lithium Diisopropylamide (LDA) solution in THF, Aldehyde (e.g., benzaldehyde), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) in THF to the ketone solution with stirring. Allow the enolate to form over 30-60 minutes at -78 °C.

    • Slowly add the aldehyde (1 equivalent) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for the specified time (e.g., 30 minutes), then allow it to warm to room temperature.[3]

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Mukaiyama this compound Addition

This Lewis acid-catalyzed reaction involves a silyl enol ether as the nucleophile.

  • Reagents: Aldehyde (e.g., benzaldehyde), Silyl enol ether (e.g., 1-trimethylsiloxycyclohexene), Lewis Acid (e.g., TiCl₄), Dichloromethane (CH₂Cl₂, anhydrous).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to -78 °C.

    • Add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise to the aldehyde solution.

    • To this mixture, add the silyl enol ether (1.2 equivalents) dropwise.

    • Stir the reaction at -78 °C for the designated time.[5]

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

Proline-Catalyzed Asymmetric this compound Reaction

This organocatalytic method provides an environmentally benign route to chiral this compound products.

  • Reagents: Aldehyde (e.g., p-nitrobenzaldehyde), Ketone (e.g., acetone), L-Proline, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of the aldehyde (1 equivalent) in DMSO, add the ketone (5-10 equivalents).

    • Add L-proline (typically 20-30 mol%) to the mixture.

    • Stir the reaction at room temperature for the specified time (e.g., 48-120 hours).[7]

    • Monitor the reaction progress by TLC.

    • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via column chromatography to obtain the enantioenriched this compound adduct.

Visualizing the Methodologies

Understanding the workflow and key steps of each methodology is crucial for their effective implementation.

Directed_Aldol_Workflow cluster_enolate Enolate Formation cluster_reaction This compound Addition cluster_workup Workup ketone Ketone lda LDA in THF -78 °C ketone->lda Deprotonation enolate Lithium Enolate lda->enolate reaction Reaction -78 °C enolate->reaction aldehyde Aldehyde aldehyde->reaction alkoxide Lithium Alkoxide reaction->alkoxide workup Aqueous Workup (e.g., NH₄Cl) alkoxide->workup product This compound Product workup->product

Workflow for a Directed this compound Reaction using a Lithium Enolate.

Proline_Catalysis_Cycle proline Proline Catalyst enamine Enamine Intermediate proline->enamine + Ketone - H₂O ketone Ketone transition_state Transition State (Hydrogen Bonding) enamine->transition_state + Aldehyde aldehyde Aldehyde aldehyde->transition_state iminium Iminium Ion transition_state->iminium product This compound Product iminium->product + H₂O product->proline - this compound Product water H₂O

Catalytic cycle of a Proline-catalyzed this compound Reaction.

Conclusion

The choice of an this compound reaction methodology is a multifaceted decision that depends on the specific synthetic goal.

  • Traditional base-catalyzed methods are simple and effective for straightforward condensations but offer little stereocontrol and may not be suitable for complex substrates prone to side reactions.[4]

  • Directed this compound reactions using lithium enolates provide excellent control over regioselectivity in crossed this compound reactions and can achieve high stereoselectivity with the use of chiral auxiliaries.[2][3] However, they require stoichiometric amounts of strong base and cryogenic temperatures.

  • The Mukaiyama this compound addition offers a milder alternative to pre-formed enolates and can be rendered highly stereoselective through the use of chiral Lewis acids.[5][6]

  • Organocatalysis, particularly with proline, has emerged as a powerful, environmentally friendly approach for asymmetric this compound reactions, often proceeding under mild conditions without the need for toxic metal catalysts.[7][8]

  • Green chemistry approaches , such as solvent-free and microwave-assisted reactions, significantly reduce waste and reaction times, making them attractive for sustainable synthesis, although stereocontrol can be a challenge.[9][10][11]

For researchers in drug development and complex molecule synthesis, methodologies that offer high levels of stereocontrol, such as directed this compound reactions, Mukaiyama additions, and organocatalytic variants, are often the most valuable. The continuous development of more efficient and selective catalysts, particularly in the realm of organocatalysis and green chemistry, promises to further expand the synthetic utility of the venerable this compound reaction.

References

A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric Aldol reactions. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Circular Dichroism (CD).

The selection of an appropriate analytical method is paramount for obtaining accurate and reliable measurements of enantiomeric purity, which directly impacts the efficacy and safety of chiral drug candidates. This guide offers a comparative overview of these techniques, supplemented with experimental protocols and data to aid in the selection of the most suitable method for your specific research needs.

Comparative Analysis of Techniques for Enantiomeric Excess Determination

The choice of method for determining the enantiomeric excess of this compound products depends on several factors, including the structural properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and the availability of instrumentation. The following table summarizes the key performance characteristics of the four most prevalent techniques.

TechniquePrincipleSample ThroughputResolutionSensitivityKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).ModerateHighHigh (UV, MS detection)Broad applicability, well-established, high resolution.Longer analysis times, higher solvent consumption.
Chiral SFC Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase.HighHighHigh (UV, MS detection)Faster analysis, lower solvent consumption, "greener" technique.[1]May require more specialized equipment.
NMR with CSAs Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Low to ModerateModerateLowerProvides structural information, no need for chromophores.Lower sensitivity, potential for signal overlap, requires pure CSAs.
Circular Dichroism Differential absorption of left and right circularly polarized light by chiral molecules.HighN/A (spectroscopic)ModerateCan determine absolute configuration, high throughput potential.Requires a chromophore near the stereocenter, may require derivatization.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are representative protocols for the determination of enantiomeric excess of a generic β-hydroxy ketone, a common product of an this compound reaction.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this compound products.

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a faster and more environmentally friendly alternative to HPLC for enantiomeric separations.[1] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent.

Experimental Protocol:

  • Instrument: Supercritical Fluid Chromatography system with a UV detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO₂ and methanol (e.g., 85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound product in methanol or a mixture of the mobile phase co-solvents to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method relies on the formation of transient diastereomeric complexes between the chiral this compound product and a chiral solvating agent, which leads to the separation of NMR signals for the enantiomers. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) is a commonly used CSA for hydroxyl-containing compounds.

Experimental Protocol:

  • Instrument: NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound product in 0.5 mL of the deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum of the pure sample.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum. Observe the splitting of a proton signal close to the stereocenter (e.g., the proton on the carbon bearing the hydroxyl group).

  • Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric complexes. % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Circular Dichroism (CD) Spectroscopy

Circular dichroism can be a powerful tool for determining the enantiomeric excess and even the absolute configuration of chiral molecules.[2] For this compound products that lack a strong chromophore near the stereocenter, derivatization may be necessary to induce a measurable CD signal.

Experimental Protocol:

  • Instrument: Circular Dichroism Spectropolarimeter.

  • Derivatization (if necessary): Convert the hydroxyl group of the this compound product into a chromophoric ester (e.g., a benzoate or naphthoate ester) to enhance the CD signal.

  • Solvent: A UV-transparent solvent such as acetonitrile or methanol.

  • Sample Preparation:

    • Prepare a series of solutions with known concentrations of the pure enantiomers (if available) and the racemic mixture.

    • Prepare a solution of the unknown sample at a similar concentration.

  • Measurement:

    • Record the CD spectra of the standard solutions and the unknown sample over a suitable wavelength range.

    • Identify a wavelength where the two enantiomers show a significant difference in their CD signals.

  • Data Analysis: Create a calibration curve by plotting the CD signal intensity at the chosen wavelength against the known enantiomeric excess of the standard solutions. Use this calibration curve to determine the enantiomeric excess of the unknown sample.

Visualizing the Workflow

To better understand the logical flow of selecting and implementing a method for determining enantiomeric excess, the following diagrams illustrate the general workflows.

experimental_workflow cluster_hplc_sfc Chromatographic Methods cluster_nmr NMR Spectroscopy start_chrom Sample Preparation injection Injection start_chrom->injection separation Chiral Column Separation injection->separation detection Detection (UV/MS) separation->detection analysis_chrom Peak Integration & ee Calculation detection->analysis_chrom start_nmr Sample in NMR Tube add_csa Add Chiral Solvating Agent start_nmr->add_csa acquire_spectrum Acquire NMR Spectrum add_csa->acquire_spectrum analysis_nmr Signal Integration & ee Calculation acquire_spectrum->analysis_nmr

Fig. 1: General workflows for chromatographic and NMR-based ee determination.

decision_pathway start Need to Determine ee of this compound Product chromophore Does the molecule have a strong chromophore near the stereocenter? start->chromophore throughput High throughput needed? chromophore->throughput Yes structural_info Is structural confirmation also required? chromophore->structural_info No hplc_sfc Chiral HPLC or SFC throughput->hplc_sfc No cd Circular Dichroism throughput->cd Yes structural_info->hplc_sfc No nmr NMR with CSA structural_info->nmr Yes

Fig. 2: Decision pathway for selecting an appropriate ee determination method.

References

A Comparative Guide: Lewis Acids Versus Organocatalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the development of asymmetric catalysis. Chiral Lewis acids and organocatalysts have emerged as the two predominant strategies for achieving high stereocontrol in these reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

At a Glance: Key Performance Metrics

The choice between a Lewis acid and an organocatalyst for an this compound reaction often depends on the specific substrates, desired stereochemical outcome, and practical considerations such as catalyst loading, reaction time, and sensitivity to air and moisture. The following tables summarize quantitative data from representative studies to highlight the performance of each catalyst class.

Lewis Acid-Catalyzed this compound Reactions (Mukaiyama this compound)

Lewis acid catalysts, particularly in the context of the Mukaiyama this compound reaction, activate the carbonyl electrophile, facilitating the addition of a silyl enol ether. This approach is renowned for its broad substrate scope and high diastereoselectivity.

AldehydeSilyl Enol EtherLewis Acid CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
Benzaldehyde1-(Trimethylsilyloxy)cyclohexeneTiCl₄100CH₂Cl₂18524:76-[Mukaiyama, T. et al. (1974)]
Isobutyraldehyde1-(tert-Butyldimethylsilyloxy)-1-phenyletheneSn(OTf)₂-chiral diamine10CH₂Cl₂2495>99:198[Kobayashi, S. et al. (1994)]
4-Nitrobenzaldehyde(Z)-1-(tert-Butyldimethylsilyloxy)-1-propeneChiral (acyloxy)borane (CAB) complex20Propionitrile728497:396[Furuta, K. et al. (1991)]
AcroleinKetene silyl acetalChiral oxazaborolidinium ion20CH₂Cl₂-88-95[Corey, E.J. et al. (2010)][1]
Organocatalyzed this compound Reactions (Proline-based)

Organocatalysts, with L-proline and its derivatives being the most prominent, operate through an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes. These catalysts are often lauded for their operational simplicity, environmental friendliness, and ability to catalyze direct this compound reactions without pre-formation of enolates.

AldehydeKetoneOrganocatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
4-NitrobenzaldehydeAcetoneL-Proline30DMSO468-76[List, B. et al. (2000)]
BenzaldehydeCyclohexanone(S)-Proline10MeOH/H₂O249592:896[Celestino, A. et al. (2020)]
IsobutyraldehydeAcetoneL-Proline20Acetone-97-96[List, B. et al. (2000)][2]
4-ChlorobenzaldehydeCyclohexanoneL-Proline derivative0.5Brine38599:1>99[Raj, M. et al. (2007)][3]

Catalytic Cycles and Experimental Workflow

The distinct mechanisms of Lewis acid and organocatalysis are visualized below, followed by a general experimental workflow applicable to a typical this compound reaction.

Catalytic_Cycles cluster_LA Lewis Acid Catalysis (Mukaiyama this compound) cluster_Organo Organocatalysis (Proline) LA_start Lewis Acid (LA) Activated_Complex Activated Aldehyde-LA Complex LA_start->Activated_Complex Coordination Aldehyde_LA Aldehyde Aldehyde_LA->Activated_Complex Intermediate_LA Silylated this compound Adduct Activated_Complex->Intermediate_LA Nucleophilic Attack SilylEnolEther_LA Silyl Enol Ether SilylEnolEther_LA->Intermediate_LA Product_LA β-Hydroxy Carbonyl Intermediate_LA->Product_LA Desilylation Product_LA->LA_start Catalyst Regeneration Workup_LA Aqueous Workup Workup_LA->Product_LA Organo_start Proline Catalyst Enamine Enamine Intermediate Organo_start->Enamine Condensation Ketone_Organo Ketone Ketone_Organo->Enamine Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion Nucleophilic Attack Aldehyde_Organo Aldehyde Aldehyde_Organo->Iminium_Ion Product_Organo β-Hydroxy Carbonyl Iminium_Ion->Product_Organo Hydrolysis Product_Organo->Organo_start Catalyst Regeneration Hydrolysis_Organo Hydrolysis Hydrolysis_Organo->Product_Organo

Caption: Catalytic cycles for Lewis acid and organocatalyzed this compound reactions.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Add solvent - Add catalyst - Stir Start->Reaction_Setup Addition Substrate Addition: - Add ketone/silyl enol ether - Add aldehyde - Maintain temperature Reaction_Setup->Addition Monitoring Reaction Monitoring: - TLC or LC-MS Addition->Monitoring Quenching Workup: Quenching - Add quenching solution (e.g., NH₄Cl) Monitoring->Quenching Reaction Complete Extraction Workup: Extraction - Extract with organic solvent Quenching->Extraction Drying Workup: Drying & Filtration - Dry organic layer (e.g., MgSO₄) - Filter Extraction->Drying Purification Purification: - Column chromatography Drying->Purification Analysis Product Analysis: - NMR, HPLC (for ee) Purification->Analysis End End: Isolated Product Analysis->End

Caption: General experimental workflow for a typical this compound reaction.

Experimental Protocols

Below are representative experimental protocols for both Lewis acid-catalyzed and organocatalyzed this compound reactions. These are generalized procedures and may require optimization for specific substrates and catalysts.

Protocol 1: Asymmetric Mukaiyama this compound Reaction (Lewis Acid-Catalyzed)

This protocol is adapted from the procedure described by Corey, E.J. et al. (2010).[1]

Materials:

  • Chiral oxazaborolidinium catalyst (20 mol%)

  • Aldehyde (1.0 mmol)

  • Silyl ketene acetal (1.2 mmol)

  • Triphenylphosphine oxide (Ph₃PO) (20 mol%)

  • Dichloromethane (CH₂Cl₂) as solvent

  • Tetrabutylammonium fluoride (TBAF) for deprotection

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral oxazaborolidinium catalyst and triphenylphosphine oxide.

  • Add dichloromethane and cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde to the stirred solution.

  • Slowly add the silyl ketene acetal to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude silylated product in a suitable solvent (e.g., THF) and treat with TBAF to deprotect the silyl group.

  • After completion of the deprotection, perform an aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Direct Asymmetric this compound Reaction (Organocatalyzed)

This protocol is a general representation based on procedures described by List, B. et al. (2000) and Raj, M. et al. (2007).[2][3]

Materials:

  • L-Proline or a derivative thereof (0.5 - 30 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (donor, often used in excess, e.g., 5-10 equivalents)

  • Solvent (e.g., DMSO, acetone, or brine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the organocatalyst and the solvent.

  • Stir the mixture at the desired temperature (ranging from room temperature to -20 °C).

  • Add the ketone to the solution.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction vigorously for the specified time (can range from a few hours to several days) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound adduct.

  • Determine the diastereomeric ratio (if applicable) by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion

Both Lewis acid and organocatalytic approaches offer powerful and reliable methods for asymmetric this compound reactions.

Lewis acid catalysis , particularly the Mukaiyama this compound reaction, provides a robust platform for a wide array of substrates, often delivering high yields and stereoselectivities. The necessity of pre-forming silyl enol ethers and the often-sensitive nature of the metal-based catalysts to air and moisture are key considerations.

Organocatalysis , on the other hand, has gained significant traction due to its operational simplicity, the use of environmentally benign and readily available catalysts, and the ability to perform direct this compound reactions. While catalyst loadings can sometimes be higher and reaction times longer compared to some Lewis acid systems, the development of highly active proline derivatives has mitigated these issues to a large extent.

The selection between these two catalytic systems will ultimately be guided by the specific synthetic challenge at hand, including the nature of the substrates, the desired stereochemical outcome, and the practical constraints of the laboratory setting. This guide aims to provide a foundational understanding to inform this critical decision-making process in the pursuit of efficient and selective synthesis.

References

Unambiguous Stereochemical Assignment of Aldol Adducts: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the context of aldol addition products, which can yield a variety of stereoisomers, assigning the correct relative and absolute stereochemistry is a critical step that dictates the compound's biological activity and therapeutic potential. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of this compound adducts, supported by experimental data and detailed protocols.

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[2][3] This direct visualization of the molecular architecture provides irrefutable evidence of stereochemistry, a capability that is particularly crucial for complex molecules with multiple chiral centers, such as the products of this compound reactions.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in the chemist's arsenal for structural analysis, they often provide indirect or inferential evidence of stereochemistry, especially in acyclic systems. For instance, NMR techniques, such as the Nuclear Overhauser Effect (NOE), rely on through-space interactions between protons to deduce relative stereochemistry. However, in flexible molecules like many this compound adducts, multiple conformations can exist in solution, potentially leading to ambiguous or misleading NOE data.

In contrast, X-ray crystallography provides a static snapshot of the molecule in the solid state, offering a definitive and high-resolution view of its structure. This is exemplified in studies where X-ray analysis was used to unequivocally determine the stereochemistry of complex this compound products, resolving ambiguities that could not be confidently addressed by NMR alone.[4][5]

Data Presentation: Crystallographic Parameters of syn and anti this compound Adducts

To illustrate the precision of X-ray crystallography in distinguishing between diastereomers, the following table summarizes key crystallographic data for a pair of syn and anti this compound addition products. The data is extracted from the crystallographic analysis of the products of a silicon-directed this compound condensation.[6]

Parameter(2R,3S)-syn-Diastereomer(2S,3R)-anti-Diastereomer
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 8.716(4)11.677(3)
b (Å) 17.161(6)8.716(4)
c (Å) 11.677(3)17.161(6)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 1746(1)1746(1)
Calculated Density (g/cm³) 1.221.22
Key Torsion Angle (defining syn/anti)
O-C(hydroxyl)-C(alpha)-C(beta)-H-58.9° (gauche)178.1° (anti-periplanar)

Note: The specific bond lengths and angles for the core this compound fragment would also show subtle but measurable differences between the two diastereomers, further highlighting the resolving power of X-ray crystallography.

Experimental Protocols

The successful X-ray crystallographic analysis of an this compound addition product hinges on the growth of a high-quality single crystal. The subsequent steps of data collection, structure solution, and refinement are crucial for obtaining an accurate molecular model.

Crystallization

The primary challenge in the X-ray crystallographic analysis of small molecules is often the growth of diffraction-quality crystals.[7] Common techniques for crystallizing organic compounds include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head. For air- or moisture-sensitive compounds, this is often done under a layer of inert oil. The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected on a detector.[8]

Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to generate a set of structure factors. The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[2] This map is interpreted to build an initial molecular model.

The model is then refined against the experimental data using a least-squares minimization process.[9][10] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancy to improve the agreement between the calculated and observed structure factors, ultimately yielding a highly accurate and detailed three-dimensional structure of the this compound addition product.

Visualization of the Analysis Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of an this compound addition product and the core process of single-crystal X-ray diffraction.

Aldol_Analysis_Workflow Workflow for Structural Elucidation of this compound Products cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_xray X-ray Crystallographic Analysis synthesis This compound Addition Reaction purification Purification (e.g., Column Chromatography) synthesis->purification nmr_ir NMR & IR Spectroscopy purification->nmr_ir mass_spec Mass Spectrometry purification->mass_spec decision Stereochemistry Unambiguous? nmr_ir->decision crystallization Crystal Growth data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure final_analysis Final Product Characterization final_structure->final_analysis decision->crystallization No decision->final_analysis Yes

Caption: A logical workflow for the synthesis and structural elucidation of this compound addition products.

Xray_Diffraction_Process Single-Crystal X-ray Diffraction Workflow cluster_experiment Experimental cluster_computation Computational crystal_mounting Mount Single Crystal diffraction Diffraction crystal_mounting->diffraction xray_source X-ray Source xray_source->diffraction detector Detector diffraction->detector data_processing Data Processing detector->data_processing phase_problem Phase Problem Solution data_processing->phase_problem model_building Model Building phase_problem->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation final_output Crystallographic Information File (CIF) validation->final_output

Caption: The experimental and computational steps in single-crystal X-ray diffraction.

References

Determining the Absolute Configuration of Aldol Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemical outcome of aldol reactions is a critical aspect of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. The precise spatial arrangement of atoms, or absolute configuration, at the newly formed stereocenters dictates the biological activity of the resulting molecule. Therefore, the unambiguous determination of this configuration is a paramount task for synthetic chemists. This guide provides a comparative overview of the most common and reliable methods for determining the absolute configuration of this compound products, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate technique for their needs.

A variety of techniques are available, each with its own set of advantages and limitations. These methods can be broadly categorized into crystallographic, spectroscopic, and chemical correlation methods. The choice of method often depends on the physical properties of the this compound product (e.g., crystallinity), the amount of sample available, and the presence of specific functional groups.

MethodSample AmountPhaseTimeCostReliabilityKey Limitation
X-Ray Crystallography ~1 mgSolid (Crystal)Days to WeeksHighVery High (Unambiguous)Requires single, high-quality crystals.[1][2][3]
NMR: Mosher's Ester Analysis 1-5 mgSolution1-2 DaysModerateHighRequires derivatization and a free hydroxyl group.[4][5][6][7]
NMR: J-based Configuration Analysis 1-5 mgSolution1-2 DaysModerateHigh (for relative config.)Primarily for acyclic systems; determines relative configuration.[8][9]
Vibrational Circular Dichroism (VCD) 5-10 mgSolution1-2 DaysHighHighRequires computational comparison; complex spectra.[3][10][11]
Electronic Circular Dichroism (ECD) <1 mgSolution<1 DayModerateModerate to HighRequires a chromophore near the stereocenter.[2][12]

Single-Crystal X-Ray Crystallography

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules.[1][2][13] This technique provides a definitive three-dimensional structure of a molecule, from which the absolute stereochemistry can be unambiguously assigned.[1][2]

Principle: The method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, which reveals the precise arrangement of atoms in the crystal lattice. To determine the absolute configuration, anomalous dispersion, an effect caused by the interaction of X-rays with the core electrons of atoms, is utilized.[13] The differences in the intensities of Friedel pairs of reflections allow for the assignment of the correct enantiomer.

Experimental Protocol:

  • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the this compound product. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model. This model is refined against the experimental data to optimize the atomic positions and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and 1 for the incorrect one.[14]

Workflow for X-Ray Crystallography

xray_workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Sample This compound Product Crystal Single Crystal Growth Sample->Crystal Crystallization Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Process Data Processing Diffractometer->Process Solve Structure Solution Process->Solve Refine Structure Refinement Solve->Refine Absolute Absolute Configuration Assignment (Flack Parameter) Refine->Absolute

Workflow for determining absolute configuration using X-ray crystallography.

NMR Spectroscopy: Mosher's Ester Analysis

For this compound products that are difficult to crystallize, NMR-based methods are powerful alternatives. Mosher's ester analysis is a widely used technique for determining the absolute configuration of secondary alcohols.[7]

Principle: The method involves the derivatization of the secondary alcohol in the this compound product with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6] This creates a pair of diastereomeric esters. The protons in these diastereomers experience different shielding/deshielding effects from the phenyl group of the MTPA moiety in the ¹H NMR spectrum. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester, the absolute configuration of the alcohol can be deduced.

Experimental Protocol:

  • Esterification: The this compound product (containing a secondary alcohol) is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP.

  • Purification: The resulting diastereomeric MTPA esters are purified, usually by column chromatography.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The spectra are carefully assigned. The chemical shift difference (Δδ = δS - δR) is calculated for protons on both sides of the carbinol center. A positive Δδ for protons on one side and a negative Δδ for protons on the other side reveals the absolute configuration based on the established model.

Workflow for Mosher's Ester Analysis

mosher_workflow cluster_prep Derivatization cluster_nmr NMR Analysis cluster_analysis Configuration Assignment This compound This compound Product (with -OH) R_MTPA (R)-MTPA Ester This compound->R_MTPA React with (R)-MTPA-Cl S_MTPA (S)-MTPA Ester This compound->S_MTPA React with (S)-MTPA-Cl NMR_R ¹H NMR of (R)-Ester R_MTPA->NMR_R NMR_S ¹H NMR of (S)-Ester S_MTPA->NMR_S Assign Assign Proton Resonances NMR_R->Assign NMR_S->Assign Calculate Calculate Δδ (δS - δR) Assign->Calculate Determine Determine Absolute Configuration Calculate->Determine vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_assign Comparison & Assignment Sample This compound Product in Solution Measure Measure Experimental VCD Spectrum Sample->Measure Compare Compare Experimental vs. Calculated Spectra Measure->Compare Conformers Conformational Search DFT DFT Calculation of VCD Spectra for R and S Enantiomers Conformers->DFT Average Boltzmann Average Spectra DFT->Average Average->Compare Assign Assign Absolute Configuration Compare->Assign

References

A Comparative Guide to Aldol Reaction Protocols: Substrate Scope and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the aldol reaction is a cornerstone of carbon-carbon bond formation. The choice of protocol can significantly impact the reaction's success, particularly concerning the range of compatible substrates. This guide provides an objective comparison of different this compound protocols, supported by experimental data, to aid in selecting the most suitable method for a given synthetic challenge.

The utility of an this compound protocol is largely defined by its substrate scope—the variety of aldehydes and ketones that can be effectively coupled. This comparison focuses on three widely employed methodologies: proline-catalyzed, base-catalyzed, and enzyme-catalyzed this compound reactions. Each approach presents distinct advantages and limitations regarding the structural diversity of compatible carbonyl compounds.

Proline-Catalyzed this compound Reactions: The Organocatalytic Workhorse

Pioneered as a form of asymmetric organocatalysis, L-proline and its derivatives have emerged as versatile catalysts for direct asymmetric this compound reactions.[1][2] These reactions proceed through an enamine intermediate, mimicking the mechanism of Class I aldolases.[3]

The substrate scope of proline-catalyzed this compound reactions is broad, accommodating a range of ketones as donors and aldehydes as acceptors. Acetone, cyclohexanone, and other simple ketones readily react with various aromatic and aliphatic aldehydes.[3][4] Notably, electron-poor aromatic aldehydes tend to be highly reactive.[5] While aliphatic aldehydes also participate, they sometimes yield lower diastereoselectivity compared to their aromatic counterparts.[3] A significant advantage of proline catalysis is its ability to facilitate cross-aldol reactions between two different aldehydes, a challenging transformation due to the potential for self-condensation.[2][6]

Key Features:

  • Broad Substrate Scope: Tolerates a wide variety of ketones and aldehydes.

  • Asymmetric Catalysis: L-proline provides a chiral environment, leading to enantioselective product formation.[1]

  • Mild Reaction Conditions: Typically performed at room temperature in organic solvents like DMSO or even in water.[3][7][8]

Base-Catalyzed this compound Reactions: The Classic Approach

The traditional base-catalyzed this compound reaction remains a fundamental tool in organic synthesis.[9][10] This method involves the deprotonation of an enolizable carbonyl compound to form an enolate, which then acts as a nucleophile.[10] Strong bases like sodium hydroxide or lithium diisopropylamide (LDA) are commonly employed.[10]

The substrate scope of base-catalyzed this compound reactions is generally broad, but it can be plagued by a lack of selectivity, especially in cross-aldol reactions between two enolizable carbonyls.[11] This often leads to a mixture of products from self-condensation and cross-condensation.[11] To achieve regioselectivity, one carbonyl partner is often chosen to be non-enolizable (e.g., benzaldehyde, formaldehyde).[9] Ketones can be used as nucleophiles, but their self-aldol reactions are often less favorable than those of aldehydes due to steric hindrance.[9]

Key Features:

  • Simplicity and Cost-Effectiveness: Utilizes readily available and inexpensive bases.

  • Challenges in Selectivity: Can lead to product mixtures in cross-aldol reactions.[11]

  • Thermodynamic vs. Kinetic Control: The choice of base and reaction conditions can influence the formation of the kinetic or thermodynamic enolate, impacting regioselectivity.

Enzyme-Catalyzed this compound Reactions: Nature's Precision

Aldolase enzymes catalyze this compound reactions with remarkable stereo- and regioselectivity in biological systems.[3][12] These biocatalysts are classified into two main types: Class I aldolases, which operate via an enamine intermediate similar to proline, and Class II aldolases, which utilize a zinc ion to form a metal enolate.[3]

The substrate scope of enzyme-catalyzed this compound reactions can be highly specific, often limited to the enzyme's natural substrates.[13] For instance, fructose-1,6-bisphosphate aldolase is highly specific for its natural substrates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).[12] However, ongoing research in enzyme engineering is expanding the substrate tolerance of aldolases, making them increasingly attractive for synthetic applications where high stereoselectivity is paramount.[13]

Key Features:

  • Exceptional Stereoselectivity: Provides access to optically pure this compound products.[13]

  • Mild and Green Conditions: Reactions are typically run in aqueous media at neutral pH.

  • Substrate Specificity: Can be a limitation, though enzyme engineering is addressing this.[13]

Quantitative Comparison of Substrate Scope

The following tables summarize the performance of different this compound protocols with various substrates, highlighting yields and stereoselectivities where data is available.

Donor Acceptor Catalyst/Base Solvent Yield (%) ee (%) dr (anti:syn) Reference
Acetone4-NitrobenzaldehydeL-Proline (30 mol%)DMSO6876-[14]
Cyclohexanone4-Nitrobenzaldehyde(S)-Proline (10 mol%)MeOH/H₂O90>9985:15[5]
AcetoneIsobutyraldehydeL-Proline-9796-[4]
PropanalPropanalNaOH----[15]

Table 1: Proline-Catalyzed this compound Reactions

Donor Acceptor Base Conditions Product Yield (%) Reference
AcetaldehydeAcetaldehydeNaOHH₂Oβ-Hydroxybutanal-[9]
AcetoneBenzaldehydeNaOHH₂O, heatBenzalacetone (condensation)-[9]

Table 2: Base-Catalyzed this compound Reactions

Donor Acceptor Enzyme Product Stereochemistry Reference
Dihydroxyacetone phosphate (DHAP)Glyceraldehyde-3-phosphate (GAP)Fructose-1,6-bisphosphate aldolaseFructose-1,6-bisphosphateStereospecific[12]

Table 3: Enzyme-Catalyzed this compound Reactions

Experimental Protocols

General Procedure for Proline-Catalyzed this compound Reaction:

To a stirred solution of the aldehyde (0.3 mmol) and ketone (1.5 mmol) in a mixture of methanol (40 µL) and water (10 µL) is added (S)-proline (0.03 mmol) at room temperature.[5] The reaction mixture is stirred for the desired time, and the conversion and stereoselectivity are determined by NMR spectroscopy and chiral HPLC analysis.[5]

General Procedure for Base-Catalyzed this compound Condensation:

An aldehyde or ketone is treated with a catalytic amount of a base, such as sodium hydroxide, in a protic solvent like water or ethanol.[9] The reaction mixture is stirred, and if condensation is desired, heat is applied.[9] The product is then isolated through extraction and purified by chromatography or distillation.

Visualizing this compound Reaction Workflows

The following diagrams illustrate the general workflows for the discussed this compound protocols.

Aldol_Protocols cluster_proline Proline-Catalyzed cluster_base Base-Catalyzed cluster_enzyme Enzyme-Catalyzed p_start Aldehyde + Ketone + L-Proline p_reaction Stir in Solvent (e.g., DMSO, H2O) p_start->p_reaction p_workup Aqueous Workup p_reaction->p_workup p_product Chiral this compound Product p_workup->p_product b_start Aldehyde/Ketone + Base (e.g., NaOH, LDA) b_reaction Stir in Solvent (e.g., H2O, THF) b_start->b_reaction b_workup Quench and Extract b_reaction->b_workup b_product This compound Product b_workup->b_product e_start Substrates + Aldolase e_reaction Incubate in Buffer e_start->e_reaction e_workup Isolate Product e_reaction->e_workup e_product Stereopure this compound Product e_workup->e_product

Caption: General workflows for different this compound reaction protocols.

Aldol_Mechanism_Comparison cluster_proline_mech Proline-Catalyzed (Class I Aldolase) cluster_base_mech Base-Catalyzed cluster_enzyme_mech Class II Aldolase pm_ketone Ketone pm_enamine Enamine Intermediate pm_ketone->pm_enamine + Proline pm_proline Proline pm_iminium Iminium Ion pm_enamine->pm_iminium + Aldehyde pm_aldehyde Aldehyde pm_hydrolysis Hydrolysis pm_iminium->pm_hydrolysis pm_product This compound Product pm_hydrolysis->pm_product bm_ketone Ketone bm_enolate Enolate bm_ketone->bm_enolate + Base bm_base Base bm_alkoxide Alkoxide Intermediate bm_enolate->bm_alkoxide + Aldehyde bm_aldehyde Aldehyde bm_protonation Protonation bm_alkoxide->bm_protonation bm_product This compound Product bm_protonation->bm_product em_ketone Ketone em_enolate Zinc Enolate em_ketone->em_enolate + Zn²⁺ em_zn Zn²⁺ em_zn_complex Zinc-bound Product em_enolate->em_zn_complex + Aldehyde em_aldehyde Aldehyde em_release Product Release em_zn_complex->em_release em_product This compound Product em_release->em_product

Caption: Comparison of key intermediates in different this compound reaction mechanisms.

References

A Comparative Guide to the Greenness and Sustainability of Aldol Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The Aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, has seen significant evolution driven by the principles of green chemistry. This guide provides a comparative assessment of various this compound methodologies, focusing on their environmental footprint and sustainability. For researchers, scientists, and professionals in drug development, adopting greener synthetic routes is not only an environmental imperative but also a strategic advantage in creating efficient, safe, and economical processes.

Introduction to Green Chemistry Metrics in this compound Reactions

To objectively assess the "greenness" of a chemical reaction, a set of metrics has been established. For the this compound reaction, the most relevant are:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. An ideal reaction has an AE of 100%.

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

  • Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of all reactants used. It provides a more practical measure of a reaction's efficiency than yield alone.

These metrics, alongside considerations of solvent and catalyst toxicity, energy consumption, and overall process safety, form the basis for comparing the sustainability of different this compound methodologies.

Quantitative Comparison of this compound Methodologies

Table 1: Comparative Green Metrics for the Synthesis of 2-(3,4-dimethoxybenzylidene)-indan-1-one

MethodologyAtom Economy (%)E-FactorReaction Mass Efficiency (%)Key Advantages & Disadvantages
Traditional (Solvent-Based) ~94%>10<50%Advantages: Well-established. Disadvantages: High solvent waste, often requires harsh bases (e.g., NaOH/KOH in ethanol), energy-intensive workup.
Solvent-Free Grinding 94%[1]~1.3 (calculated)~49%[1]Advantages: Eliminates solvent waste, simple procedure, reduced reaction time. Disadvantages: May not be suitable for all substrates, potential for localized heating.

Calculation Note for E-Factor (Solvent-Free): Calculated based on data from a solvent-free synthesis of 2-(3,4-dimethoxybenzylidene)-indan-1-one.[1] Waste includes byproducts (water) and unrecovered starting materials. E-Factor = (Mass of Reactants - Mass of Product) / Mass of Product = (0.25g + 0.20g + 0.05g - 0.22g) / 0.22g ≈ 1.27

Table 2: Comparative Green Metrics for the Synthesis of Dibenzalacetone

| Methodology | Atom Economy (%) | E-Factor | Reaction Mass Efficiency (%) | Key Advantages & Disadvantages | | :--- | :--- | :--- | :--- | | Traditional (in Ethanol) | ~92% | High (often >10) | Typically 50-70% | Advantages: Simple setup. Disadvantages: Significant solvent waste, potential for side reactions, requires purification. | | Microwave-Assisted (Solvent-Free) | ~92% | Low | High (often >90%) | Advantages: Rapid reaction times, high yields, energy efficient. Disadvantages: Requires specialized equipment. | | Biocatalytic (using Aldolase) | ~100% (for addition) | Very Low | Potentially high | Advantages: High selectivity, mild reaction conditions (aqueous media, room temp.), biodegradable catalyst. Disadvantages: Enzyme stability and cost can be a concern, lower reaction rates. |

Experimental Protocols for Key Green this compound Methodologies

Detailed methodologies are crucial for the reproducibility and adoption of greener techniques. Below are representative protocols for the synthesis of chalcones and other this compound products using sustainable methods.

Solvent-Free this compound Condensation via Grinding

Reaction: 3,4-dimethoxybenzaldehyde + 1-indanone → 2-(3,4-dimethoxybenzylidene)-indan-1-one

Procedure:

  • In a mortar, combine 3,4-dimethoxybenzaldehyde (0.25 g) and 1-indanone (0.20 g).[2][3][4][5]

  • Grind the two solids together with a pestle until a brown oil is formed.[2][3][4][5]

  • Add finely ground sodium hydroxide (0.05 g) to the mixture.[2][3][4][5]

  • Continue to grind and mix until the mixture solidifies.[2][3][4][5]

  • Allow the solid to stand for 15 minutes at room temperature.[2][3][4][5]

  • To the solid product, add 2 mL of 10% aqueous HCl solution to neutralize the base.[2][3][4][5]

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry.[2][3][4][5]

  • The crude product can be purified by recrystallization from a 90:10 ethanol/water mixture.[1][5]

Organocatalyzed this compound Reaction in a Green Solvent

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

Procedure:

  • In a flask, dissolve (S)-proline (10-20 mol%) in a mixture of methanol and water.

  • Add cyclohexanone (typically in excess) to the catalyst solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and slowly add 4-nitrobenzaldehyde.

  • Allow the reaction to proceed at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Biocatalytic this compound Addition

Reaction: Donor Molecule (e.g., hydroxyacetone) + Aldehyde → this compound Product

Procedure:

  • In a reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

  • Add the aldolase enzyme to the buffer.

  • Introduce the donor molecule (e.g., hydroxyacetone or pyruvate) and the acceptor aldehyde.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress using HPLC or GC.

  • Upon completion, terminate the reaction by adding a quenching agent (e.g., acid) or by removing the enzyme via filtration.

  • Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract, concentrate, and purify the product using chromatography.

Visualizing this compound Methodologies and their Greenness

The following diagrams illustrate the conceptual workflows and relationships in assessing and performing green this compound reactions.

Green_Aldol_Assessment cluster_methodologies This compound Methodologies cluster_metrics Green Chemistry Metrics Traditional Traditional (Solvent-Based) AE Atom Economy Traditional->AE Lower EFactor E-Factor Traditional->EFactor Higher RME Reaction Mass Efficiency Traditional->RME Lower Other Other Factors (Toxicity, Energy) Traditional->Other More Hazardous SolventFree Solvent-Free (Grinding/Microwave) SolventFree->AE Higher SolventFree->EFactor Lower SolventFree->RME Higher SolventFree->Other Less Hazardous Organo Organocatalysis (e.g., Proline) Organo->AE Higher Organo->EFactor Lower Organo->RME Higher Organo->Other Less Hazardous Bio Biocatalysis (Aldolase) Bio->AE Highest Bio->EFactor Lowest Bio->RME Potentially High Bio->Other Least Hazardous

Caption: Comparative assessment of this compound methodologies based on key green chemistry metrics.

Aldol_Workflow Start Reactants (Aldehyde/Ketone) Reaction Reaction Conditions (Temp, Time) Start->Reaction Catalyst Catalyst (Base/Acid/Enzyme) Catalyst->Reaction Solvent Solvent (Organic/Aqueous/None) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product Final Product Workup->Product Waste Waste Generation Workup->Waste

Caption: General workflow of an this compound reaction, highlighting key components influencing its greenness.

Enamine_Catalysis Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine reacts with Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldol_Adduct This compound Adduct Aldehyde->Aldol_Adduct Enamine->Aldol_Adduct attacks Product β-Hydroxy Ketone Aldol_Adduct->Product Hydrolysis Product->Proline regenerates

Caption: Simplified signaling pathway for a proline-catalyzed this compound reaction via an enamine intermediate.

Conclusion

The shift towards greener this compound methodologies represents a significant advancement in sustainable organic synthesis. By moving away from traditional solvent-heavy, waste-intensive processes, chemists can achieve high yields and selectivities with minimized environmental impact. Solvent-free reactions, organocatalysis, and biocatalysis each offer unique advantages that can be tailored to specific synthetic goals. The quantitative metrics presented in this guide provide a framework for evaluating and selecting the most sustainable approach, empowering researchers to make informed decisions that align with the principles of green chemistry. The continued development and adoption of these greener alternatives will be crucial in shaping a more sustainable future for the chemical and pharmaceutical industries.

References

A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The Aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and fine chemicals. The choice of catalyst—homogeneous or heterogeneous—profoundly impacts the reaction's efficiency, selectivity, and scalability. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Core Concepts: A Tale of Two Phases

Catalysts are broadly classified based on their phase relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution.[1][2] This uniform phase allows for high accessibility of active sites, often leading to high reaction rates and selectivity under mild conditions.[3] In contrast, heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants.[2][4] This phase difference is the primary reason for their easy separation and recyclability, a significant advantage in industrial processes.[3][5]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same as reactants (e.g., liquid-liquid)[3]Different from reactants (e.g., solid-liquid)[3]
Active Sites Well-defined, uniform[3]Often poorly defined, non-uniform[3]
Reaction Conditions Generally mild temperatures and pressures[6]Often require higher temperatures and pressures[6]
Selectivity Typically high[6]Can be lower due to varied active sites[6]
Catalyst Separation Difficult, often requires distillation or extraction[4]Easy, by filtration or centrifugation[3][7]
Recyclability Often difficult and expensive[3]Generally straightforward and economical[3][8]
Industrial Application Used in about 15% of processes, often for fine chemicals and pharmaceuticals[6]Used in about 85% of industrial processes, especially for bulk chemicals[6]

Performance Metrics: A Quantitative Comparison

The performance of a catalyst is evaluated based on several key metrics, including yield, selectivity (diastereoselectivity and enantioselectivity), and reusability. The following tables summarize experimental data from studies comparing homogeneous and heterogeneous catalysts in this compound reactions.

Table 1: Performance in Asymmetric this compound Reactions

This table showcases data from the asymmetric this compound reaction between cyclohexanone and various aldehydes, highlighting the effectiveness of a heterogenized organocatalyst.[9]

AldehydeCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
BenzaldehydeGraphene-supported L-proline (Heterogeneous)85946.7:1
m-NitrobenzaldehydeGraphene-supported L-proline (Heterogeneous)909810:1
3-MethylbutanalGraphene-supported L-proline (Heterogeneous)82925:1

Table 2: Gold-Catalyzed this compound Reaction of 4-Nitrobenzaldehyde and Methyl Isocyanoacetate

This table compares a homogeneous Au(I) catalyst with its heterogenized counterpart, demonstrating the successful transfer of high selectivity to a recyclable system.[10]

Catalyst SystemYield (%)trans/cis Ratio
Homogeneous Au(I) Complex8083:17
Heterogenized Au(I) on MP-SBA-15>9997:3

These results underscore a key theme: while homogeneous catalysts often set the benchmark for activity and selectivity, modern material science is increasingly successful in "heterogenizing" these systems, bridging the performance gap while retaining the benefits of easy separation and reuse.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are representative procedures for this compound reactions using both catalyst types.

3.1. Homogeneous this compound Condensation: Synthesis of Dibenzalacetone

This protocol is based on a common undergraduate organic chemistry experiment.[11]

  • Materials: Benzaldehyde, acetone, sodium hydroxide (NaOH) solution (e.g., 2.5 M in water/ethanol), ethanol, water, acetic acid.

  • Procedure:

    • In a conical vial or round-bottom flask, combine benzaldehyde (2 equivalents) and acetone (1 equivalent).

    • Add the sodium hydroxide solution to the mixture with stirring.

    • Stir the reaction at room temperature for 30 minutes. The product will precipitate as a yellow solid.[11]

    • Collect the crude product by vacuum filtration and wash the solid with water to remove the NaOH catalyst.[11]

    • A subsequent wash with a dilute acetic acid solution can be used to neutralize any remaining base.[11]

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dibenzalacetone.[11]

3.2. Heterogeneous this compound Reaction: Graphene-Oxide Catalyzed Crossed-Aldol Condensation

This protocol describes a solvent-free approach using a solid catalyst.[12]

  • Materials: Aromatic aldehyde (e.g., benzaldehyde, 1 mmol), ketone (e.g., acetophenone, 1 mmol), nano-graphene oxide catalyst (e.g., 0.03 g).

  • Procedure:

    • In a reaction vessel, mix the aldehyde, ketone, and nano-graphene oxide catalyst.

    • Heat the mixture at a specified temperature (e.g., 80 °C) with stirring for the required reaction time.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, add a solvent like ethyl acetate to dissolve the product mixture.

    • Separate the solid catalyst from the solution by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused.[7][12]

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Visualizing the Catalytic Pathways and Workflow

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the catalytic cycles and a typical experimental workflow.

Homogeneous_Aldol_Cycle Catalyst Catalyst (Base) Enolate Enolate Intermediate Catalyst->Enolate Deprotonation (α-H) Ketone Ketone (R-CH2-C(O)-R') Ketone->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R''-CHO) Aldehyde->Alkoxide Product β-Hydroxy Ketone (this compound Adduct) Alkoxide->Product Protonation Solvent Protic Solvent (H-Sol) Solvent->Product Product->Catalyst Catalyst Regenerated

Caption: Homogeneous catalytic cycle for a base-catalyzed this compound addition.

Heterogeneous_Aldol_Cycle cluster_catalyst Heterogeneous Catalyst Surface ActiveSite Active Site (-B) AdsorbedEnolate Adsorbed Enolate AdsorbedAlkoxide Adsorbed Alkoxide AdsorbedEnolate->AdsorbedAlkoxide 2. Surface Reaction Product This compound Product AdsorbedAlkoxide->Product 3. Protonation & Desorption Ketone Ketone Ketone->ActiveSite 1. Adsorption & Deprotonation Aldehyde Aldehyde Aldehyde->AdsorbedAlkoxide

Caption: Heterogeneous catalytic cycle for a solid base-catalyzed this compound reaction.

Experimental_Workflow Start Start: Reagents & Catalyst Reaction This compound Reaction (Stirring, Heating) Start->Reaction Separation Catalyst Separation Reaction->Separation Homogeneous Homogeneous: Extraction / Distillation Separation->Homogeneous If Homogeneous Heterogeneous Heterogeneous: Filtration / Centrifugation Separation->Heterogeneous If Heterogeneous Workup Aqueous Workup & Solvent Removal Homogeneous->Workup Heterogeneous->Workup Purification Purification (Chromatography / Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MP) Purification->Analysis End End: Pure Product Analysis->End

Caption: Generalized experimental workflow for an this compound condensation reaction.

Conclusion: Selecting the Right Catalyst

The choice between homogeneous and heterogeneous catalysts for this compound reactions is not always straightforward and depends heavily on the specific application.

  • For laboratory-scale synthesis and methodology development , where achieving the highest possible yield and selectivity is paramount, homogeneous catalysts are often the preferred choice.[13] Their well-defined nature also facilitates mechanistic studies.[3][6]

  • For industrial-scale production and green chemistry applications , the advantages of heterogeneous catalysts —easy separation, reusability, and potential for use in continuous flow reactors—are compelling.[5][13] While they may sometimes exhibit lower activity or selectivity, the economic and environmental benefits often outweigh these drawbacks.[14]

Ongoing research focuses on developing "heterogenized" catalysts that mimic the high performance of their homogeneous counterparts while offering the practical benefits of a solid support.[10] These advanced materials represent the future of efficient and sustainable chemical synthesis, combining the best of both worlds.

References

Safety Operating Guide

Proper Disposal Procedures for Aldol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Aldol (3-hydroxybutanal), a combustible and moderately toxic chemical, for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a clear to yellow, syrupy liquid that can cause serious or permanent injury upon contact.[1] It is moderately toxic if ingested, inhaled, or absorbed through the skin.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Chemical-resistant gloves

  • Protective clothing

  • Eye and face protection[2]

In the event of skin contact, immediately wash the affected area with plenty of water.[2] If this compound comes into contact with the eyes, rinse cautiously with water for several minutes.[2] Contaminated clothing should be removed immediately and laundered before reuse.[2]

Spill Management

In the case of an this compound spill or leak, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately evacuate personnel from the spill area and control access to the location.[3]

  • Eliminate Ignition Sources: As this compound is a combustible liquid, all potential ignition sources must be removed from the vicinity.[3]

  • Containment and Absorption: Absorb the spilled liquid using a noncombustible material such as dry sand or earth.[3]

  • Collection: Carefully place the absorbed material into sealed containers for proper disposal.[3]

  • Ventilation: Ensure the area of the spill is well-ventilated.[3]

This compound Waste Disposal Protocol

The disposal of this compound and its containers must be treated as hazardous waste.[3] Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Characterize the this compound waste. Is it pure this compound, a solution containing this compound, or contaminated materials (e.g., gloves, absorbent pads)?

  • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. This compound is incompatible with oxidizing agents (such as perchlorates, peroxides, and nitrates), alkali metals, nitrides, and strong reducing agents.[1][3]

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible waste container.[4] Avoid using metal containers for acidic or basic solutions.[4]

  • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other components in the waste mixture.[5]

  • Do not overfill the waste container; a general rule is to fill it to no more than 90% of its capacity to allow for expansion.[4]

  • Keep the waste container securely closed when not in use.

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • This storage area should be away from ignition sources and incompatible chemicals.

Step 4: Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste manifest with accurate information about the chemical composition of the waste.

  • It may be necessary to dispose of this compound as a hazardous waste; contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[3]

Summary of this compound Disposal and Safety Information

ParameterGuideline
Chemical State Clear white to yellow syrupy liquid[1]
Primary Hazards Combustible liquid, moderately toxic (ingestion, inhalation, skin absorption), can cause serious injury[1][3]
PPE Requirements Protective gloves, protective clothing, eye protection, face protection[2]
Spill Cleanup Isolate area, eliminate ignition sources, absorb with noncombustible material (sand, earth), place in sealed containers[3]
Waste Classification Hazardous Waste[3]
Incompatibilities Oxidizing agents (perchlorates, peroxides, nitrates), alkali metals, nitrides, strong reducing agents[1][3]
Containerization Labeled, leak-proof, chemically compatible containers, filled to max 90% capacity[4][5]
Disposal Authority State Department of Environmental Protection (DEP) or regional Environmental Protection Agency (EPA)[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AldolDisposalWorkflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Pure, Solution, Contaminated Material) ppe->identify_waste check_compat Check for Incompatibilities (Oxidizers, Strong Reducers, etc.) identify_waste->check_compat containerize Select & Label Compatible Waste Container check_compat->containerize transfer_waste Transfer Waste to Container (Do not overfill) containerize->transfer_waste seal_store Seal Container & Store in Designated Waste Area transfer_waste->seal_store contact_ehs Contact EHS or Licensed Waste Contractor seal_store->contact_ehs end_disposal Arrange for Pickup and Proper Disposal contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Aldol Handling

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Aldol.

The proper handling of chemical reagents is paramount to ensuring a safe and productive laboratory environment. This compound (CAS 107-89-1), a β-hydroxy aldehyde, requires careful management due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.

Contact with this compound can cause skin and eye irritation.[1] Inhalation may lead to headache, dizziness, and fainting.[1] It is moderately toxic by ingestion, inhalation, and skin absorption.[2] Therefore, adherence to strict personal protective equipment (PPE) protocols is crucial to mitigate risks.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general laboratory best practices.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.Protects eyes and face from direct contact with this compound, which can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Check manufacturer's compatibility charts for specific breakthrough times.Prevents skin contact, as this compound can be absorbed through the skin and cause irritation.[1][2]
Body Protection A flame-resistant lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants. Closed-toe shoes are mandatory.Protects skin and clothing from spills and splashes.[4][5] this compound is a combustible liquid, warranting the use of flame-resistant materials.[1]
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.This compound vapors can be inhaled and cause adverse health effects.[1] Engineering controls like fume hoods are the preferred method to control inhalation exposure. Respirators provide protection if these controls are insufficient.[4]

Operational Procedures: Donning, Doffing, and Disposal of PPE

A systematic approach to using and disposing of PPE is critical to prevent cross-contamination and ensure user safety.

Experimental Protocol: PPE Workflow for this compound Handling

  • Preparation:

    • Inspect all PPE for integrity (e.g., no cracks, holes, or tears) before use.

    • Ensure all necessary PPE is readily available in the correct sizes.

    • Tie back long hair and remove any dangling jewelry.

  • Donning Sequence:

    • Wash hands thoroughly with soap and water.

    • Put on the lab coat or apron.

    • Put on chemical splash goggles.

    • Put on the face shield (if required).

    • Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

  • Handling this compound:

    • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

    • In the event of a spill on PPE, immediately follow the doffing procedure and decontaminate or dispose of the affected items.

  • Doffing Sequence (to minimize cross-contamination):

    • Remove gloves first by peeling them off from the cuff downwards, turning them inside out.

    • Remove the face shield.

    • Remove the lab coat or apron, folding the contaminated side inward.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

  • Disposal Plan:

    • Dispose of all single-use PPE (e.g., nitrile gloves) in a designated hazardous waste container.

    • Contaminated reusable PPE should be decontaminated according to your institution's safety protocols before reuse.

    • Never wear potentially contaminated PPE outside of the laboratory.

Logical Workflow for PPE Management

The following diagram illustrates the decision-making and procedural flow for the safe use of PPE when handling this compound.

PPE_Workflow_for_this compound cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation start Start: Prepare to Handle this compound assess_hazards Assess Task-Specific Hazards start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe handle_this compound Handle this compound in Fume Hood don_ppe->handle_this compound spill Spill Occurs? handle_this compound->spill doff_ppe Doff PPE in Correct Sequence spill->doff_ppe No decontaminate Decontaminate or Dispose of Affected PPE spill->decontaminate Yes dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end_procedure End Procedure wash_hands->end_procedure decontaminate->don_ppe Resume Task

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.